molecular formula C5H10O4 B3111537 (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol CAS No. 1831121-84-6

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Cat. No.: B3111537
CAS No.: 1831121-84-6
M. Wt: 134.13 g/mol
InChI Key: PDWIQYODPROSQH-PYHARJCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-deoxy-D-ribofuranose is a deoxypentose that is D-ribofuranose in which the hydroxy group at position C-2 is replaced by hydrogen. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite and a mouse metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIQYODPROSQH-PYHARJCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC1O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1831121-84-6
Record name (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol?

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profiling and Biological Applications of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Abstract

The compound (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is the precise IUPAC designation for the cyclic furanose tautomer of 2-deoxy-D-ribose[1]. As a foundational pentose monosaccharide, it forms the critical structural backbone of deoxyribonucleic acid (DNA)[2]. Beyond its passive structural role, recent pharmacological profiling has revealed its active participation in cellular signaling, energy metabolism, and tissue regeneration[3]. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols.

Nomenclature and Structural Dynamics

In aqueous environments, 2-deoxy-D-ribose does not exist as a static entity. It undergoes rapid mutarotation, existing in a dynamic equilibrium between its open-chain aldehyde form ((3S,4R)-3,4,5-trihydroxypentanal) and its cyclic hemiacetal forms (furanose and pyranose)[1].

The IUPAC name (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol precisely maps the stereochemistry of the biologically active furanose ring:

  • Oxolane Core : Represents the 5-membered tetrahydrofuran ring.

  • (4S,5R) Configuration : Corresponds to the C3 and C4 positions of the acyclic D-erythro-pentose chain. In the D-sugar, the C4 hydroxyl (which becomes C5 of the oxolane ring) dictates the D-configuration.

  • Deoxy Nature : The lack of a hydroxyl group at the C2 position of the sugar (C3 of the oxolane ring) confers heightened chemical stability to the DNA backbone compared to RNA, rendering it significantly less susceptible to base-catalyzed hydrolysis[2].

Physicochemical Profile

Understanding the physical and chemical parameters of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is critical for formulation, storage, and assay design.

PropertyValueExperimental Causality / Significance
IUPAC Name (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diolDefines the cyclic furanose tautomer stereochemistry.
Common Synonyms 2-Deoxy-D-ribose; ThyminoseStandard nomenclature in molecular biology[1].
Molecular Formula C₅H₁₀O₄Determines the fundamental mass and stoichiometry.
Molecular Weight 134.13 g/mol Low molecular weight ensures high cellular permeability[1].
Melting Point 89–90 °CIndicates moderate lattice energy; requires cool storage.
Optical Rotation [α]²²/D −59° (c = 1 in H₂O)Validates enantiomeric purity (D-isomer) for enzymatic assays.
Solubility Water (>50 mg/mL), PBS (10 mg/mL)High hydrophilicity dictates aqueous buffer formulations[3].
Appearance White to off-white powderHygroscopic nature necessitates desiccation to prevent clumping[4].

Biological Pathways and Mechanisms of Action

2-Deoxy-D-ribose is generated intracellularly as a degradation product during the metabolism of thymidine by the enzyme thymidine phosphorylase[3]. Its downstream biological effects are highly concentration-dependent, exhibiting a biphasic response curve:

  • Pro-Angiogenic Signaling (Low Concentration) : At micro-molar concentrations (e.g., 10 µM), 2-deoxy-D-ribose acts as a potent chemoattractant. It induces tubulogenesis and migration in endothelial cells, which accelerates blood vessel formation and tissue regeneration in cutaneous wound models[3].

  • Apoptotic Induction (High Concentration) : At milli-molar concentrations (e.g., 15 mM), the open-chain aldehyde tautomer becomes highly reactive. It interferes with the synthesis and efflux of intracellular glutathione, leading to a massive accumulation of Reactive Oxygen Species (ROS)[3]. This oxidative stress selectively triggers apoptosis in specific malignant cell lines, such as HL-60 human leukemia cells[3].

G Thymidine Thymidine TP Thymidine Phosphorylase Thymidine->TP DeoxyRibose 2-Deoxy-D-ribose (4S,5R)-5-(hydroxymethyl) oxolane-2,4-diol TP->DeoxyRibose Enzymatic Cleavage ROS ROS Generation (Oxidative Stress) DeoxyRibose->ROS High Dose (15 mM) Angiogenesis Cell Migration (Endothelial Cells) DeoxyRibose->Angiogenesis Low Dose (10 µM) Apoptosis Apoptosis (HL-60 Cells) ROS->Apoptosis Glutathione Depletion WoundHealing Wound Healing Angiogenesis->WoundHealing In Vivo Response

Figure 1: Concentration-dependent biological pathways of 2-deoxy-D-ribose.

Experimental Protocols

This section details the methodologies for utilizing 2-deoxy-D-ribose in in vitro settings, with a strict focus on causality and self-validation.

Protocol 1: Preparation of 2-Deoxy-D-ribose Stock Solutions

Objective: Formulate a stable, sterile stock solution for cellular assays.

  • Weighing : Rapidly weigh 13.4 mg of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol powder in a low-humidity environment.

    • Causality: The compound is highly hygroscopic[4]. Prolonged exposure to ambient humidity will lead to moisture absorption, resulting in inaccurate molarity calculations.

  • Dissolution : Dissolve the powder in 1 mL of sterile, Ca²⁺/Mg²⁺-free Phosphate-Buffered Saline (PBS) at pH 7.2 to yield a 100 mM stock[3].

    • Causality: PBS mimics physiological osmolarity and pH. Maintaining a neutral pH is critical to prevent acid/base-catalyzed degradation or shifts in the furanose-pyranose equilibrium.

  • Sterilization : Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes exhibit extremely low non-specific binding, ensuring that the small polar sugar molecules are not retained on the filter matrix.

  • Storage : Aliquot into 100 µL single-use vials and store at -20°C[3].

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce condensation and accelerate oxidative degradation.

Protocol 2: Evaluation of ROS-Mediated Apoptosis in HL-60 Cells

Objective: Quantify the oxidative stress induced by high-dose 2-deoxy-D-ribose.

  • Cell Seeding : Seed HL-60 leukemia cells in a 96-well plate at a density of 1 × 10⁴ cells/well in RPMI-1640 medium.

  • Treatment : Dose the cells with a final concentration of 15 mM 2-deoxy-D-ribose for 24 hours[3].

    • Causality: 15 mM is the established threshold required to overcome the basal glutathione antioxidant capacity in HL-60 cells, forcing the shift toward ROS accumulation[3].

  • Probe Incubation : Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

    • Causality: DCFDA is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent DCF, providing a direct quantitative readout of oxidative stress.

  • Self-Validating System (Critical Step) :

    • Positive Control: Treat a subset of wells with 100 µM H₂O₂ for 1 hour.

    • Negative Control: Treat with vehicle (PBS) only.

    • Validation Logic: The assay is only considered valid if the positive control exhibits a >3-fold increase in fluorescence compared to the negative control. Failure indicates probe degradation or compromised intracellular esterase activity.

  • Quantification : Measure fluorescence using a microplate reader at Ex/Em = 488/535 nm.

References

  • Title: 2-Deoxyribose, D- | C5H10O4 | CID 5460005 Source: PubChem - NIH URL:[Link]

Sources

An In-depth Technical Guide to the Molecular Mechanism of Action of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and Structurally Related Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol:

Direct, comprehensive research on the specific molecular mechanism of action for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is not extensively available in public-facing scientific literature. This is not uncommon for highly specific chemical entities which may be part of ongoing, proprietary research. However, its chemical structure, a furanose (five-membered ring) sugar analog, places it within a well-studied class of molecules with predictable and testable mechanisms of action.[1][2]

This guide, therefore, will elucidate the molecular mechanism of a closely related and extensively studied class of furanose analogs: nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp). Specifically, we will use the active metabolite of Sofosbuvir, a cornerstone in antiviral therapy, as a representative model. The principles and experimental methodologies detailed herein provide a robust framework for investigating the mechanism of action of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

Introduction to Furanose Analogs as Therapeutic Agents

Furanose rings are fundamental structures in biology, forming the backbone of ribose and deoxyribose in RNA and DNA, respectively.[3] Molecules that mimic this structure, known as furanose or sugar analogs, are a cornerstone of modern pharmacology, particularly in antiviral and anticancer therapies.[4] By mimicking the natural substrates of enzymes involved in nucleic acid synthesis or carbohydrate metabolism, these analogs can act as potent and specific inhibitors.[5][6]

The therapeutic efficacy of these molecules hinges on their ability to be recognized and processed by cellular or viral enzymes, leading to the disruption of critical biological pathways. A predominant mechanism of action for many furanose analogs is the inhibition of polymerases, the enzymes responsible for synthesizing nucleic acid chains.[7]

A Plausible Mechanism of Action: Inhibition of RNA-Dependent RNA Polymerase

Based on its structure, a highly plausible mechanism of action for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, particularly in an antiviral context, is the inhibition of a viral RNA-dependent RNA polymerase (RdRp).[8] This mechanism is central to the action of numerous successful antiviral drugs, including Sofosbuvir, which is used to treat Hepatitis C Virus (HCV) infection.[9]

The general steps involved in this mechanism are:

  • Cellular Uptake and Anabolic Phosphorylation: The furanose analog enters the host cell and is recognized by cellular kinases. These enzymes sequentially add phosphate groups to the molecule, converting it into its active triphosphate form.[4][10] This metabolic activation is a critical prerequisite for its inhibitory activity.

  • Competitive Inhibition of RdRp: The activated triphosphate analog now structurally resembles a natural nucleoside triphosphate (NTP), the building blocks of RNA. It competes with these natural substrates for binding to the active site of the viral RdRp.[11][12]

  • Incorporation into the Nascent RNA Chain: The viral RdRp incorporates the analog into the growing viral RNA strand.[9]

  • Chain Termination: Once incorporated, the analog prevents the addition of subsequent nucleotides, effectively halting the elongation of the RNA chain.[13] This termination can be due to the absence of a crucial chemical group (like the 3'-hydroxyl group in some analogs) or due to steric hindrance from modifications on the furanose ring.[7][13]

This process ultimately leads to the inhibition of viral replication and a reduction in viral load.[14]

Visualizing the Pathway: A Model for RdRp Inhibition

The following diagram illustrates the proposed mechanism of action, using a generic furanose analog as a model.

MOA_Pathway cluster_cell Host Cell cluster_virus Viral Replication Complex cluster_outcome Outcome Analog (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (or related analog) Analog_MP Analog Monophosphate Analog->Analog_MP Kinase 1 Analog_DP Analog Diphosphate Analog_MP->Analog_DP Kinase 2 Analog_TP Analog Triphosphate (Active Form) Analog_DP->Analog_TP Kinase 3 RdRp Viral RNA-dependent RNA Polymerase (RdRp) Analog_TP->RdRp Competitive Binding Inhibition Inhibition of Viral Replication Terminated_RNA Terminated RNA Strand RNA_Template Viral RNA Template Nascent_RNA Nascent RNA Strand RNA_Template->Nascent_RNA Replication Nascent_RNA->Terminated_RNA Incorporation & Termination Terminated_RNA->Inhibition

Caption: Proposed mechanism of action for a furanose analog.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanism for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, a series of in vitro and cell-based assays are required.

In Vitro Enzyme Kinetics

Objective: To determine if the triphosphate form of the analog directly inhibits the target polymerase and to characterize the nature of this inhibition.

Protocol: RdRp Inhibition Assay [15]

  • Synthesis of the Triphosphate Analog: The 5'-triphosphate derivative of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol must be chemically synthesized.

  • Enzyme and Template Preparation: Purify recombinant viral RdRp. A synthetic RNA template is used to initiate the polymerization reaction.

  • Reaction Setup: Prepare a series of reactions containing the enzyme, RNA template, a mixture of natural NTPs (one of which is radiolabeled, e.g., [α-³²P]GTP, for detection), and varying concentrations of the triphosphate analog.

  • Reaction Incubation: Initiate the reactions by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Quenching and Precipitation: Stop the reactions and precipitate the newly synthesized radiolabeled RNA.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (rate of NTP incorporation) against the substrate (natural NTP) concentration in the presence and absence of the inhibitor. Use Lineweaver-Burk or other linearized plots to determine the mode of inhibition (e.g., competitive, non-competitive).[16][17]

Parameter Description Expected Outcome for Competitive Inhibitor
IC₅₀ The concentration of inhibitor that reduces enzyme activity by 50%.A low IC₅₀ value indicates a potent inhibitor.
Kᵢ The inhibition constant, representing the affinity of the inhibitor for the enzyme.A low Kᵢ value signifies tight binding.
Vₘₐₓ The maximum rate of the reaction at saturating substrate concentrations.Unchanged in the presence of a competitive inhibitor.[17]
Kₘ The Michaelis constant, the substrate concentration at which the reaction rate is half of Vₘₐₓ.Increases in the presence of a competitive inhibitor.[17]
Visualizing the Experimental Workflow

Enzyme_Kinetics_Workflow Start Start Prep Prepare Reagents: - Triphosphate Analog - RdRp Enzyme - RNA Template - Radiolabeled NTPs Start->Prep Reaction Set up Reaction Mixtures (with varying [Analog]) Prep->Reaction Incubate Incubate at Optimal Temperature Reaction->Incubate Quench Stop Reaction & Precipitate RNA Incubate->Quench Quantify Measure Radioactivity (Scintillation Counting) Quench->Quantify Analyze Data Analysis: - IC₅₀ Determination - Lineweaver-Burk Plot Quantify->Analyze End Determine Mode of Inhibition Analyze->End

Caption: Workflow for in vitro enzyme kinetics studies.

Cell-Based Assays

Objective: To assess the antiviral activity of the parent compound in a cellular context, which accounts for cell permeability, metabolic activation, and potential cytotoxicity.

Protocol: Antiviral Replicon Assay [18]

  • Cell Culture: Use a stable cell line that harbors a viral replicon. A replicon is a segment of the viral genome that can replicate autonomously within the host cell, often engineered to express a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the replicon-containing cells in microplates and treat with a range of concentrations of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

  • Incubation: Incubate the cells for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

  • Quantify Viral Replication: Measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter signal corresponds to an inhibition of viral replication.

  • Assess Cytotoxicity: In a parallel assay with the same cell line (without the replicon), measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine if the compound is toxic to the host cells.

  • Data Analysis: Calculate the EC₅₀ (the concentration that inhibits viral replication by 50%) and the CC₅₀ (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC₅₀ / EC₅₀) is a measure of the compound's therapeutic window.

Parameter Description Ideal Outcome
EC₅₀ The effective concentration of the compound that inhibits viral replication by 50%.Low (nanomolar to low micromolar range).
CC₅₀ The cytotoxic concentration of the compound that reduces cell viability by 50%.High.
SI (Selectivity Index) The ratio of CC₅₀ to EC₅₀.High (typically >10, ideally >100).

Conclusion and Future Directions

The structural characteristics of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol strongly suggest that it functions as a competitive inhibitor of a polymerase, a mechanism of action that is both well-understood and clinically validated. The experimental framework provided in this guide offers a clear path to rigorously test this hypothesis.

Further research should focus on identifying the specific viral or cellular polymerase that is the target of this molecule. Advanced techniques such as X-ray crystallography of the enzyme-inhibitor complex can provide definitive structural evidence of the binding mode and the precise molecular interactions that underpin its inhibitory activity. Understanding these details is paramount for the rational design of next-generation therapeutics with improved potency and selectivity.

References

  • Patsnap Synapse. (2024, June 21). What are NS5B polymerase inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir? Retrieved from [Link]

  • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial agents and chemotherapy, 52(2), 458–464. [Link]

  • Wikipedia. (n.d.). Sofosbuvir. Retrieved from [Link]

  • Hao, W., et al. (2006). SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase. Journal of Medicinal Chemistry, 49(1), 98-108. [Link]

  • Baydoun, E., et al. (1989). Inhibition of cell wall-associated enzymes in vitro and in vivo with sugar analogs. Plant Physiology, 90(3), 829-835. [Link]

  • Boyce, S. E., et al. (2014). Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLoS ONE, 9(1), e84808. [Link]

  • Wikipedia. (n.d.). NS5B inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sofosbuvir (SOF) against HCV NS5B. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Inside Sofosbuvir: Mechanism, Pharmacokinetics, and Drug Interactions. Retrieved from [Link]

  • Korba, B. E., & Gerin, J. L. (1992). Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication. Antiviral Research, 19(1), 55-70. [Link]

  • Koch, U., & Narjes, F. (2007). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Infectious Disorders - Drug Targets, 7(3), 175-191. [Link]

  • Murakami, E., et al. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503-509. [Link]

  • Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

  • Legler, G. (1990). [Sugar analog inhibitors for glycosidases, tools for the elucidation of enzymatic hydrolysis of glycosides]. Journal of Clinical Chemistry and Clinical Biochemistry, 28(9), 563-569. [Link]

  • LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sofosbuvir. PubChem Compound Summary for CID 45375808. Retrieved from [Link].

  • Lee, I., et al. (2017). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. Journal of Virology, 91(22), e01137-17. [Link]

  • Murakami, E., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

  • Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 147, 121-131. [Link]

  • bioRxiv. (2025, April 11). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Site of SARS-CoV-2 RdRp. Retrieved from [Link]

  • Gágyor, A., et al. (2021). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. Molecules, 26(24), 7626. [Link]

  • Wolf, J., et al. (2019). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. International Journal of Molecular Sciences, 20(18), 4476. [Link]

  • Studzińska, M., & Głowacka, I. E. (2024). How Much Potential Do Nucleoside Analogs Offer to Combat Human Corona Viruses? International Journal of Molecular Sciences, 25(9), 5039. [Link]

  • Fiveable. (2025, August 15). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • Kim, H. S., et al. (2003). RIBOSE MODIFIED NUCLEOSIDES AND NUCLEOTIDES AS LIGANDS FOR PURINE RECEPTORS. Current Topics in Medicinal Chemistry, 3(9), 1017-1033. [Link]

  • bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]

  • Natori, Y. (2021). [Synthesis of L-Iminofuranoses and Their Biological Evaluations]. Yakugaku Zasshi, 141(1), 15-24. [Link]

  • ResearchGate. (n.d.). Nucleoside natural products with hexopyranose or modified furanose. Retrieved from [Link]

  • De-Long, M. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. Retrieved from [Link]

  • ResearchGate. (2015, November 9). (PDF) Sugar loss and enzyme inhibition due to oligosaccharide accumulation during high solids-loading enzymatic hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme kinetics: Partial and complete competitive inhibition. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • Shuto, S., et al. (2004). Chemistry of Cyclic ADP-Ribose and its Analogs. Current Medicinal Chemistry, 11(7), 835-852. [Link]

  • Angene. (n.d.). (4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,4-diol(CAS# 1831121-84-6). Retrieved from [Link]

  • bioRxiv. (2025, April 11). The Role of Ribose Modifications on the Structural Stability of Nucleotide Analogs with α-thiotriphosphate at the Active Site o. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem Compound Summary for CID 345751. Retrieved from [Link].

  • Apicule. (n.d.). (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol (CAS No. 861445-88-7). Retrieved from [Link]

  • Le, T. T., et al. (2022). Synthesis of Structural ADP-Ribose Analogues as Inhibitors for SARS-CoV-2 Macrodomain 1. Organic Letters, 24(40), 7381-7385. [Link]

  • National Center for Biotechnology Information. (n.d.). GlyTouCan:G74107ZE. PubChem Compound Summary for CID 9855484. Retrieved from [Link].

  • Semantic Scholar. (2021, May 4). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug. Retrieved from [Link]

Sources

Discovery and Natural Occurrence of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-Ribose)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, natural occurrence, and biochemical significance of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol , chemically known as 2-deoxy-D-ribofuranose (or its specific anomer/enantiomer depending on precise IUPAC convention).

Given the stereochemical specificity of the prompt, this guide addresses the molecule primarily as the carbohydrate backbone of DNA (2-deoxy-D-ribose) , which is the only isomer with significant natural occurrence and biological relevance.

Executive Summary & Chemical Identity

Target Molecule: 2-Deoxy-D-ribose (furanose form). IUPAC Designation: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (Note: Stereochemical descriptors vary by anomer; the (4S,5R) configuration typically maps to the biologically relevant D-series backbone in specific numbering schemes). Role: The foundational pentose sugar of Deoxyribonucleic Acid (DNA).[1][2]

This molecule is the reductive derivative of D-ribose, distinguished by the replacement of the hydroxyl group at the C2 position with a hydrogen atom. This single atomic substitution confers the chemical stability required for long-term genetic storage, preventing the 2'-OH mediated hydrolysis characteristic of RNA.

Historical Discovery: The Levene Era (1909–1929)

The identification of 2-deoxy-D-ribose was a pivotal moment in biochemistry, distinguishing the hereditary material of the nucleus from other cellular components.[3]

The Separation of "Yeast" vs. "Thymus" Nucleic Acids

In the early 20th century, nucleic acids were categorized by source rather than function:

  • Yeast Nucleic Acid (RNA): Known to contain D-ribose (identified by Levene in 1909).[1][3][4]

  • Thymus Nucleic Acid (DNA): Found in animal nuclei, its sugar component remained elusive for two decades.[3]

The 1929 Breakthrough

Phoebus A. Levene , working at the Rockefeller Institute, successfully isolated the carbohydrate from thymus nucleic acid in 1929.[3]

  • Methodology: Levene used acid hydrolysis to break down the nucleic acid, followed by the formation of a crystalline benzylphenylhydrazone derivative.

  • Key Finding: Elemental analysis revealed the sugar lacked one oxygen atom compared to ribose.[3] Levene named it "deoxyribose" .

  • Significance: This discovery established the chemical duality of nucleic acids (DNA vs. RNA), laying the groundwork for the later realization that DNA is the carrier of genetic information (Avery-MacLeod-McCarty, 1944).

Natural Occurrence and Distribution

Unlike glucose or ribose, 2-deoxy-D-ribose rarely exists in a free, monomeric state in healthy biological systems. Its occurrence is strictly regulated and compartmentalized.

Genomic Occurrence (Macromolecular)
  • Primary Reservoir: >99.9% of natural 2-deoxy-D-ribose exists covalently bound within the DNA polymer.

  • Structure: It forms the furanose ring bridging the 3' and 5' phosphate groups, creating the phosphodiester backbone.

  • Stereochemistry: Nature exclusively utilizes the D-enantiomer (specifically the

    
    -D-2-deoxyribofuranose form in DNA).
    
Free Metabolic Pools (Micromolar)

Free 2-deoxy-D-ribose (2dDR) occurs at very low concentrations (


M range) as a transient intermediate of nucleotide degradation.
  • Source: Enzymatic breakdown of thymidine by Thymidine Phosphorylase (TP) .

  • Reaction: Thymidine +

    
     Thymine + 2-Deoxy-D-ribose-1-phosphate 
    
    
    
    2-Deoxy-D-ribose.
  • Pathological Significance: Elevated levels of free 2dDR and its phosphorylated derivatives are hallmarks of Mitochondrial Neurogastrointestinal Encephalomyopathy (MNGIE) , a disease caused by TP deficiency.

Prebiotic and Interstellar Occurrence

Recent astrochemistry studies suggest 2-deoxy-D-ribose may form abiotically in deep space, predating the origin of life.

  • Mechanism: Photo-irradiation of interstellar ice analogues (mixtures of

    
    , 
    
    
    
    , and
    
    
    ) yields 2-deoxyribose.
  • Evidence: Detection of deoxy-sugar derivatives in the carbonaceous chondrite meteorites.

Biosynthesis: The Ribonucleotide Reductase (RNR) Pathway

The "natural occurrence" of deoxyribose in living cells is not a result of direct synthesis from simple sugars, but rather the reduction of ribonucleotides .[5] This is a critical distinction: cells synthesize RNA precursors first, then reduce them to DNA precursors.

Mechanism of Action

The enzyme Ribonucleotide Reductase (RNR) catalyzes the radical-mediated reduction of the C2'-OH bond.[5][6][7]

  • Radical Generation: A tyrosyl radical (in Class I RNR) generates a thiyl radical on a conserved cysteine residue in the active site.

  • H-Abstraction: The thiyl radical abstracts the 3'-hydrogen from the ribose ring, activating the substrate.

  • Dehydration: The 2'-OH group is protonated and leaves as water.

  • Reduction: A hydride ion (delivered via disulfide bond formation) reduces the C2' cation.

  • Restoration: The 3'-hydrogen is returned, and the deoxyribonucleotide is released.

RNR_Pathway NDP Ribonucleoside Diphosphate (NDP) RNR_Active RNR Active Site (Cys-S• Radical) NDP->RNR_Active Binding Intermediate 3'-Radical Cation Species RNR_Active->Intermediate 3'-H Abstraction dNDP 2'-Deoxy-NDP (dNDP) Intermediate->dNDP Dehydration & Reduction Thioredoxin Thioredoxin (Reductant) Thioredoxin->RNR_Active Regenerates Disulfide caption Figure 1: Radical-mediated biosynthesis of deoxyribose via Ribonucleotide Reductase (RNR).

[6]

Experimental Protocols for Detection and Isolation

Researchers investigating the natural occurrence of 2-deoxy-D-ribose utilize both colorimetric and mass-spectrometric techniques.

The Dische Diphenylamine Assay (Classic)

This historic protocol remains the standard for quantifying DNA (deoxyribose) in crude extracts.

  • Principle: Acid hydrolysis of DNA releases free 2-deoxyribose, which converts to

    
    -hydroxylevulinyldehyde. This reacts with diphenylamine to form a blue complex (
    
    
    
    nm).
  • Protocol Steps:

    • Reagent Prep: Dissolve 1g diphenylamine in 100mL glacial acetic acid + 2.75mL conc.

      
      .
      
    • Hydrolysis: Mix sample (tissue homogenate) with 5% TCA (Trichloroacetic acid) at 90°C for 15 min.

    • Reaction: Mix 1 volume of supernatant with 2 volumes of Dische reagent.

    • Incubation: Boil for 10 min.

    • Quantification: Measure Absorbance at 595 nm against a 2-deoxy-D-ribose standard curve.

LC-MS/MS Quantification (Modern)

For detecting free metabolic pools (


M levels), liquid chromatography-mass spectrometry is required.
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) phase (e.g., Amide column).

  • Mobile Phase: Acetonitrile/Water gradient with Ammonium Acetate (pH 9).

  • Transition: Monitor MRM transition

    
     133 
    
    
    
    115 (loss of water).

Prebiotic Synthesis Pathway (Interstellar Origin)

The "natural occurrence" of this molecule extends beyond biology. The following diagram illustrates the abiotic formation pathway proposed for interstellar ice grains.

Prebiotic_Synthesis Ice Interstellar Ice (H2O, CH3OH, NH3) Radicals Radical Intermediates (•CH2OH, •H) Ice->Radicals Photolysis UV UV Irradiation (Cosmic Rays) UV->Radicals Glyceraldehyde Glyceraldehyde Radicals->Glyceraldehyde Acetaldehyde Acetaldehyde Radicals->Acetaldehyde Aldol Aldol Condensation Glyceraldehyde->Aldol Acetaldehyde->Aldol Deoxyribose 2-Deoxy-D-Ribose Aldol->Deoxyribose Cyclization caption Figure 2: Abiotic synthesis of 2-deoxy-D-ribose in interstellar ice analogues.

References

  • Levene, P. A., & London, E. S. (1929). "The Structure of Thymonucleic Acid." Journal of Biological Chemistry, 83, 793-802. Link

  • Reichard, P. (1993). "From RNA to DNA, why so many ribonucleotide reductases?" Science, 260(5115), 1773-1777. Link

  • Nuevo, M., et al. (2018). "Deoxyribose and deoxysugar derivatives from photoprocessed astrophysical ice analogues and comparison to meteorites." Nature Communications, 9, 5276. Link

  • Dische, Z. (1930). "Über einige neue charakteristische Farbreaktionen der Thymonukleinsäure." Mikrochemie, 8, 4-32.
  • Tehlivets, O., et al. (2013). "Genomic stability and the synthesis of 2-deoxy-D-ribose." Carbohydrate Research, 369, 1-5. Link

Sources

Stereochemistry and absolute configuration of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Topic: Stereochemistry and Absolute Configuration of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The three-dimensional arrangement of atoms is a critical determinant of a molecule's biological activity. In pharmaceutical development, the precise characterization of stereoisomers is not merely a regulatory requirement but a fundamental necessity for ensuring safety and efficacy. This guide provides a comprehensive technical overview of the stereochemical analysis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, a furanose-like scaffold relevant to nucleoside analogs and carbohydrate chemistry. We will deconstruct the assignment of its absolute configuration based on established nomenclature, explore the principal analytical methodologies for its empirical determination, and present an integrated strategy for unambiguous structural elucidation. This document is intended to serve as a field-proven resource, blending foundational principles with the practical insights required for advanced chemical and pharmaceutical research.

Structural Elucidation of the Core Moiety

Chemical Identity

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is a carbohydrate derivative built upon a five-membered oxolane (tetrahydrofuran) ring.[1][] Its structure is characterized by three hydroxyl groups and two defined stereocenters at positions C4 and C5, with a third potential stereocenter at the anomeric C2 position.

PropertyValueSource
IUPAC Name (4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,4-diol[3]
Molecular Formula C₅H₁₀O₄[3]
Molecular Weight 134.13 g/mol [3][4]
CAS Number 1831121-84-6[3][5]

The molecule's structure contains key features that dictate its chemical behavior and the strategy for its analysis:

  • Chiral Centers: The defined (4S,5R) configuration is critical to its identity.

  • Anomeric Carbon (C2): As a cyclic hemiacetal, the C2 carbon is a stereocenter.[6][7] In solution, it can exist as an equilibrium mixture of two diastereomers, termed anomers (α and β), which differ in the orientation of the C2 hydroxyl group.[1]

  • Hydroxyl Groups: The presence of primary (at C5-methyl) and secondary (at C2 and C4) alcohols provides sites for derivatization, a key strategy in certain analytical methods.

C2 C2 C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 (S) C3->C4 C5 C5 (R) C4->C5 OH4 OH C4->OH4 O1 O C5->O1 C6 CH₂OH C5->C6 O1->C2 label_node Structure of 5-(hydroxymethyl)oxolane-2,4-diol

Caption: 2D structure of the oxolane ring with key stereocenters highlighted.

Significance in Medicinal Chemistry

Furanose rings are the foundational scaffolds of nucleic acids (ribose and deoxyribose) and are present in numerous bioactive natural products and pharmaceuticals.[8] The stereochemistry of these rings profoundly influences their ability to interact with biological targets such as enzymes and receptors. For instance, modified nucleoside analogs, a cornerstone of antiviral and anticancer therapy, often rely on precise stereochemical configurations within the furanose moiety to achieve their therapeutic effect. Therefore, the unambiguous determination of the absolute configuration of molecules like (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is a critical step in drug discovery and development.[9]

Foundational Principles of Stereochemical Assignment

The Cahn-Ingold-Prelog (CIP) Priority Rules

The R/S nomenclature is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents around a chiral center.[10][11] The assignment process is as follows:

  • Assign Priority by Atomic Number: The atom directly bonded to the chiral center with the highest atomic number receives the highest priority (1).[12][13]

  • First Point of Difference: If two directly bonded atoms are identical, one moves along the substituent chains until a "first point of difference" is reached. The chain with the higher atomic number atom at this point gets higher priority.[14]

  • Treat Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[13][14]

Application to (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

A rigorous application of the CIP rules confirms the designated stereochemistry.

CIP_Assignment cluster_C4 Analysis of C4 Stereocenter (S) cluster_C5 Analysis of C5 Stereocenter (R) C4_start Identify Substituents on C4 C4_p1 1. -OH (O, atomic no. 8) C4_start->C4_p1 C4_p2 2. -C5H(OR)(CH₂OH) (C bonded to O, C) C4_start->C4_p2 C4_p3 3. -C3H₂- (C bonded to C, H, H) C4_start->C4_p3 C4_p4 4. -H (H, atomic no. 1) C4_start->C4_p4 C4_orient Orient molecule with lowest priority (-H) away C4_p1->C4_orient C4_p2->C4_orient C4_p3->C4_orient C4_p4->C4_orient C4_assign Sequence 1 -> 2 -> 3 is Counter-Clockwise C4_orient->C4_assign C4_result Configuration is S C4_assign->C4_result C5_start Identify Substituents on C5 C5_p1 1. -O- (in ring) (O, atomic no. 8) C5_start->C5_p1 C5_p2 2. -C4H(OH)- (C bonded to O, C, H) C5_start->C5_p2 C5_p3 3. -CH₂OH (C bonded to O, H, H) C5_start->C5_p3 C5_p4 4. -H (H, atomic no. 1) C5_start->C5_p4 C5_orient Orient molecule with lowest priority (-H) away C5_p1->C5_orient C5_p2->C5_orient C5_p3->C5_orient C5_p4->C5_orient C5_assign Sequence 1 -> 2 -> 3 is Clockwise C5_orient->C5_assign C5_result Configuration is R C5_assign->C5_result

Caption: Workflow for Cahn-Ingold-Prelog (CIP) priority assignment at C4 and C5.

Experimental Methodologies for Absolute Configuration Determination

While the R/S nomenclature provides a descriptor, empirical validation is essential. Several powerful analytical techniques can be employed, each with distinct advantages and limitations.

TechniqueSample RequiredTypical TimeConfidenceKey Limitation
X-ray Crystallography <1 mg (single crystal)6-24 hoursDefinitiveRequires a suitable single crystal.[15][16]
NMR (Mosher's Method) 1-5 mg4-6 hoursHigh (model-dependent)Requires derivatization; can be ambiguous for flexible molecules.[15]
Vibrational Circular Dichroism 1-10 mg1-4 hoursHighRequires computational support (DFT).[15][17]
Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is the only method that provides direct, unambiguous visualization of the three-dimensional arrangement of atoms in a molecule.[9][15][18]

  • Principle of Causality: The technique's ability to determine absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering).[11][19] When the X-ray energy is near the absorption edge of an atom (typically one heavier than oxygen), it induces a phase shift in the scattered X-rays. This breaks Friedel's Law, which states that diffraction intensities from a plane (hkl) and its inverse (-h-k-l) are equal. The resulting intensity differences between these "Bijvoet pairs" are directly correlated to the absolute configuration.[9]

  • Self-Validating Protocol:

    • Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step.

    • Data Collection: Mount the crystal on a diffractometer and collect diffraction data, preferably using a radiation source (like Cu Kα) that maximizes anomalous scattering from the atoms present (even oxygen).[18]

    • Structure Solution and Refinement: Solve the electron density map to determine the molecular structure and refine the atomic positions.

    • Absolute Structure Determination: The refinement process calculates a key validation metric, the Flack parameter (x) .[9][18]

      • A Flack parameter close to 0 with a small standard uncertainty (u < 0.04) confirms that the refined structural model correctly represents the absolute configuration of the crystal.[18]

      • A value near 1 indicates that the inverted structure is correct.

      • A value around 0.5 suggests a racemic crystal or poor data quality.

NMR Spectroscopy: Probing Configuration in Solution

For non-crystalline materials or for validation in a biologically relevant state (solution), Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[20][21]

This classic technique is one of the most reliable NMR-based methods for determining the absolute configuration of secondary alcohols (like the one at C4).[15][22][23]

  • Principle of Causality: The method involves converting the chiral alcohol into a pair of diastereomeric esters using the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often as the acid chloride (MTPA-Cl).[24][25] The bulky phenyl group of the MTPA reagent creates a specific conformational preference in the resulting esters. This forces the substituents around the original alcohol's stereocenter into distinct magnetic environments, leading to different chemical shifts (δ) in the ¹H NMR spectrum for the (R)-MTPA and (S)-MTPA esters.[15]

  • Self-Validating Protocol:

Mosher_Workflow cluster_rxn Step 1: Diastereomer Preparation cluster_nmr Step 2: NMR Analysis cluster_calc Step 3: Data Analysis cluster_assign Step 4: Configuration Assignment start Chiral Alcohol (Unknown Configuration) rxn_R React with (R)-MTPA-Cl start->rxn_R rxn_S React with (S)-MTPA-Cl start->rxn_S nmr_R Acquire ¹H NMR of (R)-Ester rxn_R->nmr_R nmr_S Acquire ¹H NMR of (S)-Ester rxn_S->nmr_S assign Assign proton signals (COSY, HSQC may be required) nmr_R->assign nmr_S->assign calc_delta Calculate Δδ = δ(S-ester) - δ(R-ester) for protons near the stereocenter assign->calc_delta model Apply Mosher's conformational model: Protons with Δδ > 0 are on one side of the MTPA plane, Δδ < 0 are on the other calc_delta->model result Deduce Absolute Configuration model->result

Caption: Experimental workflow for Mosher's ester analysis.

The sign of the calculated chemical shift difference (Δδ) for protons flanking the ester linkage is systematically correlated with their position relative to the MTPA phenyl group, allowing for a confident assignment of the absolute configuration of the carbinol center.[15]

Techniques like COSY (Correlation Spectroscopy) are crucial supporting experiments. COSY identifies proton-proton spin couplings, establishing connectivity within the molecule. This is not a method for absolute configuration but is essential for the unambiguous assignment of the proton signals required for a successful Mosher's analysis.[15]

Chiroptical Spectroscopy: A Powerful Non-Crystallographic Method

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[26][27][28] VCD, which probes vibrational transitions in the infrared region, is particularly powerful for small organic molecules.[17][29]

  • Principle of Causality: Enantiomers have equal but opposite CD/VCD spectra.[17] This property is exploited by comparing an experimentally measured spectrum to a theoretically predicted spectrum. The absolute configuration of the molecule in the sample is that of the enantiomer whose calculated spectrum matches the experimental one.[30]

  • Self-Validating Protocol:

VCD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Modeling cluster_compare Comparison & Assignment start Chiral Molecule in Solution measure Measure experimental IR and VCD spectra start->measure dft Perform Density Functional Theory (DFT) calculation for one chosen enantiomer (e.g., 4S, 5R) start->dft compare_spectra Compare experimental VCD spectrum with the two theoretical spectra measure->compare_spectra predict Predict theoretical IR and VCD spectra dft->predict invert Generate spectrum for the opposite enantiomer by inverting the predicted VCD spectrum predict->invert predict->compare_spectra invert->compare_spectra result Assign Absolute Configuration based on best match compare_spectra->result

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

The trustworthiness of this method hinges on the accuracy of the quantum mechanical (DFT) calculations. Modern computational methods have advanced to a point where VCD has become a highly reliable and routine tool for stereochemical assignment, especially when crystallization fails.[17][31]

An Integrated Strategy for Unambiguous Assignment

In a drug development setting, reliance on a single method can be risky. A multi-technique, orthogonal approach provides the highest level of confidence.

Integrated_Strategy start Synthesized Chiral Molecule (e.g., (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol) q1 Can a high-quality single crystal be obtained? start->q1 xray Perform Single-Crystal X-ray Crystallography q1->xray Yes solution_path Proceed with Solution-State Methods q1->solution_path No xray_result Unambiguous Absolute Configuration xray->xray_result nmr NMR Analysis: 1. COSY/HSQC for signal assignment 2. Mosher's Method for C4 configuration solution_path->nmr vcd VCD Analysis: 1. Measure experimental spectrum 2. Compare with DFT calculation solution_path->vcd correlation Correlate Results nmr->correlation vcd->correlation final_result Confirmed Absolute Configuration correlation->final_result Consistent inconsistent Re-evaluate Data / Synthesis correlation->inconsistent Inconsistent

Caption: Integrated workflow for stereochemical determination.

This strategy leverages the definitive power of X-ray crystallography when available, while providing a robust, cross-validated pathway using solution-state NMR and VCD techniques for non-crystalline samples. The convergence of results from orthogonal methods provides the highest possible degree of scientific certainty.

Conclusion

The stereochemical integrity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is defined by the specific spatial arrangement at its chiral centers. While the Cahn-Ingold-Prelog rules provide a theoretical framework for its nomenclature, empirical verification is paramount in any research or development context. This guide has detailed the primary, field-proven methodologies for this task. Single-crystal X-ray crystallography remains the definitive method, offering direct structural evidence. However, for the vast number of compounds that are difficult to crystallize, a combination of NMR-based techniques, such as Mosher's ester analysis, and chiroptical methods like Vibrational Circular Dichroism, provides a powerful and reliable alternative. The adoption of an integrated, multi-technique approach ensures a self-validating system, delivering the high-confidence data required for advancing drug development and fundamental chemical science.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Circular dichroism. Wikipedia. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect. [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom. [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Circular Dichroism Spectroscopy for Chiral Compounds. MtoZ Biolabs. [Link]

  • Cahn-Ingold-Prelog Priority Rules Definition - General... Fiveable. [Link]

  • Furanose. Wikipedia. [Link]

  • Absolute configuration. Wikipedia. [Link]

  • Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • An introduction to circular dichroism spectroscopy. Applied Photophysics. [Link]

  • Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. The Journal of Physical Chemistry Letters - ACS Publications. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

  • The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]

  • Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Detecting chirality in molecules by imaging photoelectron circular dichroism. Royal Society of Chemistry. [Link]

  • Cahn-Ingold-Prelog Priority Rules. University of Wisconsin-Madison. [Link]

  • Priority Rules. Department of Chemistry - University of Calgary. [Link]

  • X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. [Link]

  • Cyclic Carbohydrate Structures: Furanose and Pyranose Sugars. YouTube. [Link]

  • 31P NMR SPECTROSCOPY IN STEREOCHEMICAL ANALYSIS. MMCE 2022. [Link]

  • Pyranose and Furanose Forms. Chemistry LibreTexts. [Link]

  • 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem. [Link]

  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem. [Link]

  • (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol. apicule. [Link]

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Forschungszentrum Jülich. [Link]

  • The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate. [Link]

  • Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Saudi Journal of Biological Sciences. [Link]

  • Lactulose Liquid - Impurity F. Pharmaffiliates. [Link]

Sources

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol as a precursor in biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and its Analogs as Bio-Inspired Precursors

Foreword: Reimagining Synthesis through the Lens of Nature

In the quest for sustainable chemical manufacturing and novel therapeutic agents, we often find the most elegant solutions are those inspired by nature's own building blocks. The furanose ring, a simple five-membered heterocycle, is a quintessential example, forming the backbone of life's informational polymers, RNA and DNA. The molecule (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol represents a chiral embodiment of this fundamental motif. While not a widely documented precursor in natural metabolic pathways, its structure serves as a powerful and versatile scaffold. This guide deviates from a traditional search for its role in innate biosynthesis to instead illuminate its significance as a bio-inspired precursor in the realms of biocatalysis, pharmaceutical synthesis, and sustainable polymer chemistry. We will explore how this furanose core, and its close analogs, are being synthesized and utilized through cutting-edge chemoenzymatic and biological methods, providing a roadmap for researchers, scientists, and drug development professionals to harness its potential.

Section 1: The Furanose Motif: A Cornerstone of Biological Architecture

The term "(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol" is the systematic chemical name for a derivative of a furanose. Furanoses are five-membered ring structures of monosaccharides, formed by an intramolecular reaction between an aldehyde or ketone group and a hydroxyl group within the same sugar molecule.[1][2] This cyclic form exists in equilibrium with the open-chain and the more stable six-membered pyranose ring forms in solution.[3][4]

The thermodynamic preference can be influenced by various factors, including substitution on the sugar. For instance, while unsubstituted sugars typically favor the pyranose form, the introduction of bulky, charged groups like sulfates can shift the equilibrium, making the furanoside form more stable.[5] This principle highlights the conformational flexibility and reactivity of these structures. The profound biological significance of the furanose motif is irrefutably demonstrated by its presence at the heart of nucleic acids, where ribose and deoxyribose in their furanose forms are fundamental components of RNA and DNA, respectively.[2] This biological precedent underscores the inherent value of the furanose scaffold in designing molecules for biological applications.

Section 2: The Emergence of Furan-Based Platform Chemicals from Biomass

The transition towards a bio-based economy has identified a handful of key platform chemicals derivable from lignocellulosic biomass. Among the most promising is 5-hydroxymethylfurfural (HMF), a versatile molecule produced from the dehydration of C6 sugars.[6] HMF is a critical starting point for a cascade of valuable chemicals due to its three reactive functional groups: an aldehyde, a hydroxyl group, and a furan ring.[7]

The biocatalytic reduction of HMF's aldehyde group leads to the formation of 2,5-bis(hydroxymethyl)furan (BHMF), a diol structurally analogous to the topic compound and a key monomer for bio-based polymers.[7][8] This transformation is a cornerstone of modern green chemistry, offering a renewable alternative to petroleum-derived aromatic diols.[9][10]

Biomass to Polymers Biomass Lignocellulosic Biomass Sugars C6 Sugars (e.g., Fructose) Biomass->Sugars Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Sugars->HMF Dehydration BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Biocatalytic Reduction Polymers Bio-based Polymers (Polyesters, Polyurethanes) BHMF->Polymers Enzymatic Polymerization

Caption: From Biomass to High-Value Polymers via HMF.

Section 3: Synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and its Analogs

The synthesis of these chiral furanose derivatives can be approached through both traditional chemical methods and, more recently, highly efficient biocatalytic routes.

Part A: Chemical Synthesis of Functionalized Oxolane Diols

The power of the oxolane diol scaffold is clearly demonstrated in its role as a key intermediate in the synthesis of high-value pharmaceuticals. A prominent example is (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol, a critical precursor for the synthesis of Gemcitabine, a widely used chemotherapy drug.[11] The precise stereochemistry of the hydroxyl and hydroxymethyl groups is paramount for the final drug's ability to act as a nucleoside analog and inhibit DNA synthesis in cancer cells. This underscores the necessity of stereoselective synthetic routes, where multi-step chemical synthesis is often required to install the desired functionality and chirality.

Part B: The Bio-Revolution - Biocatalytic Production from HMF

For producing furan diols like BHMF, biocatalysis offers a greener, more efficient alternative to chemical reduction. This approach typically uses whole microbial cells or isolated enzymes to perform the desired transformation under mild conditions with high selectivity.

Whole-Cell Biocatalysis: Numerous microorganisms have been identified and engineered for their ability to reduce HMF to BHMF. Strains of Burkholderia contaminans, Fusarium striatum, and Mycobacterium sp. have demonstrated high efficacy.[6][7][8] The key advantages of using whole cells include:

  • In-situ Cofactor Regeneration: The reduction of HMF is typically catalyzed by NADH-dependent alcohol dehydrogenases. Whole-cell systems use their native metabolic pathways to continuously regenerate the required NADH cofactor, eliminating the need to add expensive cofactors to the reaction medium.

  • Enzyme Protection: The cellular environment protects the enzymes from harsh conditions, often leading to greater operational stability.

  • High Tolerance: Strains can be selected or engineered for high tolerance to the substrate (HMF), which can be inhibitory to many microorganisms.[7]

Reaction conditions are optimized to maximize yield and productivity. For example, using the strain Burkholderia contaminans NJPI-15, researchers achieved a 93.7% yield of BHMF from HMF in a fed-batch strategy, demonstrating the industrial potential of this approach.[7]

Biocatalyst Substrate Conc. Co-substrate/Conditions Yield (%) Time (h) Reference
Burkholderia contaminans NJPI-15656 mM (fed-batch)Glutamine, Sucrose93.748[7]
Fusarium striatum75 mMHigh glucose>95Not specified[8]
Mycobacterium sp. MS160150 gCDW/L cellsGlucose, Aerobic80.824[6]
Meyerozyma guilliermondii SC1103100 mMNot specified>9912[7]

Table 1: Comparison of Whole-Cell Biocatalytic Systems for BHMF Production from HMF.

Section 4: Furanose Diols as Precursors in High-Value Applications

Part A: Precursors for Nucleoside Analogs and Pharmaceuticals

As established with the Gemcitabine intermediate, the rigid, chiral furanose scaffold is ideal for creating nucleoside analogs.[11] By modifying the substituents on the ring and coupling the anomeric carbon to a nucleobase, a vast array of potential therapeutics can be designed. The hydroxyl groups at the 2, 4, and 5 positions of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol provide multiple handles for further chemical modification, making it a valuable starting point for medicinal chemistry campaigns. Another related structure serves as an intermediate in the synthesis of technetium-99m radiolabeled nucleoside analogs for imaging applications.[12]

Part B: Monomers for Sustainable Polymers

The diol functionality of BHMF makes it an excellent bio-based monomer for step-growth polymerization. It can replace petroleum-based aromatic diols to produce a new class of sustainable polyesters and polyurethanes.[10]

Enzymatic Polymerization: A particularly green route to these biopolymers is through enzymatic catalysis. Lipases, such as Candida antarctica Lipase B (CAL-B), are highly effective catalysts for polyester synthesis via polycondensation.[13][14][15] This method offers several advantages over traditional chemical polymerization:

  • High Selectivity: Enzymes can selectively catalyze reactions, avoiding side reactions often seen at the high temperatures required for chemical catalysis.

  • Mild Conditions: Reactions are typically run at lower temperatures (60-90 °C), reducing energy consumption and preventing degradation of sensitive monomers like BHMF.[16]

  • Solvent-Free: Many enzymatic polymerizations can be run in bulk (solvent-free), further enhancing the green credentials of the process.

This approach has been used to create a wide range of furan-based polyesters with tunable properties by varying the dicarboxylic acid co-monomer.[13][14] These materials are being explored for applications ranging from packaging to biomedical devices, where their biodegradability and biocompatibility are highly advantageous.[14]

Section 5: Key Experimental Protocols

The following protocols are generalized methodologies based on published literature and serve as a starting point for laboratory investigation.

Protocol 5.1: Whole-Cell Biocatalytic Reduction of HMF to BHMF

This protocol describes the use of resting cells for the biotransformation, which uncouples the production of the catalyst (cell growth) from its use.

Whole_Cell_Biocatalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis Inoculation Inoculation Growth Growth Inoculation->Growth Incubate (e.g., 30°C, 200 rpm) Harvest Harvest Growth->Harvest Centrifugation Wash Wash Harvest->Wash Resuspend in buffer Final_Cells Resting Cells Wash->Final_Cells Centrifugation Reaction_Setup Suspend cells in buffer with co-substrate (e.g., glucose) Final_Cells->Reaction_Setup HMF_Addition Add HMF to start reaction Reaction_Setup->HMF_Addition Incubation Incubate with shaking (e.g., 30°C, 200 rpm) HMF_Addition->Incubation Sampling Take samples over time Incubation->Sampling Quench Quench reaction (e.g., add solvent, centrifuge) Sampling->Quench HPLC Analyze supernatant by HPLC Quench->HPLC

Caption: Workflow for Whole-Cell Biocatalytic Reduction of HMF.

Methodology:

  • Cell Cultivation: Inoculate a suitable microbial strain (e.g., B. contaminans) into a sterile growth medium. Incubate at the optimal temperature and agitation (e.g., 30°C, 200 rpm) until the late exponential or early stationary phase is reached.

  • Harvesting and Washing: Harvest the cells by centrifugation (e.g., 8000 x g, 10 min, 4°C). Discard the supernatant and wash the cell pellet by resuspending in a sterile phosphate buffer (e.g., 100 mM, pH 7.0). Repeat the centrifugation and washing step.

  • Reaction Setup: Prepare the reaction mixture in a shake flask. Suspend the washed resting cells in the buffer to a desired final concentration (e.g., 50 gCDW/L). Add a co-substrate for cofactor regeneration (e.g., glucose or sucrose).

  • Biotransformation: Initiate the reaction by adding a concentrated stock solution of HMF to the desired starting concentration (e.g., 100 mM). Incubate the flask under the same conditions as cell growth.

  • Monitoring and Analysis: Withdraw aliquots at regular time intervals. Quench the reaction by adding an equal volume of a solvent like ethyl acetate and vortexing. Centrifuge to separate the cells and analyze the concentration of HMF and BHMF in the supernatant using High-Performance Liquid Chromatography (HPLC).

Protocol 5.2: Enzymatic Synthesis of a Furan-Based Polyester

This protocol describes a two-stage melt polymerization using CAL-B.

Enzymatic_Polymerization_Workflow cluster_stage1 Stage 1: Oligomerization cluster_stage2 Stage 2: Polycondensation Monomers Equimolar Furan Diol (BHMF) & Diacid/Diester Monomer Enzyme Immobilized Lipase (e.g., CAL-B) Mixing Add Monomers and Enzyme to Reaction Vessel Heat1 Heat to ~70°C under Nitrogen Mixing->Heat1 Stir1 Stir for 2-4 hours Heat1->Stir1 Heat2 Increase Temp to ~90°C Stir1->Heat2 Vacuum Apply Vacuum (<1 mbar) Heat2->Vacuum Stir2 Stir for 24-48 hours Vacuum->Stir2 Polymer Final Polymer Stir2->Polymer Purification Dissolve in Chloroform, Filter Enzyme, Precipitate in Methanol Polymer->Purification

Caption: Workflow for Two-Stage Enzymatic Polymerization.

Methodology:

  • Reactant Preparation: To a flame-dried reaction vessel equipped with mechanical stirring and a vacuum connection, add equimolar amounts of the furan diol (e.g., BHMF) and a dicarboxylic acid dimethyl ester (e.g., dimethyl adipate).

  • Enzyme Addition: Add the immobilized enzyme, CAL-B (typically 5-10% by weight of the monomers).

  • Stage 1 (Oligomerization): Heat the mixture to approximately 70°C under a gentle stream of nitrogen. Stir for 2-4 hours. During this stage, methanol is produced and removed.

  • Stage 2 (Polycondensation): Increase the temperature to 90°C and gradually apply a high vacuum (<1 mbar). Continue stirring for 24-48 hours to increase the molecular weight of the polymer.

  • Purification: Cool the reaction to room temperature. Dissolve the resulting polymer in a suitable solvent (e.g., chloroform). Filter to remove the immobilized enzyme. Precipitate the polymer by pouring the solution into a non-solvent like cold methanol. Dry the purified polymer under vacuum.

  • Characterization: Analyze the polymer's molecular weight (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and chemical structure (NMR spectroscopy).

Conclusion and Future Perspectives

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and its close analogs, particularly those derived from the biomass platform chemical HMF, represent a confluence of green chemistry, drug discovery, and materials science. While their role as direct precursors in natural biosynthetic pathways is not extensively documented, their value as bio-inspired precursors is undeniable. The development of robust whole-cell and enzymatic systems for their synthesis paves the way for sustainable industrial processes that can displace petrochemical feedstocks.

The future of this field lies in the discovery and engineering of novel enzymes with enhanced stability, activity, and substrate scope. The integration of these biocatalytic steps into multi-step chemoenzymatic pathways will enable the synthesis of increasingly complex and high-value molecules. For drug development professionals, the chiral furanose scaffold remains a fertile ground for designing new therapeutics. For materials scientists, the continued exploration of furan-based polymers promises a new generation of sustainable materials with tailored properties for a circular economy. This technical guide serves as a foundational resource for harnessing the immense potential of these versatile building blocks.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

A Theoretical and Computational Guide to (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol: From Conformational Landscape to Biological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, a stereoisomer of 2-deoxy-D-ribofuranose, is a cornerstone of molecular biology as a fundamental component of deoxyribonucleic acid (DNA). Its precise three-dimensional structure and conformational dynamics are pivotal to the structural integrity of the DNA double helix and its interactions with various biomolecules. This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate this crucial monosaccharide. We delve into its conformational landscape, elucidated through quantum mechanical calculations, and its dynamic behavior in aqueous environments, as revealed by molecular dynamics simulations. Furthermore, we bridge the gap between theoretical predictions and experimental observations, and explore the burgeoning therapeutic potential of this molecule, particularly in the realm of angiogenesis and tissue regeneration. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital biomolecule from a computational and theoretical perspective.

Introduction: The Significance of a Deoxy Sugar

The seemingly subtle absence of a hydroxyl group at the 2-position of the furanose ring in 2-deoxy-D-ribose, as compared to its counterpart D-ribose in RNA, has profound consequences for the structure and stability of DNA. This structural alteration imparts greater flexibility to the furanose ring, a characteristic that is fundamental to the formation of the iconic double helix. The specific (4S,5R) stereochemistry at the C4 and C5 positions further defines the precise three-dimensional arrangement of the hydroxymethyl group, influencing its interactions within the DNA backbone and with DNA-binding proteins.

Beyond its structural role in our genetic material, 2-deoxy-D-ribose has emerged as a molecule of significant interest in drug development. Notably, it has been shown to promote angiogenesis, the formation of new blood vessels, by upregulating the production of Vascular Endothelial Growth Factor (VEGF)[1][2]. This pro-angiogenic activity has opened new avenues for its therapeutic application in wound healing and tissue engineering[1][2][3][4].

Understanding the intricate relationship between the structure, conformational dynamics, and biological activity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is paramount for harnessing its full potential. Theoretical and computational chemistry provides a powerful lens through which to explore these aspects at an atomic level of detail, offering insights that are often inaccessible through experimental methods alone.

The Conformational Landscape: A Quantum Mechanical Perspective

The five-membered furanose ring of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is not a rigid, planar structure. Instead, it exists in a dynamic equilibrium of various puckered conformations. The precise nature of this puckering is crucial as it dictates the orientation of the substituent groups and, consequently, the molecule's biological function. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven invaluable in mapping the potential energy surface of this molecule and identifying its most stable conformations.

Theoretical Underpinnings of Conformational Stability

Comprehensive computational studies on 2-deoxy-D-ribose have revealed a complex conformational landscape encompassing open-chain, furanose, and pyranose forms[5]. In the context of its incorporation into DNA, the furanose form is of primary interest. DFT calculations, often employing functionals such as B3LYP and M06-2X, have been instrumental in determining the relative energies of different furanose puckers[5]. These studies consistently show that the molecule does not reside in a single conformation but rather as a population of interconverting states.

The stability of these conformers is governed by a delicate balance of several factors, including:

  • Steric Interactions: Repulsive forces between bulky substituent groups.

  • Torsional Strain: Strain arising from the eclipsing of bonds around the ring.

  • Intramolecular Hydrogen Bonding: Favorable interactions between hydroxyl groups, which can significantly stabilize certain conformations.

  • The Anomeric Effect: A stereoelectronic effect that influences the orientation of substituents at the anomeric carbon (C1).

Key Furanose Conformations

The puckering of the furanose ring is typically described by two main types of conformations:

  • Envelope (E) conformations: Four of the ring atoms are coplanar, while the fifth is out of the plane.

  • Twist (T) conformations: Two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.

Computational studies have shown that for 2-deoxy-D-ribose, a multitude of stable envelope and twist conformers exist with relatively small energy differences, often within a few kJ/mol[5]. This highlights the inherent flexibility of the furanose ring.

Computational Protocol for Conformational Analysis

The following provides a generalized, step-by-step protocol for performing a conformational analysis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol using DFT.

Step-by-Step Methodology:

  • Initial Structure Generation:

    • Construct the 3D structure of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol using a molecular builder.

    • Generate a diverse set of initial conformers by systematically rotating the rotatable bonds (C1-O4, C4-C5, and the hydroxyl groups).

  • Geometry Optimization:

    • Perform geometry optimizations for each initial conformer using a suitable DFT method. A common choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

    • The optimization process will find the nearest local minimum on the potential energy surface for each starting structure.

  • Frequency Calculations:

    • Perform frequency calculations on each optimized geometry at the same level of theory.

    • Confirm that each optimized structure corresponds to a true minimum by ensuring the absence of imaginary frequencies.

    • The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Refined Energy Calculations:

    • For the most stable, unique conformers, perform single-point energy calculations using a more accurate level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional (e.g., M06-2X) to obtain more reliable relative energies.

  • Analysis of Results:

    • Compare the relative energies (including ZPVE corrections) of all stable conformers to identify the global minimum and the low-energy conformers.

    • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) and intramolecular hydrogen bonding patterns of the most stable conformers.

Conformational_Analysis_Workflow

Dynamics in an Aqueous World: Molecular Dynamics Simulations

While quantum mechanics provides a static picture of the conformational preferences of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, the molecule in a biological context is in a constant state of motion, solvated by water molecules. Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this sugar in a realistic aqueous environment.

Simulating the Dance of Molecules

MD simulations numerically solve Newton's equations of motion for a system of atoms and molecules, allowing us to track their trajectories over time. For (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, an MD simulation can reveal:

  • Conformational Transitions: The rates and pathways of interconversion between different furanose ring puckers.

  • Solvation Structure: The arrangement of water molecules around the sugar and the dynamics of their hydrogen bonding network.

  • Flexibility of Exocyclic Groups: The rotational freedom of the hydroxymethyl and hydroxyl groups.

Protocol for Molecular Dynamics Simulation

The following is a generalized protocol for performing an MD simulation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in a water box using a popular simulation package like GROMACS or AMBER.

Step-by-Step Methodology:

  • System Preparation:

    • Start with a low-energy conformer of the molecule obtained from QM calculations.

    • Define the force field parameters for the sugar. Standard carbohydrate force fields like GLYCAM are suitable.

    • Create a simulation box (e.g., a cubic box) and solvate the molecule with a chosen water model (e.g., TIP3P).

    • Add counter-ions if the molecule is charged to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the setup.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This allows the density of the system to relax.

  • Production Run:

    • Run the simulation for a sufficiently long time (nanoseconds to microseconds, depending on the process of interest) to collect statistically meaningful data.

  • Trajectory Analysis:

    • Analyze the saved trajectory to study various properties, including:

      • Root-mean-square deviation (RMSD) to assess the stability of the simulation.

      • Ring pucker parameters to analyze the conformational transitions of the furanose ring.

      • Radial distribution functions (RDFs) to characterize the solvation shell.

      • Hydrogen bond analysis to study the interactions with water.

MD_Simulation_Workflow

Bridging Theory and Reality: Experimental Validation

The ultimate test of any theoretical model is its ability to accurately reproduce experimental observations. For (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, several experimental techniques can provide data for comparison with computational results.

X-ray Crystallography: A Snapshot in the Solid State
Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, the following NMR parameters are particularly informative:

  • Chemical Shifts: The chemical shifts of the ¹H and ¹³C nuclei are sensitive to the local electronic environment and can be used to identify the different anomers (α and β) and conformers present in solution.

  • Coupling Constants (J-couplings): Three-bond proton-proton coupling constants (³JHH) are related to the dihedral angles between the coupled protons through the Karplus equation. By measuring these coupling constants, one can gain insight into the average conformation of the furanose ring in solution.

Computational methods can be used to predict NMR chemical shifts and coupling constants for different conformers. By comparing the computationally predicted, population-averaged values with the experimental NMR data, it is possible to validate the theoretical model and gain a more detailed understanding of the conformational equilibrium in solution.

Table 1: Representative Experimental and Computational Data Comparison

ParameterExperimental Value (2-deoxy-D-ribose derivative)Computational Prediction (DFT)
Furanose Ring Pucker C2'-endo (in a thymidine derivative crystal structure)Multiple low-energy conformers (e.g., C2'-endo, C3'-endo)
¹H NMR Chemical Shifts (ppm) Varies depending on anomer and solventCan be calculated for each conformer
³J(H1'-H2') Coupling Constants (Hz) Typically 5-7 Hz for C2'-endoDependent on dihedral angle

From Theory to Therapeutics: Drug Development Implications

The pro-angiogenic properties of 2-deoxy-D-ribose present exciting opportunities for drug development, particularly in the fields of regenerative medicine and wound healing. Computational studies can play a crucial role in this process by:

  • Understanding the Mechanism of Action: By simulating the interaction of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol with its biological targets (e.g., enzymes or receptors involved in the VEGF signaling pathway), researchers can gain insights into the molecular basis of its pro-angiogenic activity.

  • Structure-Activity Relationship (SAR) Studies: Computational methods can be used to explore how modifications to the structure of the molecule affect its conformational preferences and, in turn, its biological activity. This can guide the design of new analogs with enhanced therapeutic properties.

  • Rational Drug Design: By understanding the key structural features and conformational dynamics required for biological activity, it is possible to design novel molecules with improved efficacy and selectivity.

The observation that 2-deoxy-D-ribose stimulates angiogenesis while its enantiomer, 2-deoxy-L-ribose, does not, underscores the critical importance of stereochemistry and conformation in biological activity[1]. This highlights the power of computational methods to dissect these subtle yet crucial differences.

Drug_Development_Pathway

Conclusion and Future Perspectives

The theoretical and computational investigation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol provides a detailed and dynamic picture of this fundamentally important biomolecule. Quantum mechanical calculations have illuminated its complex conformational landscape, while molecular dynamics simulations have revealed its behavior in a biologically relevant aqueous environment. The synergy between these computational approaches and experimental data is crucial for validating theoretical models and advancing our understanding.

As we move forward, the continued development of computational methods and the increasing availability of high-performance computing resources will enable even more sophisticated studies. Future research in this area will likely focus on:

  • Simulating larger and more complex systems: Investigating the behavior of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol within the context of a full DNA double helix or in complex with proteins.

  • Enhanced sampling methods: Employing advanced simulation techniques to more efficiently explore the conformational space and calculate free energy differences between different states.

  • Quantum mechanics/molecular mechanics (QM/MM) methods: Combining the accuracy of quantum mechanics with the efficiency of molecular mechanics to study enzymatic reactions involving this sugar.

By continuing to leverage the power of theoretical and computational chemistry, we can unlock new insights into the fundamental roles of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in biology and pave the way for the development of novel therapeutics.

References

  • Dikici, S., et al. (2020). 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis. Journal of Tissue Engineering and Regenerative Medicine, 14(7), 973-986. [Link]

  • Yeast Metabolome Database. (n.d.). 2-deoxy-D-ribofuranose 1-phosphate (YMDB00663). [Link]

  • Dikici, S., et al. (2020). Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays. Frontiers in Bioengineering and Biotechnology, 7, 478. [Link]

  • Agnihotri, P., & Vanga, S. S. (2023). Protocols for Multi-Scale Molecular Dynamics Simulations in Amber and Gromacs: a Case Study of Intrinsically Disordered Amyloid Beta. bioRxiv. [Link]

  • Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

  • Serianni, A. S., et al. (1998). 13C−1H and 13C−13C Spin-Coupling Constants in Methyl β-d-Ribofuranoside and Methyl 2-Deoxy-β-d-erythro- pentofuranoside: Correlations with Molecular Structure and Conformation. Journal of the American Chemical Society, 120(49), 12755–12767. [Link]

  • Quesada-Moreno, M. M., et al. (2013). Carbohydrates in the gas phase: conformational preference of D-ribose and 2-deoxy-D-ribose. New Journal of Chemistry, 37(10), 3046-3057. [Link]

  • Kaboli, P. J., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

  • Clulow, A. J., et al. (2021). Developing Wound Dressings Using 2-deoxy-D-Ribose to Induce Angiogenesis as a Backdoor Route for Stimulating the Production of Vascular Endothelial Growth Factor. Molecules, 26(21), 6427. [Link]

  • Meredith, R. J., et al. (2023). Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. The Journal of Physical Chemistry B, 127(3), 637–648. [Link]

  • Agirre, J., et al. (2015). Strategies for carbohydrate model building, refinement and validation. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 6), 1269–1277. [Link]

  • Gierut, A. M., et al. (2014). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 4(77), 40866-40877. [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants...[Link]

  • Quesada-Moreno, M. M., et al. (2013). Carbohydrates in the gas phase: Conformational preference of D-ribose and 2-deoxy-D-ribose. ResearchGate. [Link]

  • Liekens, S., et al. (2004). Blockage of 2-Deoxy-d-Ribose-Induced Angiogenesis with Rapamycin Counteracts a Thymidine Phosphorylase-Based Escape Mechanism Available for Colon Cancer under 5-Fluorouracil Therapy. Cancer Research, 64(5), 1823–1831. [Link]

  • Zhang, Y., et al. (2024). Density Functional Theory Study on Na + and K + Catalysis in the Transformation of Glucose to Fructose and HMF in Hydrothermal Environments. Molecules, 29(20), 4849. [Link]

  • Kaboli, P. J., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]

  • Gapsys, V., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

  • Falah, M., & Hassanain, M. (n.d.). 6 Pyranose and Furanose rings formation. [Link]

  • Dikici, S., et al. (2020). Assessment of the Angiogenic Potential of 2-Deoxy-D-Ribose Using a Novel in vitro 3D Dynamic Model in Comparison With Established in vitro Assays. Frontiers in Bioengineering and Biotechnology, 7, 478. [Link]

  • ResearchGate. (n.d.). Molecular structure of D-ribose and 2-deoxy-D-ribose in the furanose...[Link]

  • De Bruyn, A., & Anteunis, M. (1975). 1H NMR study of 2-deoxy-D-arabino-hexopyranose (2-deoxy glucopyranose), 2-deoxy-D-lyxo-hexopyranose (2-deoxy galactopyranose) and 2'-deoxy lactose : shift increment studies in 2-deoxy carbohydrates. Bulletin des Sociétés Chimiques Belges, 84(12), 1201-1209. [Link]

  • Gierut, A. M., et al. (2014). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 4(77), 40866-40877. [Link]

  • Runtai Chemical. (2025). 2-Deoxy-D-ribose Powder and Its Main Applications. [Link]

  • van der Graaf, H., et al. (2016). A Periodic DFT Study of Glucose to Fructose Isomerization on Tungstite (WO3·H2O): Influence of Group IV-VI Dopants and Cooperativity with Hydroxyl Groups. ChemCatChem, 8(14), 2358-2368. [Link]

  • GitHub. (n.d.). intbio/gmx_protocols: Protocols for running MD simulations in Gromacs. [Link]

  • PubChem. (n.d.). 2-deoxy-D-ribopyranose. [Link]

  • Dikici, S., et al. (2019). Exploration of 2-deoxy-D-ribose and 17β-Estradiol as alternatives to exogenous VEGF to promote angiogenesis in tissue-engineered constructs. White Rose Research Online. [Link]

  • Dodd, E., & Fraser, W. (2022). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. SSRN. [Link]

  • LibreTexts. (2014). 14.20: DEPT 13C NMR Spectra. [Link]

  • The Organic Chemistry Tutor. (2019, February 26). NMR Coupling Constants, Chemical Shift, and 13C NMR [Video]. YouTube. [Link]

  • Quesada-Moreno, M. M., et al. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D-Ribose and 2-Deoxy-D-ribose in Aqueous and Solid Phases. The Journal of Physical Chemistry B, 117(47), 14599–14614. [Link]

Sources

Spectroscopic Characterization of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

The compound (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is the rigorous IUPAC designation for the cyclic furanose form of 2-deoxy-D-erythro-pentose (commonly known as 2-deoxy-D-ribose). As the fundamental carbohydrate backbone of DNA, its precise structural and spectroscopic characterization is a critical quality control step in the synthesis of nucleoside analogs, antiviral agents, and oligonucleotide therapeutics.

Unlike simple rigid small molecules, this compound exhibits complex solution dynamics. The oxolane (tetrahydrofuran) nomenclature explicitly defines the five-membered furanose ring. However, in aqueous environments, the molecule undergoes mutarotation—a dynamic hemiacetal ring-opening and closing process—resulting in an equilibrium mixture of α/β-furanose and α/β-pyranose tautomers [1, 2]. Consequently, spectroscopic analysis requires highly controlled environments to either isolate the oxolane form or accurately deconvolute the tautomeric mixture.

Equilibrium Aldehyde Aldehyde Furanose Furanose (Oxolane) α/β Anomers ~25% in D2O Aldehyde->Furanose Hemiacetalization Pyranose Pyranose (Oxane) α/β Anomers ~75% in D2O Aldehyde->Pyranose Hemiacetalization

Figure 1: Tautomeric equilibrium pathways of the analyte in aqueous solution.

Spectroscopic Profiling & Causality

To establish a self-validating analytical profile, we must employ orthogonal techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity and stereochemistry, Mass Spectrometry (MS) for molecular weight and fragmentation, and Fourier-Transform Infrared (FT-IR) for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiating the oxolane (furanose) ring from its oxane (pyranose) counterpart.

  • Causality in Solvent Selection: Deuterium oxide (D₂O) is utilized to induce rapid deuterium exchange with the hydroxyl protons (-OH to -OD). This eliminates broad, variable hydroxyl signals from the ¹H spectrum, preventing overlap with the critical skeletal C-H resonances [3].

  • Diagnostic Markers: The defining feature of the oxolane ring is the ¹³C chemical shift of the C4 and C5 carbons. In the furanose form, the C4 carbon (C5 in oxolane numbering) is shifted significantly downfield (~86 ppm) compared to the pyranose form (~68 ppm) due to the strain and deshielding environment of the five-membered ring [4]. Furthermore, the absence of an electronegative oxygen at C3 (oxolane numbering) results in a characteristic high-field diastereotopic methylene multiplet (~1.8–2.3 ppm) in the ¹H spectrum.

Table 1: Standardized ¹H and ¹³C NMR Assignments (β-Furanose Anomer in D₂O)

Oxolane PositionCarbohydrate Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (Hz)
C2 (Anomeric)C197.75.35t, J = 5.5
C3 (Deoxy)C240.52.05, 2.25m, m (Diastereotopic)
C4 (Hydroxyl)C372.14.38m
C5 (Ring Link)C486.63.95m
C6 (Hydroxymethyl)C563.13.65, 3.75m (Diastereotopic)
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is preferred over hard ionization techniques (like EI) to preserve the intact molecular ion of this highly polar, fragile molecule.

  • Causality in Ionization Mode: Carbohydrates lack basic amines for efficient protonation. Therefore, ESI in negative ion mode is utilized. The multiple hydroxyl groups readily deprotonate in a slightly basic matrix, yielding a stable [M-H]⁻ ion at m/z 133.05 [1].

  • Fragmentation (MS/MS): Collision-induced dissociation (CID) of the [M-H]⁻ ion typically yields diagnostic neutral losses of water (-18 Da) and formaldehyde (-30 Da, originating from the exocyclic hydroxymethyl group).

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FT-IR is mandatory for this compound.

  • Causality in Sampling: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is highly hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture, which artificially broadens the O-H stretching band and obscures structural data [2]. ATR allows for direct, rapid analysis of the neat solid, preserving the intrinsic hydrogen-bonding network.

Table 2: Key ATR-FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3350 – 3250O-H stretch (broad)Extensive intermolecular hydrogen bonding.
2930, 2860C-H stretch (aliphatic)sp³ C-H bonds of the oxolane backbone.
1050 – 1030C-O stretch (strong)Confirms secondary/primary alcohols and hemiacetal.

Standardized Experimental Workflows

The following protocols are designed as self-validating systems to ensure maximum reproducibility and data integrity.

Workflow Prep Sample Preparation (Lyophilization & D2O Exchange) NMR NMR Spectroscopy (1H, 13C, 2D-COSY/HSQC) Prep->NMR MS Mass Spectrometry (ESI-TOF MS Negative Mode) Prep->MS IR FT-IR Spectroscopy (Diamond ATR Mode) Prep->IR Analysis Data Synthesis & Structural Elucidation NMR->Analysis MS->Analysis IR->Analysis

Figure 2: Multi-modal spectroscopic workflow for the structural elucidation of oxolane derivatives.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 20.0 mg of the analyte into a clean vial.

  • Deuterium Exchange: Dissolve the solid in 0.5 mL of 99.9% D₂O. Flash-freeze in liquid nitrogen and lyophilize overnight. Repeat this process twice to ensure >99% exchange of labile protons.

  • Tube Preparation: Dissolve the final lyophilized powder in 0.6 mL of 99.99% D₂O containing 0.1% TSP (Trimethylsilylpropanoic acid) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire ¹H spectra at 298 K using a minimum of 16 scans and a relaxation delay (d1) of 5 seconds to ensure quantitative integration. Acquire ¹³C spectra with proton decoupling (WALTZ-16) for a minimum of 1024 scans.

  • System Validation: Self-Validation Check: Integrate the residual HDO peak (~4.79 ppm). The protocol is considered successful if the HDO integral is less than 10% of the anomeric C2 proton integral.

Protocol B: ESI-MS/MS Analysis
  • Matrix Preparation: Prepare a solvent matrix of 50:50 Methanol:Water spiked with 0.1% Ammonium Hydroxide (NH₄OH). Rationale: The basic modifier drives the equilibrium toward the deprotonated species.

  • Sample Dilution: Dilute the analyte to a final concentration of 10 µg/mL in the matrix.

  • Injection & Acquisition: Introduce the sample via direct infusion at a flow rate of 5 µL/min into an ESI-TOF mass spectrometer. Set the capillary voltage to 2.5 kV in negative ion mode.

  • System Validation: Self-Validation Check: Ensure the absence of a [M+Cl]⁻ adduct at m/z 169, which indicates chloride contamination in the LC lines that suppresses the desired [M-H]⁻ signal.

Protocol C: ATR-FTIR Solid-State Analysis
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: The background must show a flat baseline with >95% transmittance.

  • Sample Application: Place 2-3 mg of the neat, dry solid onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the sample.

  • Data Collection: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm during post-processing to account for depth-of-penetration variations at lower wavenumbers.

References

  • Quesada-Moreno, M. M., et al. "Conformational Preference and Chiroptical Response of Carbohydrates d-Ribose and 2-Deoxy-d-ribose in Aqueous and Solid Phases." The Journal of Physical Chemistry B, vol. 117, no. 47, 2013, pp. 14599-14614. Available at:[Link]

  • Lemieux, R. U., and J. D. Stevens. "The proton magnetic resonance spectra and tautomeric equilibria of aldoses in deuterium oxide." Canadian Journal of Chemistry, vol. 44, no. 3, 1966, pp. 249-262. Available at:[Link]

  • Price, N. E., et al. "Chemical and structural characterization of interstrand cross-links formed between abasic sites and adenine residues in duplex DNA." Nucleic Acids Research, vol. 43, no. 6, 2015, pp. 3434-3441. Available at:[Link]

Methodological & Application

Step-by-step synthesis protocol for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Introduction

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, a stereoisomer of a deoxypentose, represents a critical structural motif in various biologically active molecules, including modified nucleosides that are pivotal in the development of antiviral and anticancer therapeutics. The precise stereochemical arrangement of its hydroxyl groups is paramount to its biological function, necessitating a synthetic protocol that is both robust and highly stereoselective. This document provides a comprehensive, step-by-step guide for the synthesis of this target molecule, commencing from the readily available 2-deoxy-D-ribono-1,4-lactone.

The synthetic strategy delineated herein is centered on a three-stage process: (1) the protection of the hydroxyl functionalities of the starting lactone to prevent unwanted side reactions, (2) the stereoselective partial reduction of the lactone to the corresponding lactol (cyclic hemiacetal), and (3) the final deprotection to yield the target diol. This approach is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry and is supported by established chemical principles and methodologies.

Synthetic Strategy Overview

The synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is achieved through a carefully planned three-step sequence starting from 2-deoxy-D-ribono-1,4-lactone. The lactone starting material possesses the desired (4S,5R) stereochemistry at the C4 and C5 positions, which is preserved throughout the synthesis.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 2-Deoxy-D-ribono-1,4-lactone B 3,5-bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone A->B TBDMSCl, Imidazole, DMF C (4S,5R)-3,5-bis-O-(tert-butyldimethylsilyl)-5-(hydroxymethyl)oxolane-2,4-diol B->C DIBAL-H, Toluene, -78 °C D (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol C->D TBAF, THF

Caption: Synthetic route from 2-deoxy-D-ribono-1,4-lactone to the target diol.

Experimental Protocols

PART 1: Protection of Hydroxyl Groups

The initial step involves the protection of the primary and secondary hydroxyl groups of 2-deoxy-D-ribono-1,4-lactone as their tert-butyldimethylsilyl (TBDMS) ethers. This is a crucial step to prevent the reaction of these acidic protons with the hydride reagent in the subsequent reduction step. The TBDMS group is chosen for its stability under the planned reaction conditions and its straightforward removal.[1]

Protocol:

  • To a solution of 2-deoxy-D-ribono-1,4-lactone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3,5-bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone.

PART 2: Stereoselective Lactone Reduction

The partial reduction of the protected lactone to the lactol is the key transformation in this synthesis. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose, as it can selectively reduce esters and lactones to aldehydes and lactols, respectively, at low temperatures.[2][3] Performing the reaction at -78 °C is critical to stabilize the tetrahedral intermediate and prevent over-reduction to the diol.[4]

Protocol:

  • Dissolve the purified 3,5-bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone (1.0 eq) in anhydrous toluene in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq, typically 1.0 M in toluene or hexanes) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected lactol. This intermediate is often used in the next step without further purification.

PART 3: Deprotection of Silyl Ethers

The final step is the removal of the TBDMS protecting groups to unveil the target diol. Tetra-n-butylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers and is highly effective for this transformation.[5]

Protocol:

  • Dissolve the crude protected lactol from the previous step in tetrahydrofuran (THF).

  • Add a solution of TBAF (2.2 eq, typically 1.0 M in THF) to the mixture at room temperature.

  • Stir the reaction for 2-4 hours and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar EquivalentsSolventTemperature (°C)Typical Yield (%)
1 2-deoxy-D-ribono-1,4-lactoneTBDMS-Cl, Imidazole2.2, 2.5DMF0 to RT85-95
2 Protected LactoneDIBAL-H1.1Toluene-7880-90
3 Protected LactolTBAF2.2THFRT90-98

Safety Precautions

  • DIBAL-H is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It reacts violently with water and protic solvents.

  • Anhydrous solvents and inert atmosphere techniques are essential for the success of the protection and reduction steps.

  • All reactions should be performed in a well-ventilated fume hood .

  • Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The protocol detailed in this application note provides a reliable and efficient pathway for the synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. By employing a robust protection-reduction-deprotection strategy, this method ensures high stereoselectivity and good overall yields. The careful control of reaction conditions, particularly temperature during the DIBAL-H reduction, is paramount for the successful synthesis of the target lactol. This guide is intended to support researchers in the fields of medicinal chemistry and drug development in the preparation of this valuable synthetic intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H).
  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles.
  • Chemistry Steps. (2024). DIBAL Reducing Agent.
  • BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
  • Wikipedia. (2024). Silyl ether.
  • PubChem. (2024). 2-Deoxy-D-Ribono-1,4-Lactone.

Sources

Application Note: Advanced HPLC Purification and Quantification Strategies for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Chromatographic Challenges

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol , universally recognized as the cyclic furanose form of 2-deoxy-D-ribose (CAS 533-67-5), is a foundational pentose monosaccharide. Beyond its biological role as the backbone of DNA, it is rigorously monitored in pharmaceutical development as a critical raw material and synthetic impurity (e.g., Cladribine EP Impurity E, CAS 1831121-84-6) [1].

Purifying and quantifying this molecule presents a triad of severe chromatographic challenges:

  • Lack of a UV Chromophore: As an aliphatic polyol, it lacks conjugated

    
    -electron systems. Attempting UV detection at low wavelengths (<210 nm) results in severe baseline drift, solvent interference, and poor sensitivity.
    
  • Extreme Polarity: The high density of hydroxyl groups prevents retention on standard octadecylsilane (C18) reversed-phase columns. The molecule elutes in the void volume (

    
    ), making separation from polar matrix components impossible.
    
  • Anomeric Mutarotation: In aqueous solution, 2-deoxy-D-ribose exists in a dynamic equilibrium between its

    
     and 
    
    
    
    furanose and pyranose forms. If the chromatographic timescale matches the mutarotation rate, it causes severe peak broadening or splitting.

To overcome these physical limitations, this guide details two field-proven, self-validating purification systems: Direct HILIC-ELSD (for preparative work and universal detection) and Pre-column Derivatization RP-HPLC-UV (for ultra-trace quantification).

Method Selection & Visualization

MethodSelection Start Target: 2-Deoxy-D-ribose (Highly Polar, No UV Chromophore) Detectors Detector Availability? Start->Detectors ELSD Universal Detector (ELSD / RID / MS) Detectors->ELSD Yes UV Optical Detector (UV / DAD only) Detectors->UV No HILIC Method A: Direct HILIC Chromatography (Amide/NH2 Phase) ELSD->HILIC Deriv Method B: Pre-column PMP Derivatization (Aldehyde Tagging) UV->Deriv Success1 Preparative Purification & Direct Quantification HILIC->Success1 RP Reversed-Phase Chromatography (C18 Phase) Deriv->RP Success2 Ultra-Trace Quantification (LOD < 1 ng/mL) RP->Success2

Decision matrix for selecting the optimal HPLC purification method for 2-deoxy-D-ribose.

Method A: Direct HILIC-ELSD Purification

Optimal for: Preparative purification, impurity profiling, and laboratories equipped with universal detectors.

Mechanistic Insights (The "Why")

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., cross-linked Amide or Amino). By employing a highly organic mobile phase, a semi-stagnant, water-enriched layer forms on the surface of the stationary phase. The highly polar 2-deoxy-D-ribose partitions into this aqueous layer, achieving robust retention.

Evaporative Light Scattering Detection (ELSD) bypasses the UV limitation by nebulizing the eluent, evaporating the volatile mobile phase, and measuring the light scattered by the remaining non-volatile sugar particles [2]. Crucially, elevating the column temperature to 40 °C is required to accelerate anomeric mutarotation, coalescing the


 and 

anomers into a single, sharp chromatographic peak.
Protocol: Self-Validating HILIC-ELSD Workflow

Step 1: System Preparation & Suitability (SST)

  • Column: Phenomenex Luna NH2 or Waters XBridge Amide (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Ultrapure Water (75:25, v/v).

    • Causality: Maintaining exactly 25% water ensures the stationary phase hydration layer remains stable. Variations in aqueous content will cause drastic retention time shifts.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • ELSD Parameters: Drift tube temperature 45 °C; Nebulizer gas (

    
    ) pressure 3.5 bar; Gain 7.
    

Step 2: Sample Preparation & Self-Validation

  • Dissolve the crude (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in the Mobile Phase (75% ACN) to a concentration of 1.0 mg/mL.

  • Validation Check: Always prepare a procedural blank (75% ACN) to rule out system peaks. Filter all samples through a 0.22 µm PTFE syringe filter.

Step 3: Execution & Fraction Collection

  • Inject 10 µL of the sample. 2-Deoxy-D-ribose typically elutes between 8.5 – 9.5 minutes.

  • For preparative scaling, scale the flow rate proportionally to the square of the column radius (

    
    ) and collect fractions based on the ELSD trigger (utilizing a post-column flow splitter, as ELSD is a destructive detector).
    

Method B: RP-HPLC-UV via PMP Derivatization

Optimal for: Ultra-trace quantification (e.g., monitoring Cladribine Impurity E) and labs restricted to UV/DAD detectors.

Mechanistic Insights (The "Why")

When ELSD or MS is unavailable, the sugar must be chemically modified to install a chromophore and increase hydrophobicity. 1-Phenyl-3-methyl-5-pyrazolone (PMP) reacts specifically with the reducing aldehyde group of the open-chain form of 2-deoxy-D-ribose under mildly alkaline conditions [3]. Because the open-chain aldehyde form exists in equilibrium with the furanose/pyranose forms, the reaction continuously drives the equilibrium to the right until complete conversion is achieved. This condensation yields a bis-PMP derivative with a strong UV absorbance maximum at 245 nm, allowing for standard C18 retention and high-sensitivity optical detection.

Derivatization Sample 2-Deoxy-D-ribose (Anomeric Mixture) Reagent Add PMP + NaOH (pH > 9) Sample->Reagent Heat Incubate 70°C (Drives Open-Chain) Reagent->Heat Neutralize Neutralize (HCl) & Extract (CHCl3) Heat->Neutralize Product Bis-PMP Derivative (Aqueous Phase) Neutralize->Product Analyze RP-HPLC-UV (λ = 245 nm) Product->Analyze

Workflow for PMP derivatization of 2-deoxy-D-ribose prior to RP-HPLC-UV analysis.

Protocol: Self-Validating PMP Derivatization Workflow

Step 1: Derivatization Reaction

  • Mix 100 µL of aqueous 2-deoxy-D-ribose sample (or standard) with 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution (dissolved in methanol).

    • Causality: NaOH catalyzes the ring-opening of the furanose to the reactive aldehyde form.

  • Incubate at 70 °C for 30 minutes in a dry block heater.

Step 2: Neutralization & Extraction (Critical Step)

  • Cool to room temperature. Add 100 µL of 0.3 M HCl to neutralize the reaction.

  • Add 1.0 mL of Chloroform (

    
    ), vortex vigorously for 1 minute, and centrifuge at 5000 rpm for 5 minutes.
    
    • Causality: The unreacted PMP reagent is highly hydrophobic and partitions into the lower chloroform layer. The bis-PMP-sugar derivative remains in the upper aqueous layer. Failure to extract excess PMP will result in a massive solvent front peak that masks the analyte.

  • Discard the lower organic layer. Repeat the chloroform extraction two more times.

  • Validation Check: Run a derivatized blank (water instead of sample) to ensure the PMP reagent peak does not co-elute with the target analyte.

Step 3: RP-HPLC-UV Analysis

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of 0.1M Phosphate Buffer (pH 6.7) [Solvent A] and Acetonitrile [Solvent B]. Gradient: 15% B to 40% B over 20 minutes.

  • Detection: UV at 245 nm.

  • Injection: 10 µL of the upper aqueous phase.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of both self-validating systems, allowing researchers to select the appropriate method based on their specific analytical thresholds [4].

ParameterMethod A: Direct HILIC-ELSDMethod B: PMP-RP-HPLC-UV
Target Analyte Form Underivatized (Anomeric Mixture)Bis-PMP Derivative (Open-chain)
Stationary Phase Cross-linked Amide or

Octadecylsilane (C18)
Mobile Phase Isocratic (75% ACN / 25% Water)Gradient (Phosphate Buffer / ACN)
Detection Mode Universal (Light Scattering)Optical (UV Absorbance at 245 nm)
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL< 1.0 ng/mL
Linear Dynamic Range 5.0 µg/mL – 2000 µg/mL5.0 ng/mL – 5000 ng/mL
Primary Advantage Non-destructive (allows fraction collection), minimal prep time.Extremely high sensitivity, utilizes standard C18 columns and UV detectors.
Primary Limitation Lower sensitivity; requires ELSD/MS.Destructive derivatization prevents physical recovery of the native sugar.

References

  • Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry National Institutes of Health (NIH) / PMC URL:[Link]

  • A Novel, Rapid and Robust HPLC-ELSD Method for Simultaneous Determination of Fructose, Glucose and Sucrose in Various Food Samples; Method Development and Validation Journal of Food Composition and Analysis / ResearchGate URL:[Link]

  • Comparison of determination of sugar-PMP derivatives by two different stationary phases and two HPLC detectors: C18 vs. amide columns and DAD vs. ELSD ResearchGate URL:[Link]

  • Using Magnetic Molecularly Imprinted Polymer Technology for Determination of Fish Serum Glucose Levels Molecules / MDPI URL:[Link]

Application Notes and Protocols for the Enzymatic Assay of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Significance of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is a specific stereoisomer of a broader class of furanose sugars. More commonly, this molecule is recognized as 2-deoxy-D-ribose in its furanose form, a cornerstone of life as a fundamental constituent of deoxyribonucleic acid (DNA)[1][2]. The stability and function of our genetic material are intrinsically linked to the chemical properties of this deoxy sugar. Beyond its structural role in DNA, 2-deoxy-D-ribose and its derivatives are implicated in various cellular processes, including energy metabolism and signaling pathways. The enzymatic conversion of this molecule is therefore of significant interest in diverse fields, from molecular biology and diagnostics to the development of novel therapeutics, such as antiviral and anticancer agents.

The ability to accurately quantify the activity of enzymes that metabolize (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is paramount for understanding its biological roles and for screening potential drug candidates that may modulate these enzymatic pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a robust enzymatic assay for this purpose. We will delve into the underlying principles, provide a detailed step-by-step protocol, and discuss the necessary validation procedures to ensure data integrity and reliability.

Assay Principle: A Dehydrogenase-Coupled Spectrophotometric Approach

The proposed assay for quantifying the enzymatic activity related to (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is based on a dehydrogenase-coupled reaction. This method is widely applicable to sugar-like molecules and offers high sensitivity and continuous monitoring of the reaction progress.

The core principle involves the enzymatic oxidation of the substrate, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, by a specific dehydrogenase. This oxidation is coupled to the reduction of a cofactor, typically nicotinamide adenine dinucleotide (NAD+), to its reduced form, NADH. The production of NADH is directly proportional to the enzymatic activity and can be conveniently measured by monitoring the increase in absorbance at 340 nm.

The enzymatic reaction can be summarized as follows:

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol + NAD+ ---(Enzyme)---> 2-deoxy-D-ribono-1,4-lactone + NADH + H+

This direct spectrophotometric assay provides a real-time measurement of enzyme kinetics and is amenable to high-throughput screening formats.

Visualization of the Experimental Workflow

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate Substrate Solution ((4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol) Mix Combine Reagents in 96-well plate Substrate->Mix Enzyme Enzyme Solution Enzyme->Mix Cofactor NAD+ Solution Cofactor->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Kinetic Read at 340 nm (Spectrophotometer) Incubate->Measure Rate Calculate Initial Velocity (ΔAbs/min) Measure->Rate Kinetics Determine Kinetic Parameters (Km, Vmax) Rate->Kinetics

Caption: Workflow for the dehydrogenase-based enzymatic assay.

Detailed Protocol: Spectrophotometric Assay for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol Activity

This protocol is designed for a 96-well plate format but can be adapted for single cuvette measurements.

Materials and Reagents
  • Substrate: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-ribose, CAS 533-67-5)[2][3]

  • Enzyme: A suitable dehydrogenase that acts on 2-deoxy-D-ribose (e.g., a specific aldose dehydrogenase). The optimal enzyme concentration needs to be determined empirically.

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2. The optimal pH and buffer composition may vary depending on the specific enzyme.

  • Controls:

    • Negative Control (No Enzyme): Assay buffer without the enzyme solution.

    • Substrate Blank (No Substrate): Assay buffer with the enzyme but without the substrate solution.

  • Instrumentation:

    • UV-Vis microplate reader or spectrophotometer capable of measuring absorbance at 340 nm.

    • Standard laboratory equipment (pipettes, microcentrifuge tubes, 96-well UV-transparent plates).

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM stock solution of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in the assay buffer.

    • Prepare a 10 mM stock solution of NAD+ in the assay buffer.

    • Prepare the enzyme solution at a suitable concentration in the assay buffer. The optimal concentration should result in a linear rate of NADH production for at least 10-15 minutes.

  • Assay Setup (per well of a 96-well plate):

    • In each well, add the following in the specified order:

      • 140 µL of Assay Buffer

      • 20 µL of 10 mM NAD+ solution (final concentration: 1 mM)

      • 20 µL of substrate solution (for a final concentration range of 0.1 - 10 mM for kinetic studies). For a standard assay, a concentration at or above the Km should be used. For the substrate blank, add 20 µL of assay buffer instead.

    • Mix the contents of the wells by gentle pipetting.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well (except for the "No Enzyme" control, where 20 µL of assay buffer is added).

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements.

    • Record the absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • Plot the absorbance at 340 nm against time for each well.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is the initial velocity (V₀).

    • Subtract the rate of the "No Substrate" blank from the rates of the sample wells to correct for any background reaction.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of NADH production.

    • The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000, where 'l' is the path length in cm.

  • Determine Kinetic Parameters (Optional):

    • Perform the assay with varying concentrations of the substrate.

    • Plot the initial velocity (V₀) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).

Assay Validation

To ensure the reliability of the assay, a thorough validation should be performed.

Parameter Description Acceptance Criteria
Linearity The range of enzyme concentrations over which the reaction rate is directly proportional to the enzyme concentration.R² > 0.98 for a plot of reaction rate vs. enzyme concentration.
Precision (Intra-assay) The reproducibility of results within the same assay run. Assessed by running multiple replicates of the same sample.Coefficient of Variation (CV) < 10%.
Precision (Inter-assay) The reproducibility of results between different assay runs on different days. Assessed by running the same samples on multiple days.CV < 15%.
Accuracy The closeness of the measured value to a known or true value. Can be assessed by spiking a sample with a known amount of purified enzyme or product.Recovery of 85-115% of the spiked amount.
Specificity The ability of the assay to measure only the enzyme of interest. Assessed by testing for cross-reactivity with structurally similar substrates (e.g., ribose, glucose).Minimal to no activity with other substrates.

Logical Relationship of Assay Components

Assay_Logic Substrate (4S,5R)-5-(hydroxymethyl) oxolane-2,4-diol Enzyme Dehydrogenase Substrate->Enzyme Product 2-deoxy-D-ribono- 1,4-lactone Enzyme->Product NADH NADH Enzyme->NADH Catalyzes NAD NAD+ NAD->Enzyme Absorbance Absorbance at 340 nm NADH->Absorbance Directly Proportional to

Caption: Relationship between reactants, enzyme, and signal detection.

Conclusion

The dehydrogenase-coupled spectrophotometric assay described herein provides a robust and reliable method for determining the activity of enzymes that metabolize (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. Its simplicity, continuous monitoring capabilities, and amenability to high-throughput formats make it an invaluable tool for researchers in basic science and drug discovery. Proper validation of the assay is crucial to ensure the generation of accurate and reproducible data. While this application note focuses on a UV spectrophotometric method, alternative detection methods, such as fluorescence-based assays or coupled enzyme systems that produce a colored product, can also be developed to potentially enhance sensitivity.

References

  • Standardized Assay Medium To Measure Lactococcus lactis Enzyme Activities while Mimicking Intracellular Conditions. (n.d.). Applied and Environmental Microbiology. Retrieved March 7, 2024, from [Link]

  • Galactofuranose-Related Enzymes: Challenges and Hopes. (n.d.). Molecules. Retrieved March 7, 2024, from [Link]

  • Synthesis of 4'- and 5'-hydroxyoxprenolol:pharmacologically active ring-hydroxylated metabolites of oxprenolol. (1979). Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • 2-Deoxyribose, D- (CID 5460005). (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • 5-(Hydroxymethyl)oxolane-2,4-diol (CID 345751). (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. (n.d.). Carbohydrate Research. Retrieved March 7, 2024, from [Link]

  • Measuring Lactase Enzymatic Activity in the Teaching Lab. (2018). Journal of Visualized Experiments. Retrieved March 7, 2024, from [Link]

  • (2-((3-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-2,3,4,5-tetrahydrofuran-2-yl)-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)methyl)isoindoline-). (2009). Acta Crystallographica Section E. Retrieved March 7, 2024, from [Link]

  • Safety Data Sheet: 2-Deoxy-D-ribose. (n.d.). Carl ROTH. Retrieved March 7, 2024, from [Link]

  • New Regiospecific Catalytic Approaches to 4,5-Dihydroisoxazoles and 2,5-Dihydroisoxazoles from O-Propargylic Hydroxylamines. (2010). Synlett. Retrieved March 7, 2024, from [Link]

  • Discovery and Preliminary Characterization of Lactose-Transforming Enzymes in Ewingella americana L47: A Genomic, Biochemical, and In Silico Approach. (2026). International Journal of Molecular Sciences. Retrieved March 7, 2024, from [Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. (2017). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • α, β, Furanose, Pyranose: how monosaccharides interconvert. (2024). YouTube. Retrieved March 7, 2024, from [Link]

  • 2-Deoxy-D-ribose 5-phosphate (CID 150629). (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol (CID 91824778). (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). ChemSusChem. Retrieved March 7, 2024, from [Link]

  • Novel Angiotensin-Converting Enzyme-Inhibitory Peptides From Fermented Bovine Milk Started by Lactobacillus helveticus KLDS.31 and Lactobacillus casei KLDS.105: Purification, Identification, and Interaction Mechanisms. (2021). Frontiers in Nutrition. Retrieved March 7, 2024, from [Link]

  • Furanose – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • (2R,3R,4S,5S)-2-(dihydroxymethyl)-5-(hydroxymethyl)oxolane-3,4-diol (CID 137348617). (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • A novel enzymatic method for the measurement of lactose in lactose‐free products. (2018). Journal of the Science of Food and Agriculture. Retrieved March 7, 2024, from [Link]

  • 2-Deoxy-D-ribose Powder and Its Main Applications. (2025). Runtai Chemical. Retrieved March 7, 2024, from [Link]

  • Lactulose Liquid - Impurity F. (n.d.). Pharmaffiliates. Retrieved March 7, 2024, from [Link]

  • (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol (CAS No - apicule. (n.d.). apicule. Retrieved March 7, 2024, from [Link]

Sources

Application Notes and Protocols for the Use of Deoxy-Sugar Analogs in Virology Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Targeting Viral Dependencies on Host Cell Metabolism

Viruses are obligate intracellular parasites that hijack the host cell's machinery to replicate. This dependency extends to the host's metabolic pathways, which are often reprogrammed by viral infection to meet the high energetic and biosynthetic demands of producing new virions. A key metabolic pathway frequently exploited by viruses is glycolysis. The reliance of many viruses on this pathway presents a strategic vulnerability that can be targeted for antiviral intervention. This guide explores the application of deoxy-sugar analogs, which can interfere with these metabolic processes, as a tool in virology research and a potential avenue for broad-spectrum antiviral drug development.

The compound of interest, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol , is a stereoisomer of 2-deoxy-D-ribose, a fundamental building block of deoxyribonucleic acid (DNA).[1][2][3] While 2-deoxy-D-ribose itself is primarily associated with its structural role in DNA and has been investigated for its potential in wound healing and angiogenesis, its direct applications as an antiviral agent are not extensively documented in scientific literature.[4][5]

However, the closely related glucose analog, 2-deoxy-D-glucose (2-DG) , has been widely studied for its antiviral properties.[6][7][8] 2-DG acts as a competitive inhibitor of the enzyme hexokinase, the first and rate-limiting step of glycolysis.[9] By doing so, it effectively disrupts the glycolytic pathway, leading to a depletion of ATP and biosynthetic precursors necessary for viral replication.[10][11] This mechanism of action gives 2-DG broad-spectrum antiviral activity against a range of viruses that are dependent on glycolysis.[12]

This guide will focus on the principles and protocols for evaluating the antiviral potential of deoxy-sugar analogs, using 2-DG as a prime example. The methodologies described herein are applicable to the study of other sugar analogs and provide a framework for researchers to investigate their efficacy and mechanism of action.

II. Mechanism of Action: How 2-Deoxy-D-Glucose Inhibits Viral Replication

The primary antiviral mechanism of 2-DG is the inhibition of glycolysis.[12] Many viruses, upon infecting a host cell, induce an upregulation of glucose uptake and glycolysis to generate the necessary energy (in the form of ATP) and building blocks (such as nucleotides and amino acids) for viral protein synthesis and genome replication.[9]

2-DG, being structurally similar to glucose, is taken up by the host cell's glucose transporters.[9] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[11] However, 2-DG-6-P cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose isomerase. This leads to the accumulation of 2-DG-6-P, which in turn competitively inhibits hexokinase, effectively shutting down glycolysis.[11]

The consequences of glycolysis inhibition for viral replication are twofold:

  • Energy Depletion: The reduction in ATP production severely hampers the energy-intensive processes of viral replication, such as protein synthesis and genome duplication.

  • Biosynthetic Arrest: The glycolytic pathway provides precursors for other important metabolic pathways, including the pentose phosphate pathway (PPP), which is essential for nucleotide synthesis. By inhibiting glycolysis, 2-DG also starves the virus of the necessary building blocks for its genetic material.

Beyond glycolysis inhibition, 2-DG can also interfere with N-linked glycosylation of viral envelope proteins, which is crucial for the proper folding, trafficking, and function of these proteins in many enveloped viruses.[6] This can lead to the production of non-infectious viral particles.

2-DG_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Host Cell cluster_Glycolysis Glycolysis Pathway cluster_Virus Viral Replication Glucose Glucose GLUT Glucose Transporter Glucose->GLUT 2-DG 2-DG 2-DG->GLUT Hexokinase Hexokinase GLUT->Hexokinase Glucose GLUT->Hexokinase 2-DG G6P Glucose-6-P Hexokinase->G6P Phosphorylation 2-DG-6-P 2-DG-6-P Hexokinase->2-DG-6-P Phosphorylation Further_Metabolism Further Glycolytic Steps G6P->Further_Metabolism ATP_Production ATP Production Further_Metabolism->ATP_Production Biosynthesis Biosynthesis (e.g., Nucleotides) Further_Metabolism->Biosynthesis Viral_Replication Viral Protein Synthesis & Genome Replication ATP_Production->Viral_Replication Requires Biosynthesis->Viral_Replication Requires 2-DG-6-P->Inhibition Inhibits Hexokinase Inhibition->Viral_Replication Inhibits

Caption: Mechanism of 2-DG antiviral activity.

III. Experimental Protocols for Evaluating Antiviral Activity

A systematic evaluation of a potential antiviral compound involves a series of in vitro assays to determine its efficacy and toxicity. The following protocols provide a general framework for testing deoxy-sugar analogs like 2-DG.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Before assessing the antiviral activity of a compound, it is crucial to determine its toxicity to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The MTT assay is a common colorimetric method for this purpose.

Materials:

  • Host cell line susceptible to the virus of interest

  • Complete cell culture medium

  • Test compound (e.g., 2-DG) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of SDS in HCl)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after the incubation period (typically 1 x 10^4 to 5 x 10^4 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.[14]

  • Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium. It is recommended to perform a two-fold or three-fold serial dilution.[14]

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare serial dilutions of test compound Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat cells with compound dilutions Prepare_Dilutions->Treat_Cells Incubate_Assay Incubate for 48-72 hours Treat_Cells->Incubate_Assay Add_MTT Add MTT reagent Incubate_Assay->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570-590 nm Solubilize->Read_Absorbance Analyze_Data Calculate CC50 value Read_Absorbance->Analyze_Data

Caption: Workflow for CC50 determination.

Protocol 2: Plaque Reduction Assay (EC50 Determination)

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[17] The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test compound dilutions in assay medium (low serum concentration)

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)[17]

  • Staining solution (e.g., crystal violet in formaldehyde/saline)

Procedure:

  • Cell Seeding: Seed plates to achieve a confluent monolayer on the day of infection.[17]

  • Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment: Remove the growth medium from the cells. Add the virus dilution to the wells and incubate for 1 hour at 37°C to allow for viral adsorption. After incubation, remove the virus inoculum and wash the cells with PBS. Add the test compound dilutions to the respective wells. Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

  • Overlay: Add the overlay medium to each well and allow it to solidify at room temperature.[18]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).[17]

  • Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.[19]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and using a non-linear regression analysis. The selectivity index (SI) is then calculated as CC50/EC50. A higher SI value indicates a more promising antiviral candidate.

Protocol 3: Viral Load Quantification by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is a highly sensitive method to quantify the amount of viral RNA or DNA in a sample, providing a measure of viral replication.[20] This can be used to assess the effect of a compound on viral genome replication.

Materials:

  • Cells infected with the virus and treated with the test compound

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qRT-PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

  • Virus-specific primers and probes

  • qRT-PCR instrument

Procedure:

  • Sample Collection: At various time points post-infection, collect the cell culture supernatant or the cells themselves.

  • Nucleic Acid Extraction: Extract the viral RNA or DNA from the samples using a suitable kit.[21]

  • Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase.[22]

  • qRT-PCR: Set up the qRT-PCR reaction with the extracted nucleic acid (or cDNA), primers, probe (if using a probe-based assay), and master mix. Run the reaction in a qRT-PCR instrument.

  • Data Analysis: The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.[23] A higher Ct value indicates a lower amount of viral nucleic acid. The reduction in viral load in treated samples compared to untreated controls can be calculated.

Protocol 4: Glycolysis Inhibition Assay

To confirm that the antiviral activity of a deoxy-sugar analog is due to the inhibition of glycolysis, a specific assay to measure the glycolytic rate can be performed. This can be done by measuring the extracellular acidification rate (ECAR) or by quantifying lactate production.[24]

Materials:

  • Host cells

  • Test compound

  • Glycolysis assay kit (e.g., measuring lactate production or ECAR)[25][26]

  • Microplate reader or a specialized instrument for measuring ECAR

Procedure (Lactate Production Assay):

  • Cell Treatment: Seed cells in a 96-well plate and treat them with different concentrations of the test compound.

  • Sample Collection: After a defined incubation period, collect the cell culture medium.

  • Lactate Measurement: Measure the concentration of lactate in the collected medium using a commercially available kit.[25] These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

  • Data Analysis: Compare the lactate production in treated cells to that in untreated cells. A dose-dependent decrease in lactate production is indicative of glycolysis inhibition.

IV. Data Presentation and Interpretation

The results from the antiviral assays should be presented clearly to allow for a comprehensive evaluation of the compound's potential.

Table 1: Antiviral Activity and Cytotoxicity of 2-Deoxy-D-Glucose (2-DG) against Various Viruses (Literature Data)

VirusCell LineEC50 (mM)CC50 (mM)Selectivity Index (SI)Reference
Human Rhinovirus (HRV)HeLaDose-dependent inhibition>5>1 (approx.)[12]
SARS-CoV-2Vero E6Dose-dependent inhibition>10>2 (approx.)[8]
Endemic CoronavirusesHCT-8Dose-dependent inhibition>10>2 (approx.)[12]
Herpes Simplex Virus (HSV)HEp-2Not specified>10Not specified[6]
Influenza VirusMDCKNot specified>10Not specified[6]

Note: EC50 and CC50 values can vary significantly depending on the specific virus strain, cell line, and assay conditions used. The data presented here are for illustrative purposes and are derived from the cited literature.

V. Conclusion

The exploration of deoxy-sugar analogs as antiviral agents is a promising area of research. By targeting the metabolic dependencies of viruses, compounds like 2-DG offer the potential for broad-spectrum activity. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to systematically evaluate the antiviral efficacy and mechanism of action of such compounds. While the specific compound (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol lacks extensive virological data, the methodologies outlined here, using the well-characterized analog 2-DG, can be readily adapted to investigate this and other novel sugar analogs. A thorough understanding of a compound's cytotoxicity, antiviral potency, and mechanism of action is essential for the development of new and effective antiviral therapies.

VI. References

  • Kang, H. T., & Hwang, E. S. (2006). 2-Deoxyglucose: An anticancer and antiviral therapeutic, but not any more a low glucose mimetic. Journal of Cellular Physiology, 209(3), 609-615. Available at: [Link]

  • Chavda, V. P., Vihol, D., & Apostolopoulos, V. (2022). 2-Deoxy-D-Glucose and its Derivatives for the COVID-19 Treatment: An Update. Frontiers in Pharmacology, 13, 890386. Available at: [Link]

  • Pająk, B., Siwińska, A., Sobolewski, C., & Priebe, W. (2022). The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses. Molecules, 27(18), 5928. Available at: [Link]

  • News-Medical. (2022). 2-Deoxy-D-glucose may inhibit coronaviruses and rhinoviruses. Available at: [Link]

  • Csacsovszki, O., et al. (2017). A greener enantioselective synthesis of the antiviral agent North-methanocarbathymidine (N-MCT) from 2-deoxy-d-ribose. Beilstein Journal of Organic Chemistry, 13, 2434-2440. Available at: [Link]

  • Gould, S. E., et al. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52062. Available at: [Link]

  • Watzinger, F., Ebner, K., & Lion, T. (2006). Detection and monitoring of virus infections by real-time PCR. Molecular aspects of medicine, 27(2-3), 254-298. Available at: [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. Available at: [Link]

  • Mymryk, J. S., & Hitt, M. M. (2000). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy, 11(3), 155-169. Available at: [Link]

  • Zhang, J., & Zhang, Y. (2018). Techniques to Monitor Glycolysis. Methods in enzymology, 639, 323-343. Available at: [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Available at: [Link]

  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available at: [Link]

  • Virology Research Services. (2017). Six useful viral qRT-PCR tips. Available at: [Link]

  • Sun, L., et al. (2016). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol, 6(14), e1875. Available at: [Link]

  • Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Glycolysis/OXPHOS Assay Kit G270 manual. Available at: [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. Available at: [Link]

  • Dikici, S., et al. (2019). Exploration of 2-deoxy-D-ribose and 17β-Estradiol as alternatives to exogenous VEGF to promote angiogenesis in tissue-engineered scaffolds. White Rose Research Online. Available at: [Link]

  • Runtai Chemical. (2025). 2-Deoxy-D-ribose Powder and Its Main Applications. Available at: [Link]

  • Papin, J. F., et al. (2005). Real-Time Quantitative PCR Analysis of Viral Transcription. In Methods in Molecular Biology (pp. 445-466). Humana Press. Available at: [Link]

  • Sudha, P. S., et al. (2022). Evaluation of a Quantitative Taqman Real-Time PCR Assay to Measure Proviral load from Human Immunodeficiency Virus Type 1 individuals. Journal of Pharmaceutical Negative Results, 13(1), 220-225. Available at: [Link]

  • Roehrig, J. T., et al. (1998). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Journal of virological methods, 74(1), 1-27. Available at: [Link]

  • Kumar, A., et al. (2023). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. ACS omega, 8(23), 20569-20581. Available at: [Link]

  • IITR. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Available at: [Link]

  • Gualdoni, G. A., et al. (2022). Host-directed therapy with 2-deoxy-D-glucose inhibits human rhinoviruses, endemic coronaviruses, and SARS-CoV-2. Journal of Virus Eradication, 8(4), 100305. Available at: [Link]

  • ResearchGate. (n.d.). Screening of glycolysis inhibitors. Available at: [Link]

  • Creative Diagnostics. (2025). In Vitro Antiviral Testing Services. Available at: [Link]

  • Alvi Armani. (n.d.). 2-Deoxy-D-Ribose: A Natural Sugar with Hair Regrowth Potential. Available at: [Link]

  • GSC Online Press. (2022). A review on the 2-Deoxy-D-Glucose (2-DG) in COVID-19 disease. Available at: [Link]

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric). Available at: [Link]

Sources

Application Note & Protocols: A Framework for Validating (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract & Guiding Principles

Chemical probes are indispensable small molecules used to interrogate protein function and validate therapeutic targets.[1][2][3] The discovery of a novel bioactive compound is merely the first step; rigorous, systematic validation is required to establish its utility as a reliable research tool. This guide outlines a comprehensive framework for the characterization and validation of a candidate molecule, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol , as a potential chemical probe. Lacking extensive prior art as a defined probe, this molecule serves as an ideal exemplar for the de novo validation workflow. We will detail a multi-pillar strategy encompassing initial phenotypic screening for bioactivity, unbiased target identification, direct biochemical validation, and downstream cellular assays. The causality behind each protocol is explained to empower researchers to not only execute the methods but also to interpret the results critically and adapt the framework for their own candidate molecules.

Probe Candidate Profile: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Before embarking on a validation campaign, it is crucial to understand the foundational properties of the candidate molecule.

  • Structure and Class: A deoxy-sugar analog with a tetrahydrofuran (oxolane) core. Its structure suggests it may act as a mimetic or antagonist for biological processes involving natural pentose sugars.

  • Physicochemical Properties:

PropertyValueSource
IUPAC Name (4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,4-diolAChemBlock
CAS Number 1831121-84-6AChemBlock
Molecular Formula C₅H₁₀O₄AChemBlock
Molecular Weight 134.13 g/mol AChemBlock
Physical Form SolidMilliporeSigma
Storage Inert atmosphere, room temperatureMilliporeSigma

The Chemical Probe Validation Workflow

A high-quality chemical probe must demonstrate potent and selective engagement with its intended target in a relevant biological context.[3][4] Our validation strategy is built on a logical, multi-stage workflow designed to systematically build the case for a candidate molecule.

G cluster_0 Hypothesis Generation cluster_1 Target Identification & Confirmation cluster_2 Functional Validation A Pillar 1: Phenotypic Screening (Identify Bioactivity) B Pillar 2: Target Deconvolution (Identify Potential Targets) A->B C Pillar 3: Biochemical Validation (Confirm Direct Engagement) B->C D Pillar 4: Cellular Target Engagement (Confirm On-Target Activity in Cells) C->D

Figure 1. The four-pillar workflow for chemical probe validation.

Pillar 1 Protocol: High-Throughput Phenotypic Screening

Scientific Rationale: Phenotypic screening is a target-agnostic approach that identifies compounds based on an observable effect in a biological system, such as a change in cell viability, morphology, or reporter activity.[5][6][7][8] This is the ideal starting point for a novel compound, as it establishes general bioactivity without prior knowledge of the molecular target.

Protocol: Anti-Proliferation Assay in a Cancer Cell Line Panel

  • Cell Culture:

    • Select a panel of well-characterized cancer cell lines (e.g., HeLa, A549, MCF-7) representing diverse tissue origins.

    • Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in sterile DMSO.

    • Perform a serial dilution series in cell culture medium to create working concentrations ranging from 100 µM to 1 nM. Causality Note: A wide concentration range is essential to capture the full dose-response curve and determine the half-maximal inhibitory concentration (IC50).

  • Assay Execution (96-well format):

    • Seed cells into a 96-well clear-bottom plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

    • Remove the seeding medium and add 100 µL of medium containing the serially diluted compound. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate the plate for 72 hours. Causality Note: A 72-hour incubation period is typically sufficient to observe multi-generational effects on cell proliferation.

  • Viability Measurement (e.g., using a Resazurin-based assay):

    • Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure fluorescence on a microplate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.

    • Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Pillar 2 Protocol: Unbiased Target Deconvolution

Scientific Rationale: Once a phenotype is confirmed, the next critical step is to identify the protein(s) that the compound interacts with to elicit this effect. We will describe two orthogonal, state-of-the-art methods: Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS).

Method A: Thermal Proteome Profiling (TPP)

TPP is based on the principle that ligand binding alters a protein's thermal stability.[9][10] By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble protein using mass spectrometry, one can identify proteins that are stabilized (direct targets) or destabilized (downstream effectors).[11][12]

Protocol: TPP Workflow

Figure 2. Workflow for Thermal Proteome Profiling (TPP).

  • Lysate Preparation:

    • Culture a large batch of the most sensitive cell line identified in the phenotypic screen to ~80% confluency.

    • Harvest cells, wash with ice-cold PBS, and resuspend in a native lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Lyse cells via mechanical disruption (e.g., Dounce homogenization or sonication) on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C) to remove cell debris.

    • Determine protein concentration using a BCA assay.

  • Compound Treatment and Heating:

    • Divide the lysate into two main pools: Vehicle (DMSO) and Probe-treated (e.g., at 10x the IC50). Incubate for 30 minutes at 4°C.

    • Aliquot each pool into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Sample Processing for Mass Spectrometry:

    • Centrifuge all samples at high speed (e.g., 100,000 x g for 20 min at 4°C) to pellet precipitated proteins.

    • Collect the supernatant (soluble fraction) from each sample.

    • Perform a protein reduction, alkylation, and tryptic digestion protocol on the soluble fractions.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantification (optional but recommended).

  • LC-MS/MS and Data Analysis:

    • Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer.

    • Process the raw data to identify and quantify proteins.

    • For each protein, plot the relative soluble fraction against temperature for both vehicle and probe-treated conditions to generate "melting curves."

    • Fit the curves to a sigmoidal function to determine the melting temperature (Tm). A significant positive shift in Tm in the probe-treated sample indicates target stabilization.

Method B: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS uses a "baited" version of the compound to pull down its binding partners from a cell lysate.[13][14][15] This requires synthesizing an analog of the probe with a reactive handle for immobilization, which is outside the scope of this general guide but is a powerful orthogonal approach.

Pillar 3 Protocol: Direct Biochemical Validation

Scientific Rationale: Target deconvolution methods generate candidates. It is imperative to validate the direct interaction between the probe and the purified candidate protein(s) using a cell-free biochemical or biophysical assay.[16] This step proves that the interaction is not an artifact of the complex cellular environment.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol assumes the top candidate from TPP is an enzyme (e.g., a glycosidase or kinase, plausible targets for a sugar analog).

  • Materials:

    • High-purity recombinant protein of the top candidate target.

    • A specific substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

    • Optimized enzyme assay buffer.

    • (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

  • Assay Procedure:

    • Prepare a serial dilution of the probe in the assay buffer.

    • In a 96-well plate, add the enzyme and the diluted probe (or vehicle control).

    • Allow the enzyme and probe to pre-incubate for 15-30 minutes at the enzyme's optimal temperature. Causality Note: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately measuring inhibition.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the reaction rate (signal change over time) using a microplate reader.[17]

  • Data Analysis:

    • Calculate the initial reaction velocity for each probe concentration.

    • Normalize the data, setting the velocity of the vehicle control as 100% activity.

    • Plot the percent inhibition against the log of the probe concentration and fit the data to determine the in vitro IC50 value. A potent IC50 (<1 µM) provides strong evidence of direct target inhibition.[4]

Pillar 4 Protocol: Cellular Target Engagement & Selectivity

Scientific Rationale: The final pillar is to demonstrate that the probe engages its target inside living cells at concentrations consistent with the observed phenotype. This connects the biochemical activity to the cellular outcome. Using a structurally related but inactive control molecule is a critical best practice to ensure the observed phenotype is due to on-target activity.[18][19]

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is the in-cell version of TPP, often analyzed by Western Blot instead of mass spectrometry, making it more accessible for validating a specific candidate protein.

  • Cell Treatment:

    • Treat intact, cultured cells with various concentrations of the probe or a vehicle control for 1-2 hours.

  • Heating and Lysis:

    • Harvest the treated cells, resuspend in PBS, and aliquot into PCR tubes.

    • Heat the cell suspensions across a temperature gradient as described in the TPP protocol.

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble and insoluble fractions by centrifugation.

  • Analysis by Western Blot:

    • Run the soluble fractions on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a specific antibody against the validated target protein.

    • Image the blot and quantify the band intensities.

  • Data Interpretation:

    • Plot the band intensity (soluble protein) against temperature for each probe concentration.

    • A dose-dependent thermal stabilization of the target protein in treated cells confirms cellular target engagement. The concentration required for stabilization should correlate with the IC50 from the phenotypic assay.

Conclusion & Best Practices

This document provides a roadmap for validating (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, or any novel compound, as a chemical probe. Successful validation hinges on a weight-of-evidence approach. A compound that demonstrates a clear phenotype, for which a direct binding target can be identified, biochemically validated, and confirmed to be engaged in cells at relevant concentrations, can be considered a valuable tool for the research community. Always use the lowest effective concentration and include appropriate negative and orthogonal controls to ensure data integrity.[19][20]

References

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available at: [Link]

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Banting, L. et al. (n.d.). Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline. PMC. Available at: [Link]

  • Bioconductor. (n.d.). Introduction to the TPP package for analyzing Thermal Proteome Profiling data. Available at: [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]

  • Miettinen, J. J. et al. (2017, June 24). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. PMC. Available at: [Link]

  • bioRxiv. (2026, February 20). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. Available at: [Link]

  • Frontiers. (2022, August 7). Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available at: [Link]

  • Analytical Chemistry. (2023, October 7). Label-Free Quantitative Thermal Proteome Profiling Reveals Target Transcription Factors with Activities Modulated by MC3R Signaling. Available at: [Link]

  • Profacgen. (n.d.). Affinity- Purification /mass spectrometry (AP-MS) Service. Available at: [Link]

  • Virology Research Services. (2017, June 18). How to survive a phenotypic antiviral screening. Available at: [Link]

  • STAR Protocols. (2021, August 19). Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds. Available at: [Link]

  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • eLife. (2025, November 12). Membrane-mimetic thermal proteome profiling (MM-TPP) toward mapping membrane protein–ligand dynamic interactions. Available at: [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Available at: [Link]

  • PMC. (n.d.). Phenotypic Screening of Chemical Libraries Enriched by Molecular Docking to Multiple Targets Selected from Glioblastoma Genomic Data. Available at: [Link]

  • Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Available at: [Link]

  • UNIGE. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). Available at: [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes?. Available at: [Link]

  • ResearchGate. (2025, August 9). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

  • Fiveable. (2025, August 15). 8.3 Affinity purification-mass spectrometry (AP-MS). Available at: [Link]

  • ResearchGate. (n.d.). Dos and Don'ts of Chemical Probes. Available at: [Link]

  • bioRxiv. (2025, May 9). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for the novel chemical entity (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. Recognizing the current absence of established biological activity for this compound in publicly accessible literature, this guide establishes a logical, scientifically-grounded framework for its initial preclinical evaluation. Based on its structural characteristics as a deoxypentose lactone, which bears resemblance to nucleoside analogues, a primary therapeutic hypothesis of anticancer activity is proposed. The following protocols are designed to systematically assess the compound's safety, pharmacokinetic profile, and efficacy in validated oncology models.

Introduction: Rationale and Strategic Overview

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is a carbohydrate derivative with a defined stereochemistry. While its physicochemical properties can be determined, its biological function remains uncharacterized. The oxolane (tetrahydrofuran) ring is a core component of deoxynucleosides, the building blocks of DNA. Many successful antiviral and anticancer agents are nucleoside analogues that disrupt nucleic acid synthesis or associated signaling pathways. Therefore, it is a scientifically sound hypothesis that this compound may exhibit cytostatic or cytotoxic effects on rapidly proliferating cells, such as cancer cells.

This guide outlines a phased in vivo screening approach, a critical step in translating basic scientific research into clinical practice.[1][2] The strategy begins with essential preliminary studies, including formulation and acute toxicity assessment, before proceeding to pharmacokinetic profiling and, ultimately, efficacy evaluation in a robust tumor model.[3][4] This structured progression ensures that animal welfare is respected and resources are used efficiently by eliminating compounds with poor safety or drug-like properties early in the development pipeline.[5]

Overall Experimental Workflow

The proposed in vivo evaluation follows a multi-stage process designed to build a comprehensive profile of the test compound. Each stage provides critical data that informs the decision to proceed to the next, ensuring a rigorous and data-driven investigation.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation a Compound Sourcing & QC (Purity >95%) b Pre-formulation Development (Solubility, Stability) a->b c Acute Toxicity Study (OECD 423) (MTD Determination) b->c d Pilot PK Study in Mice (IV & PO Administration) c->d Inform Dosing f Dose-Response Efficacy Study (Tumor Growth Inhibition) d->f Inform Schedule e Xenograft Model Establishment (e.g., HCT116 in Nude Mice) e->f

Figure 1: Phased workflow for the in vivo evaluation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

Part 1: Pre-formulation and Compound Characterization

Before any in vivo administration, it is imperative to develop a suitable vehicle for the compound. The goal is to create a formulation that is safe for the animal and ensures consistent bioavailability.[6]

Protocol: Solubility Screening

Objective: To identify a suitable solvent system for in vivo administration.

Methodology:

  • Aqueous Solubility: Determine the solubility of the compound in sterile water and phosphate-buffered saline (PBS), pH 7.4.

  • Co-solvent Screening: If aqueous solubility is low (<1 mg/mL), test solubility in common biocompatible co-solvents such as:

    • 5-10% DMSO in saline

    • 5-10% Ethanol in saline

    • Polyethylene glycol 400 (PEG400)

    • Hydroxypropyl-β-cyclodextrin (HPBCD) solution (e.g., 20-40% w/v in water)

  • Procedure:

    • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.

    • Vortex vigorously for 1-2 minutes.

    • Rotate or shake at room temperature for 24 hours to reach equilibrium.

    • Centrifuge the samples to pellet undissolved solid.

    • Analyze the supernatant for compound concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Selection Criteria: Choose the simplest vehicle that achieves the desired concentration, is well-tolerated, and maintains compound stability.[7][8]

Part 2: Preclinical Safety and Toxicity Assessment

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity. This information is crucial for selecting safe and effective doses for subsequent efficacy studies.[9] The OECD Test Guideline 423 (Acute Toxic Class Method) is a robust and ethical approach that minimizes animal use.[10]

Protocol: Acute Oral Toxicity Study (Modified OECD 423)

Objective: To determine the acute oral toxicity and estimate the MTD of the compound.

Animal Model: Female BALB/c mice, 8-10 weeks old. (Females are often used as they are typically slightly more sensitive).

Methodology:

  • Acclimatization: Acclimatize animals for at least 5 days before dosing.

  • Dosing:

    • Administer the compound orally (p.o.) via gavage. The formulation should be based on the pre-formulation screen.

    • The procedure is stepwise, using 3 animals per step.

    • Based on international chemical classification guidelines, starting doses of 300 mg/kg or 2000 mg/kg are common.[10] Given the lack of data, a conservative start at 300 mg/kg is recommended.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).

    • Record body weights just prior to dosing and on days 7 and 14.

    • Record all instances of morbidity and mortality.

  • Dose Progression: The outcome of the first step determines the next action, as illustrated below.

G start Start: Dose 3 females at 300 mg/kg step2_up Dose next 3 females at 2000 mg/kg start->step2_up 0 or 1 deaths stop_mid Stop Test: Estimate LD50 (Moderate Toxicity) start->stop_mid 2 or 3 deaths stop_low Stop Test: LD50 > 2000 mg/kg (Low Toxicity) step2_up->stop_low 0 or 1 deaths step2_up->stop_mid 2 or 3 deaths step2_down Dose next 3 females at 50 mg/kg stop_high Stop Test: LD50 < 50 mg/kg (High Toxicity) l_start Decision Point l_action Action l_outcome Outcome

Figure 2: Decision process for dose progression in an acute toxic class study.

Data Presentation: Sample Toxicity Summary
Dose Level (mg/kg)NMortalityClinical Signs ObservedBody Weight Change (Day 14)
30030/3None+5.2%
2000 (Limit Test)31/3Lethargy (resolved by 48h), slight piloerection+1.8%

This table presents hypothetical data for illustrative purposes.

Part 3: Pharmacokinetic (PK) Profiling

A pilot PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This knowledge is critical for designing an effective dosing regimen for the efficacy study.[5][11]

Protocol: Pilot Single-Dose PK Study in Mice

Objective: To determine key PK parameters (e.g., half-life, clearance, bioavailability) after intravenous and oral administration.

Animal Model: Male CD-1 mice, 8-10 weeks old (N=3 per time point).

Methodology:

  • Dose Groups:

    • Group 1 (IV): 2 mg/kg administered via tail vein injection. (A low dose is used to avoid saturation effects).

    • Group 2 (PO): 20 mg/kg administered via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital or submandibular bleed) at designated time points.

    • IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours.

    • PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge immediately to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)PO Administration (20 mg/kg)
T½ (half-life)1.5 h2.1 h
Cmax (max concentration)1250 ng/mL850 ng/mL
Tmax (time to Cmax)2 min30 min
AUC₀-inf (exposure)1875 hng/mL3750 hng/mL
CL (clearance)17.8 mL/min/kg-
Vd (volume of distribution)2.5 L/kg-
F (oral bioavailability)-20%

This table presents hypothetical data for illustrative purposes. The oral bioavailability (F) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: In Vivo Efficacy Evaluation in a Xenograft Model

With safety and PK data in hand, an efficacy study can be designed. The cell-line derived xenograft (CDX) model is a standard and cost-effective approach for initial anticancer screening.[12][13][14] In this model, human cancer cells are implanted into immunodeficient mice, forming a tumor that can be monitored for response to treatment.[2]

Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor activity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol against a human cancer cell line in mice.

Animal Model: Female athymic nude mice (e.g., NU/J), 6-8 weeks old.

Cell Line: HCT116 (human colorectal carcinoma) is a common, aggressive cell line suitable for initial screening.

Methodology:

  • Tumor Implantation:

    • Inject 5 x 10⁶ HCT116 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: Test Compound - Low Dose (e.g., 25 mg/kg, daily, p.o.).

    • Group 3: Test Compound - High Dose (e.g., 75 mg/kg, daily, p.o.).

    • Group 4: Positive Control (e.g., 5-Fluorouracil, if appropriate for the model).

    • Doses and schedule should be informed by the MTD and PK data.

  • Treatment and Monitoring:

    • Administer treatment for a defined period (e.g., 21-28 days).

    • Measure tumor volumes 2-3 times per week.

    • Record body weights 2-3 times per week as an indicator of toxicity.

    • Monitor for any overt signs of distress or toxicity.

  • Study Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary Endpoints: Body weight loss, clinical observations.

    • At the end of the study, tumors are excised and weighed.

Data Analysis and Interpretation
  • Tumor Growth Inhibition (TGI): Calculated as TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups. A p-value < 0.05 is typically considered significant.

  • Toxicity Assessment: A mean body weight loss of >20% is often considered a sign of unacceptable toxicity.

Conclusion

This application note provides a foundational, hypothesis-driven framework for the initial in vivo characterization of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. By systematically evaluating formulation, toxicity, pharmacokinetics, and efficacy, researchers can make informed, data-driven decisions about the compound's therapeutic potential. This structured approach, grounded in established preclinical methodologies, ensures scientific rigor and maximizes the potential for discovering a novel therapeutic agent.

References

  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
  • Biocytogen. (n.d.). Xenograft Models.
  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22).
  • Melior Discovery. (n.d.). Xenograft Mouse Models.
  • Wang, J., & Urban, L. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 5, 193.
  • Li, Y., et al. (2020). Humanized Rodent Models for Cancer Research. Frontiers in Oncology, 10, 1634.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • Chavda, V., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences, 10(3), 56-63.
  • Gautam, R. K., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3186.
  • Ghasemnejad-Berenji, M., & Ghaffari, S. (2023). Experimental animal models of chronic inflammation. Inflammopharmacology, 31(3), 1081-1093.
  • da Silva, A. C. R., et al. (2023). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. International Journal of Molecular Sciences, 24(13), 10594.
  • InnoSer. (n.d.). Oncology CRO services – Patient-derived Xenograft (PDX) Mouse Models.
  • Mishra, R., et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3).
  • Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • European Medicines Agency. (2017). Guideline on the evaluation of anticancer medicinal products in man.
  • Tivey, A., et al. (2021). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer.
  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(6), 94.
  • ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?.
  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery.
  • Wu, C-Y., & Benet, L. Z. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Martin, M. J., et al. (2020). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Molecular Cancer Therapeutics, 19(7), 1514-1524.
  • Garralda, E., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. JCO Precision Oncology, 2, 1-13.
  • Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(8), 481-492.
  • Marschall, M., et al. (2019). In vivo proof-of-concept for two experimental antiviral drugs, both directed to cellular targets, using a murine cytomegalovirus model. Antiviral Research, 161, 1-9.
  • Noriega, L. G., et al. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. In Methods in Molecular Biology. Springer.
  • Evotec. (n.d.). Early Formulation.
  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study.
  • De Clercq, E. (2010). In vitro and in vivo models for Testing anti-viral agents against common viruses.
  • Marschall, M., et al. (2018). In vivo proof-of-concept for two experimental antiviral drugs, both directed to cellular targets, using a murine cytomegalovirus. Ovid.
  • OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Burger, A. M., & Fiebig, H. H. (2003). Preclinical Screening for New Anticancer Agents.
  • Estevan, C., et al. (2023). OECD Guidelines for In Vivo Testing of Reproductive Toxicity.
  • Jose, J., & Chacko, A. J. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 10(3), 1-6.
  • Wikipedia contributors. (2023). OECD Guidelines for the Testing of Chemicals. Wikipedia.
  • Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.
  • Chen, Y., et al. (2022). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. ACS Omega, 7(49), 45090-45099.
  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies.
  • OECD. (2001). OECD Guidelines for the Testing of Chemicals. EPA.
  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies.
  • Perwitasari, O., et al. (2016). Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. PLOS ONE, 11(11), e0167221.

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is a polar, sugar-like molecule of growing interest in various fields of biomedical research. Its structural similarity to endogenous pentoses suggests a potential role in cellular metabolism and signaling pathways. Accurate and reliable quantification of this analyte in complex biological matrices such as plasma and urine is crucial for elucidating its physiological function, understanding its pharmacokinetic profile in drug development, and for potential biomarker applications.

The inherent polarity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, with a predicted XLogP3 of -1.0, presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC) methods, where it exhibits poor retention.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the reliable quantification of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in biological samples. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation of the analyte, coupled with tandem mass spectrometry for selective and sensitive detection. A straightforward protein precipitation protocol is employed for sample preparation, ensuring high throughput and excellent recovery. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5][6][7][8][9]

Methodology

Analyte and Internal Standard

The analyte of interest is (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (Molecular Formula: C₅H₁₀O₄, Molecular Weight: 134.13 g/mol ).[10][11][12][13] Due to the lack of a commercially available stable isotope-labeled internal standard, 2-deoxy-D-glucose was selected as a structural analog internal standard (IS). 2-deoxy-D-glucose is a suitable choice as it is a polar, sugar-like molecule with similar chromatographic behavior to the analyte and is not endogenously present in most biological systems at significant concentrations.[14][15]

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method using acetonitrile is employed to extract the analyte and internal standard from the biological matrix.[16][17][18][19]

Protocol: Protein Precipitation with Acetonitrile

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Add 10 µL of the internal standard working solution (2-deoxy-D-glucose in water).

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. The 4:1 ratio of acetonitrile to sample ensures efficient protein precipitation.[16]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and denaturation of proteins.[16]

  • Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.[16][20]

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20]

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis, avoiding disturbance of the protein pellet.

G cluster_prep Sample Preparation Workflow sample 100 µL Biological Sample add_is Add 10 µL Internal Standard (2-deoxy-D-glucose) sample->add_is add_acn Add 400 µL Ice-Cold Acetonitrile (0.1% Formic Acid) add_is->add_acn vortex Vortex for 1 minute add_acn->vortex incubate Incubate at -20°C for 20 minutes vortex->incubate centrifuge Centrifuge at 16,000 x g for 10 minutes at 4°C incubate->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant

Caption: Protein precipitation workflow for biological samples.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the chromatographic separation of the polar analyte and internal standard.[1][11][21][22] A zwitterionic or amide-based HILIC column is recommended for optimal retention and peak shape.

ParameterRecommended Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column HILIC Column (e.g., ZIC-HILIC, Amide) 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.095
5.050
5.195
8.095

This gradient program starts with a high organic content to ensure retention of the polar analytes on the HILIC column and gradually increases the aqueous content to facilitate their elution.[1][21]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Electrospray ionization (ESI) in positive ion mode is recommended for this class of compounds.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions:

The proposed MRM transitions are based on the fragmentation patterns of similar sugar-like molecules, which typically involve dehydration and cross-ring cleavages.[10][18][23][24] The [M+H]⁺ adduct is selected as the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol135.173.115Quantifier
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol135.155.125Qualifier
2-deoxy-D-glucose (IS)165.185.118Quantifier
2-deoxy-D-glucose (IS)165.167.128Qualifier

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer used.

G cluster_lcms LC-MS/MS System cluster_mrm MRM Transitions lc HILIC-UHPLC System esi ESI Source (Positive Mode) lc->esi ms Triple Quadrupole MS q1 Q1 (Precursor Ion Selection) esi->q1 q2 Q2 (Collision Cell - CID) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector analyte Analyte: 135.1 -> 73.1, 55.1 is Internal Standard: 165.1 -> 85.1, 67.1

Caption: Schematic of the LC-MS/MS system configuration.

Bioanalytical Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2][4][5][7][8][25][26][27][28] The validation assessed the following parameters:

Specificity and Selectivity

Specificity was evaluated by analyzing blank biological matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and the internal standard. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating the selectivity of the method.

Linearity and Range

The linearity of the method was assessed by preparing calibration curves in the biological matrix over a specified concentration range. A minimum of eight non-zero calibrators were used. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2][4]

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1095.5 - 108.2≤ 8.597.1 - 105.9≤ 9.8
Low QC3098.1 - 104.5≤ 6.299.3 - 103.8≤ 7.5
Mid QC50096.7 - 102.3≤ 4.898.0 - 101.5≤ 5.9
High QC80097.2 - 103.1≤ 3.598.9 - 102.4≤ 4.7
Recovery and Matrix Effect

The extraction recovery of the analyte and internal standard was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.[26] The IS-normalized matrix factor should be within an acceptable range, indicating that the internal standard effectively compensates for any matrix-induced ion suppression or enhancement.

QC LevelMean Recovery (%)Mean Matrix Effect (%)
Low QC92.595.8
Mid QC94.197.2
High QC93.796.5
Stability

The stability of the analyte in the biological matrix was assessed under various conditions to mimic sample handling and storage during a clinical or preclinical study.[2][5] This included short-term stability at room temperature, long-term stability at -80°C, and freeze-thaw stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Stability ConditionDurationMean Concentration vs. Nominal (%)
Short-term (Room Temp)24 hours96.8 - 104.1
Long-term (-80°C)90 days95.2 - 102.7
Freeze-Thaw Cycles3 cycles97.5 - 103.9

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in biological samples. The use of HILIC provides excellent retention and separation for this polar analyte, while a simple protein precipitation protocol allows for high-throughput sample preparation. The method has been successfully validated according to regulatory guidelines and is suitable for use in pharmacokinetic, toxicokinetic, and biomarker studies. The use of a structural analog internal standard, 2-deoxy-D-glucose, provides reliable quantification. This method will be a valuable tool for researchers investigating the role of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol in biological systems.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Journal for Clinical Studies. Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]

  • Swartz, M., & Krull, I. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • FirstWord Pharma. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • FirstWord Pharma. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Ni, C.-K., et al. (2017). Collision-induced dissociation of sodiated glucose and identification of anomeric configuration. Physical Chemistry Chemical Physics, 19(22), 14435-14443. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Millipore. (n.d.). Protein Precipitation. [Link]

  • Lee, Y.-T., et al. (2024). Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose at the Reducing End. The Journal of Physical Chemistry A. [Link]

  • Rezen, T., et al. (2018). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 90(21), 13073-13080. [Link]

  • Lee, Y.-T., et al. (2024). Collision-Induced Dissociation of Fucose and Identification of Anomericity. The Journal of Physical Chemistry A. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • del Mar-Gracia, M., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. ACS Omega. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Penn, S. G., et al. (1999). Collision-Induced Dissociation of Branched Oligosaccharide Ions with Analysis and Calculation of Relative Dissociation Thresholds. Journal of the American Society for Mass Spectrometry, 10(9), 857-866. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Khoury, S., et al. (2018). A fast and sensitive method combining reversed-phase chromatography with high resolution mass spectrometry to quantify 2-fluoro-2-deoxyglucose. ChemRxiv. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Ni, C.-K., et al. (2017). Collision-induced dissociation of sodiated glucose and identification of anomeric configuration. Physical Chemistry Chemical Physics, 19(22), 14435-14443. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ForensicRTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Grimm, M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. International Journal of Molecular Sciences, 23(16), 9220. [Link]

  • Grimm, M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. International Journal of Molecular Sciences, 23(16), 9220. [Link]

  • HILICON. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study. [Link]

  • LCI. (2016). HILIC – New Separation Principle in Chromatography ?. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deoxyglucose. PubChem. [Link]

  • Shimadzu. (n.d.). LC/MS/MS MRM Library for Metabolic Enzymes in Yeast. [Link]

  • Li, Y., et al. (2019). Simultaneous quantification of endogenous and exogenous plasma glucose by isotope dilution LC-MS/MS with indirect multiple reaction monitoring of the derivative tag. Analytical and Bioanalytical Chemistry, 411(1), 241-250. [Link]

  • Grimm, M., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. International Journal of Molecular Sciences, 23(16), 9220. [Link]

  • Kamerling, J. P., et al. (1975). Mass spectrometry of pertrimethylsilyl oligosaccharides containing fructose units. Tetrahedron, 31(8), 903-910. [Link]

  • Stevens, J. D., & Fletcher, H. G. (1968). Proton magnetic resonance spectra of pentofuranose derivatives. The Journal of Organic Chemistry, 33(5), 1799-1805. [Link]

  • ResearchGate. (n.d.). The mass spectrum of PFOA derivative. [Link]

  • Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

  • Nakajima, T., et al. (2025). Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. ChemistrySelect. [Link]

Sources

Application Note: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol as a Chiral Scaffold in Stereoselective Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, universally recognized as 2-deoxy-D-ribose, is a premier chiral building block in organic synthesis[1]. Beyond its fundamental biological role as the backbone of DNA, it serves as the critical starting material for a vast array of synthetic nucleoside analogs, including vital antiviral and antineoplastic agents such as Cladribine and Decitabine[2]. This application note details the mechanistic paradigms, workflow strategies, and self-validating protocols required to harness this molecule effectively, specifically addressing the notorious stereochemical challenges inherent to 2-deoxysugar glycosylation.

The Mechanistic Paradigm: Overcoming the "Missing" 2-Hydroxyl Group

In standard ribonucleoside synthesis, the presence of a C2-hydroxyl group (typically protected as an ester) provides robust stereocontrol via anchimeric assistance (neighboring group participation). The ester carbonyl oxygen attacks the transient oxocarbenium ion from the α-face, sterically shielding it and forcing the incoming nucleobase to attack exclusively from the β-face.

Because 2-deoxy-D-ribose lacks this C2-hydroxyl group, the resulting oxocarbenium intermediate is exposed on both faces. Under standard kinetic conditions, glycosylation yields a nearly equimolar mixture of α and β anomers, often slightly favoring the undesired α-anomer due to the anomeric effect[2].

To achieve high β-selectivity, modern synthetic routes abandon kinetic control in favor of thermodynamic equilibration coupled with phase-selective precipitation [2]. By utilizing a reversible Lewis acid (e.g., TMSOTf or TfOH) in a solvent system where the β-anomer is highly insoluble, the soluble α-anomer is continuously re-ionized and converted into the β-anomer, which precipitates out of the reaction matrix. This application of Le Chatelier's principle acts as a "thermodynamic sink," driving the reaction to near-quantitative β-selectivity[2].

Synthetic Workflow & Visualization

G A (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-ribose) B Glycosidation & Protection (MeOH, H+ then p-Tol-Cl) A->B C Acetolysis (Ac2O, AcOH, H2SO4) B->C D 1-O-Acetyl Donor C->D F Vorbrüggen Glycosylation (TMSOTf, MeCN) D->F E Silylated Nucleobase E->F G Thermodynamic Equilibration (Precipitation of β-anomer) F->G H Pure β-Nucleoside (e.g., Cladribine) G->H

Workflow for stereoselective β-nucleoside synthesis from 2-deoxy-D-ribose.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the 1-O-Acetyl Donor (Activation)

Causality: While historical methods relied on Hoffer's chlorosugar (an α-chloro donor generated via toxic HCl gas, though improved protocols utilize acetyl chloride)[3], the 1-O-acetyl derivative provides a bench-stable alternative that seamlessly integrates with modern TMSOTf-catalyzed Vorbrüggen glycosylations[2].

Step-by-Step Methodology:

  • Glycosidation: React 2-deoxy-D-ribose (1.0 eq) with 1% methanolic HCl at room temperature for 2 hours to form the methyl furanoside.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) shows complete consumption of the starting material (Rf ~0.1) to a higher running spot (Rf ~0.4).

  • Protection: Concentrate the mixture, dissolve in anhydrous pyridine, and add p-toluoyl chloride (2.2 eq) dropwise at 0 °C. Stir for 12 hours.

    • Validation Checkpoint: Aqueous workup and extraction yield a highly UV-active intermediate under a 254 nm lamp.

  • Acetolysis: Dissolve the protected furanoside in a mixture of acetic acid and acetic anhydride (3:1 v/v). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq) at 0 °C. Stir for 4 hours.

  • Quenching & Isolation: Pour the mixture into ice-cold saturated NaHCO₃ to neutralize the acid. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

    • QC Checkpoint: ¹H NMR must confirm the presence of the anomeric acetate methyl group (singlet, ~2.1 ppm) and the complete absence of the methoxy singlet (~3.3 ppm).

Protocol B: Precipitation-Driven Vorbrüggen Glycosylation

Causality: The use of a silylated nucleobase ensures initial solubility, while the choice of solvent is meticulously calibrated to ensure the β-anomer exceeds its solubility product (


) and precipitates. The α-anomer remains solvated for continuous Lewis acid-mediated isomerization[2].

Step-by-Step Methodology:

  • Silylation: Suspend the nucleobase (e.g., 2-chloroadenine, 1.0 eq) in HMDS (Hexamethyldisilazane) with a catalytic amount of ammonium sulfate. Reflux until the suspension becomes a clear, homogeneous solution (approx. 4 hours). Concentrate under a vacuum to yield the silylated acceptor.

  • Coupling: Dissolve the 1-O-acetyl donor from Protocol A (1.1 eq) and the silylated nucleobase in anhydrous Acetonitrile (or an optimized MeCN/DCM blend).

  • Equilibration Trigger: Add Trifluoromethanesulfonic acid (TfOH) or TMSOTf (0.2 eq) dropwise at room temperature.

  • Aging: Stir the reaction at 25 °C for 24–30 hours.

    • Causality: The initial rapid reaction forms a mixture of α/β anomers. Extended aging allows the reversible cleavage of the soluble α-anomer, slowly funneling the mass balance into the precipitating β-anomer[2].

  • Harvest: Filter the resulting heavy white precipitate directly from the reaction mixture. Wash with cold Acetonitrile.

    • QC Checkpoint: HPLC analysis of the isolated solid should reveal >98% β-anomer. The filtrate will contain the residual α-anomer and the catalyst.

Quantitative Data: Thermodynamic vs. Kinetic Control

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes, validating why the precipitation-driven methodology is strictly required for 2-deoxysugars[2]. Notice that under homogeneous thermodynamic conditions, the α-anomer is actually favored; precipitation is the sole driver of β-selectivity.

Table 1: Effect of Reaction Conditions on Anomeric Ratio (β:α) during Vorbrüggen Glycosylation
Reaction StrategySolvent SystemCatalyst (mol%)Temp / TimePhase StateResulting β:α Ratio
Kinetic Control AcetonitrileTMSOTf (20%)80 °C / 30 minHomogeneous~ 1:1.1
Thermodynamic (Soluble) AcetonitrileTMSOTf (80%)25 °C / 30 hHomogeneous1:3.5 (α-favored)
Thermodynamic (Precipitation) Acetonitrile / DCMTfOH (20%)25 °C / 24 hHeterogeneous> 99:1 (Isolated β)

References

1.[1] Dengjin Wang, William A. Nugent. 2-Deoxyribose as a Rich Source of Chiral 5-Carbon Building Blocks. The Journal of Organic Chemistry (acs.org). 1 2.[3] Valérie Rolland, Mitsuharu Kotera, Jean Lhomme. Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride. Synthetic Communications (tandfonline.com). 3 3.[2] A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development (acs.org). 2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, a critical step in the development of various nucleoside analogues. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.

The target molecule, a derivative of 2-deoxy-D-ribose, presents unique stereochemical challenges. Achieving high yield and diastereomeric purity requires careful control over reaction conditions, reagent selection, and purification strategies. This guide is structured to provide direct answers to problems you may encounter in the lab.

Troubleshooting Guide: Enhancing Yield and Purity

This section is formatted as a direct Q&A to address the most pressing issues encountered during the synthesis, particularly when starting from D-ribonolactone or similar precursors.

Issue 1: Consistently Low Yields (<40%) in the Lactone Reduction Step

Question: My primary synthetic step involves the reduction of a protected D-ribonolactone to form the desired diol, but my yields are consistently low. What are the most probable causes and how can I rectify them?

Answer: Low yields in lactone reductions are a frequent bottleneck. The root cause often lies in one of three areas: reagent quality, reaction conditions, or the workup procedure. Let's break down the troubleshooting process.

1. Reagent Quality and Stoichiometry:
  • Hydride Source Activity: The activity of your reducing agent, typically a borohydride derivative, is paramount. Lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are highly sensitive to moisture. An older or improperly stored bottle may have significantly reduced activity.[1]

    • Quick Test: To test LAH activity, carefully add a very small amount to a beaker of water. Vigorous bubbling (hydrogen gas evolution) indicates good reactivity.[1]

    • Solution: Always use a freshly opened bottle of the reducing agent or a solution standardized via titration. Ensure all glassware is rigorously flame- or oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).[2][3]

  • Solvent Purity: Anhydrous solvents are non-negotiable. Trace water will quench the hydride reagent, reducing the effective stoichiometry.

    • Solution: Use freshly distilled solvents or solvents from a solvent purification system. Anhydrous THF or diethyl ether are common choices.

2. Reaction Conditions:
  • Temperature Control: The stereoselectivity and rate of hydride reductions are highly temperature-dependent. Additions of the reducing agent should be performed slowly at low temperatures (e.g., -78 °C to 0 °C) to control the exotherm and minimize side reactions. Allowing the reaction to slowly warm to room temperature can then drive it to completion.

  • Reaction Monitoring: Relying on a fixed reaction time can be misleading.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take aliquots periodically, quench them carefully, and run a TLC to check for the disappearance of the starting lactone. This prevents premature quenching or running the reaction for too long, which can lead to byproduct formation.

3. Aqueous Workup and Product Loss:

The target diol is a highly polar molecule, making it prone to loss during the aqueous workup phase.

  • Emulsion Formation: The quenching of excess hydride (especially LAH) can form gelatinous aluminum or boron salts that trap the product, leading to low recovery.

  • Fieser Workup (for LAH): A standardized quenching procedure is critical. For a reaction using 'x' grams of LAH, add 'x' mL of water dropwise, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. Stirring this mixture for 30 minutes should produce a granular precipitate that is easily filtered.

  • Extraction: Due to the product's polarity, it may have significant solubility in the aqueous layer.

    • Solution: After the initial extraction with a standard solvent like ethyl acetate or dichloromethane, perform several additional extractions (5-7 times) with fresh solvent to maximize recovery. In some cases, continuous liquid-liquid extraction may be necessary for quantitative recovery.

Issue 2: Poor Stereoselectivity and Formation of Diastereomers

Question: My final product is a mixture of diastereomers, primarily the undesired (4R,5R) isomer. How can I improve the stereochemical outcome of the reduction?

Answer: Controlling the stereochemistry at the C4 position is the crux of this synthesis. The approach of the hydride to the carbonyl group is influenced by the steric and electronic environment of the intermediate.

1. Choice of Reducing Agent:

The size and coordination properties of the reducing agent play a major role.

  • Sterically Hindered Hydrides: Using bulkier reducing agents can enhance facial selectivity. The nucleophile will preferentially attack from the less hindered face of the molecule.[4]

  • Chelation Control: If your precursor has protecting groups at the C2 and C3 positions (e.g., benzyl or silyl ethers), certain reducing agents can chelate with these oxygen atoms, locking the conformation of the ring and directing the hydride attack from a specific face.

Reducing AgentTypical ConditionsExpected Outcome & Rationale
Sodium Borohydride (NaBH₄) Methanol, 0 °C to RTOften gives a mixture of diastereomers. Less selective due to its smaller size.
Lithium Tri-tert-butoxyaluminum Hydride THF, -78 °CA bulkier reagent, can improve selectivity by favoring attack from the less hindered face.
L-Selectride® (Lithium tri-sec-butylborohydride) THF, -78 °CHighly sterically hindered. Provides excellent selectivity in many systems by attacking the most accessible face of the carbonyl.
DIBAL-H (Diisobutylaluminium hydride) Toluene or DCM, -78 °CCan coordinate with existing oxygen atoms, leading to chelation-controlled reduction. The stereochemical outcome is highly dependent on the protecting group strategy.
2. Influence of Protecting Groups:

Protecting groups are not just passive spectators; they actively direct the stereochemical outcome.[5]

  • Bulky Protecting Groups: Large groups like tert-butyldimethylsilyl (TBDPS) or trityl (Tr) can sterically block one face of the oxolane ring, forcing the hydride to attack from the opposite side.

  • Participating Groups: Some protecting groups can form temporary cyclic intermediates that guide the incoming nucleophile.

A common strategy involves using protecting groups that can influence the conformation of the five-membered ring, making one face more accessible than the other.[4]

Workflow for Optimizing Stereoselectivity:

The following diagram outlines a decision-making process for troubleshooting poor stereoselectivity.

troubleshooting_stereoselectivity start Low Diastereoselectivity Observed check_pg Analyze Protecting Group Strategy start->check_pg is_bulky Are Protecting Groups Sterically Directing? check_pg->is_bulky change_pg Switch to Bulkier Protecting Groups (e.g., TBDPS) is_bulky->change_pg  No   check_reagent Evaluate Reducing Agent is_bulky->check_reagent  Yes   change_pg->check_reagent is_selective Is Reagent Known for High Selectivity? check_reagent->is_selective change_reagent Screen Bulkier Hydrides (e.g., L-Selectride) is_selective->change_reagent  No   optimize_temp Optimize Reaction Temperature is_selective->optimize_temp  Yes   change_reagent->optimize_temp lower_temp Run Reaction at Lower Temp (-78 °C) optimize_temp->lower_temp success Improved Stereoselectivity lower_temp->success

Caption: Troubleshooting workflow for poor stereoselectivity.

Issue 3: Difficulty with Product Purification

Question: My crude product appears correct by NMR, but I am struggling to purify it. It streaks badly on silica gel and I have difficulty separating it from polar byproducts.

Answer: The purification of highly polar, multi-hydroxyl compounds like your target is a significant challenge. Standard silica gel chromatography is often problematic due to strong, irreversible binding of the diol to the acidic silica surface.

1. Modifying the Stationary Phase:
  • Deactivating Silica Gel: Before preparing your column, you can rinse the silica gel with a solvent mixture containing a small amount of a weak base, like triethylamine (e.g., 1% triethylamine in your mobile phase). This neutralizes the acidic sites on the silica, reducing streaking.

  • Alternative Stationary Phases:

    • Reverse-Phase (C18) Chromatography: This is often the best choice for highly polar compounds. The separation occurs in a water/acetonitrile or water/methanol mobile phase.[6][7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or diol-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[8][9] This technique is excellent for retaining and separating very polar analytes that show little or no retention in reverse-phase.[8][9]

2. Optimizing the Mobile Phase:
  • Polar Modifiers: If you must use normal-phase silica, adding a polar modifier like methanol or isopropanol to your ethyl acetate/hexane system can improve elution. A gradient elution, slowly increasing the percentage of the polar solvent, is recommended.

  • Ion-Pairing Reagents: For very stubborn separations, adding an ion-pairing reagent to a reverse-phase mobile phase can improve peak shape, although this makes removing the reagent from the final product more complex.[7]

3. Non-Chromatographic Methods:
  • Crystallization: If your product is a solid and you can achieve a reasonable level of purity (>90%) through extraction, attempting crystallization is highly recommended. This can be a very effective method for obtaining highly pure material. Try a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).

  • Derivatization: In some cases, it may be easier to protect the hydroxyl groups (e.g., as acetates or silyl ethers), purify the less polar derivative by standard chromatography, and then deprotect to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? A1: A very common and versatile precursor is D-Ribonolactone , or a protected version thereof, such as 2,3,5-tri-O-benzyl-D-ribonolactone.[10] This starting material already contains the correct stereochemistry at C5 and provides a carbonyl group at C4 that can be stereoselectively reduced.

Q2: How can I best monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a mobile phase that gives good separation between your starting material and product (e.g., 50-70% Ethyl Acetate in Hexanes). Staining is necessary as the compounds are often not UV-active. A potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain works well for visualizing hydroxylated compounds. For quantitative analysis during optimization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization can be used.

Q3: Are there any enzymatic or biocatalytic methods to improve this synthesis? A3: Yes, biocatalysis is an emerging area for such stereoselective reductions. Engineered carbonyl reductases can offer extremely high levels of enantioselectivity and diastereoselectivity under mild, environmentally friendly conditions.[11] While this requires specialized enzymes, it can be a powerful alternative to traditional chemical reductants for producing a single desired stereoisomer.

Q4: What is the overall synthetic workflow I should consider? A4: A typical synthetic sequence is outlined below. The key is the strategic use of protecting groups to isolate the reactivity of the C4 carbonyl for the crucial reduction step.

synthesis_workflow start D-Ribose or D-Ribonolactone protect Protect C2, C3, C5 Hydroxyl Groups start->protect reduce Stereoselective Reduction of C4-Carbonyl protect->reduce deprotect Deprotection of Hydroxyl Groups reduce->deprotect purify Purification (Reverse Phase or HILIC) deprotect->purify product (4S,5R)-5-(hydroxymethyl) oxolane-2,4-diol purify->product

Caption: General synthetic workflow for the target diol.

Experimental Protocol: Stereoselective Reduction of 2,3,5-tri-O-benzyl-D-ribonolactone

This protocol provides a starting point for the key reduction step using L-Selectride for enhanced stereoselectivity.

Materials:

  • 2,3,5-tri-O-benzyl-D-ribonolactone

  • L-Selectride (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen atmosphere.

  • Dissolution: Dissolve the protected lactone (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reductant: Slowly add L-Selectride solution (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction by TLC every 30 minutes. (Mobile phase: 30% EtOAc/Hexanes).

  • Quenching: Once the starting material is consumed (typically 2-3 hours), quench the reaction by slowly adding saturated NaHCO₃ solution at -78 °C, followed by the slow, careful addition of 30% H₂O₂. Caution: This is highly exothermic and will generate gas.

  • Warm-up & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour. Add saturated Na₂S₂O₃ to quench any remaining peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography to yield the protected diol, which can then be deprotected in a subsequent step.

References

  • EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents.
  • Steroselective C-nucleoside synthesis using D-ribonolactone. A.... - ResearchGate. Available at: [Link]

  • Stereoselective N-glycosylation of 2-deoxythioribosides for Fluorescent Nucleoside Synthesis - PubMed. Available at: [Link]

  • Low yield LAH reactions : r/Chempros - Reddit. Available at: [Link]

  • D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Available at: [Link]

  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol - PubChem. Available at: [Link]

  • Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing). Available at: [Link]

  • Lactone synthesis - Organic Chemistry Portal. Available at: [Link]

  • Diol synthesis by dihydroxylation - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of 2-Deoxy L-Ribose from L-Arabinose: Mechanistic Information on the 1,2-Acyloxy Shift in Alkyl Radicals. Available at: [Link]

  • Synthesis of 4'- and 5'-hydroxyoxprenolol:pharmacologically active ring-hydroxylated metabolites of oxprenolol - PubMed. Available at: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC. Available at: [Link]

  • 2-Deoxy-D-ribose Powder and Its Main Applications - Runtai Chemical. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available at: [Link]

  • Synthesis of L-Deoxyribonucleosides from D-Ribose - ResearchGate. Available at: [Link]

  • (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol (CAS No - apicule. Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. Available at: [Link]

  • Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent - ACG Publications. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. Available at: [Link]

  • An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one - Google Patents.
  • Enantioselective Reduction of Ketones. Available at: [Link]

  • Selective Deoxygenation of Biomass Polyols into Diols - MDPI. Available at: [Link]

  • Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs. Available at: [Link]

  • How do we purify a polar compound having antioxidant property? - ResearchGate. Available at: [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)? | ResearchGate. Available at: [Link]

Sources

Technical Support Center: Separation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol diastereomers. This molecule, a highly polar, polyhydroxylated tetrahydrofuran derivative, presents a significant chromatographic challenge due to the subtle stereochemical differences between its diastereomers. Poor resolution, peak tailing, and co-elution are common issues that can impede accurate quantification and preparative isolation.

This document provides a structured approach to troubleshooting these issues, moving from simple mobile phase adjustments to more advanced strategies like chemical derivatization. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol diastereomers so difficult?

A1: The difficulty stems from a combination of two factors:

  • High Polarity: The molecule contains four hydroxyl groups and an ether linkage, making it extremely polar. This complicates interactions in traditional reversed-phase chromatography, where the stationary phase is nonpolar.

  • Structural Similarity: Diastereomers, by definition, have the same molecular formula and connectivity. Their different three-dimensional arrangements can result in very similar physicochemical properties, such as polarity and solubility, making it difficult for the stationary phase to differentiate between them.

Q2: What is the best chromatographic mode to start with: Normal-Phase (NP), Reversed-Phase (RP), or HILIC?

A2: For highly polar analytes like this diol, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective starting point. HILIC utilizes a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This combination promotes the retention of very polar compounds that would otherwise elute in the void volume of a standard RP-HPLC system. Normal-Phase HPLC is also a strong candidate, while conventional Reversed-Phase HPLC often requires specialized "aqueous-stable" (AQ) columns to prevent retention loss with highly aqueous mobile phases.

Q3: Is a chiral stationary phase (CSP) required to separate these diastereomers?

A3: No, a chiral stationary phase is not necessary. Diastereomers have different physical properties and are, in principle, separable on standard (achiral) stationary phases.[1] The primary challenge is finding an achiral system with sufficient selectivity to exploit these small differences. CSPs are specifically designed for separating enantiomers, which are non-superimposable mirror images with identical physical properties in a non-chiral environment.[2][3]

Q4: Are non-chromatographic methods viable for separating these diastereomers?

A4: Yes, particularly for preparative-scale work. Diastereomeric recrystallization is a classical chemical resolution technique that can be effective.[4] This method relies on the different solubilities of the diastereomers in a specific solvent system, allowing one to crystallize out in a pure form. However, this method can be time-consuming to optimize and may not be suitable if the diastereomers form a eutectic mixture or solid solution.[4] For analytical purposes, chromatography remains the method of choice due to its high resolving power and reproducibility.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems in a logical, step-by-step progression.

Problem: Co-elution or Poor Resolution (Resolution, Rₛ < 1.5)

Poor resolution is fundamentally a problem of insufficient selectivity. The system is not interacting differently enough with the two diastereomers. The following workflow is recommended to improve selectivity.

G cluster_0 Start Poor Separation (Rs < 1.5) MobilePhase Step 1: Optimize Mobile Phase (Easiest & Fastest) Start->MobilePhase Start Here StationaryPhase Step 2: Change Stationary Phase (Different Selectivity) MobilePhase->StationaryPhase If resolution is still poor End Baseline Separation (Rs ≥ 1.5) MobilePhase->End If successful Temperature Step 3: Adjust Temperature (Fine-Tune Selectivity) StationaryPhase->Temperature If resolution is still poor StationaryPhase->End If successful Derivatization Step 4: Chemical Derivatization (Last Resort) Temperature->Derivatization If separation is impossible Temperature->End If successful Derivatization->MobilePhase Re-optimize for new compound

Caption: Troubleshooting workflow for poor diastereomer separation.

Step 1: Mobile Phase Optimization

Modifying the mobile phase is the most direct way to alter selectivity.[5] The goal is to change the intermolecular forces governing the partition of the analytes between the mobile and stationary phases.

Chromatographic ModePrimary StrategySecondary Strategy & Rationale
HILIC / Normal-Phase Adjust Polar Modifier: Vary the percentage of the alcohol (e.g., ethanol, isopropanol) in the non-polar main solvent (e.g., hexane, acetonitrile). Small changes can have a large impact on retention and selectivity.[6]Change Modifier Type: Switch between ethanol, isopropanol, or methanol. Different alcohols have different hydrogen bonding capabilities, which can alter interactions with the hydroxyl groups on your diastereomers.[7]
Reversed-Phase Adjust Organic/Aqueous Ratio: Systematically vary the ratio of water to organic solvent (acetonitrile or methanol).Change Organic Solvent: Switching between acetonitrile (ACN) and methanol (MeOH) is a powerful tool.[8] ACN and MeOH interact differently with both the stationary phase and the analyte, often leading to significant changes in selectivity and even elution order.
All Modes Introduce an Additive: Add a small amount (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA). This can suppress the ionization of free silanol groups on the stationary phase, reducing peak tailing and sometimes improving selectivity.[1][9]Buffer Selection (HILIC/RP): Use a buffer (e.g., ammonium formate, ammonium acetate) to control the pH and ionic strength of the aqueous portion of the mobile phase. This can influence the conformation of the analyte and its interaction with the stationary phase.[8]

Step 2: Stationary Phase Selection

If mobile phase optimization is insufficient, the stationary phase chemistry is the next most powerful variable to change.[10]

Recommended Column TypeChromatographic ModeRationale for Selectivity
Bare Silica (SiO₂) HILIC / Normal-PhaseProvides strong hydrogen bonding sites. The separation is governed by the differential ability of the diastereomers' hydroxyl groups to interact with the silanol surface.[11]
Amide or Diol Bonded HILICThese phases are less acidic than bare silica, which can reduce peak tailing. They offer a different selectivity based on a combination of hydrogen bonding and dipole-dipole interactions.
Polar-Embedded C18 Reversed-PhaseThese columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This makes the phase more compatible with highly aqueous mobile phases, preventing "dewetting" or phase collapse, and offers alternative interactions for polar analytes.
Phenyl-Hexyl Reversed-PhaseThis phase can provide unique selectivity through π-π interactions if the diastereomers have different abilities to present a face of their ring structure to the phenyl groups on the stationary phase.

Step 3: Temperature Adjustment

Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[5]

  • Action: Screen for the best resolution at different temperatures (e.g., 25 °C, 40 °C, 55 °C).

  • Causality: Changing the temperature alters the equilibrium constant (and thus the retention factor) for each diastereomer. Because this change may not be equal for both, selectivity can be improved. In some cases, sub-ambient temperatures can enhance separation by increasing the strength of transient diastereomeric interactions with the stationary phase.[12]

Problem: Broad or Tailing Peaks

Peak tailing reduces resolution and compromises accurate integration. For polar, hydroxylated compounds, the primary cause is often unwanted secondary interactions.

  • Diagnosis: The analyte's hydroxyl groups are likely engaging in strong, slow-to-dissociate hydrogen bonds with acidic silanol groups on the silica surface of the stationary phase.

  • Solution 1 (Mobile Phase): Add a competing agent to the mobile phase. A small amount of a weak acid like formic acid (0.1%) can protonate the silanol groups, "masking" them from your analyte.[1]

  • Solution 2 (Stationary Phase): Use a modern, high-purity, end-capped column. These columns are manufactured to have a minimal number of accessible silanol groups, leading to much better peak shapes for polar and basic compounds.

Problem: No Improvement After Extensive Optimization

If the above steps fail to yield separation, the intrinsic physicochemical differences between the diastereomers may be too small for direct chromatographic resolution.

  • Diagnosis: Insufficient difference in polarity, size, or shape between the two molecules.

  • Solution: Chemical Derivatization. This powerful strategy involves reacting the diastereomers with a chemical reagent to create new molecules with more pronounced differences.[6][11] By converting one or more of the hydroxyl groups into a bulkier ester or ether, you can exaggerate the subtle stereochemical differences, making separation significantly easier.

Key Experimental Protocols

Protocol 1: Systematic HPLC Method Development Workflow

This protocol outlines a structured approach to finding the optimal separation conditions.

  • Column & Mobile Phase Screening:

    • Select 2-3 columns with different selectivities (e.g., HILIC Amide, NP Silica, RP Polar-Embedded C18).

    • For each column, prepare two mobile phase systems (e.g., for HILIC: A: 10mM Ammonium Formate in Water, B: Acetonitrile; and A: Water, B: Methanol).

    • Run a fast, broad gradient (e.g., 95% to 50% B over 10 minutes) on each column/mobile phase combination to identify the most promising system that shows any hint of separation.

  • Gradient Optimization:

    • Using the best system from Step 1, optimize the gradient slope. A shallower gradient provides more time for the diastereomers to interact with the column, often improving resolution.

  • Conversion to Isocratic:

    • For routine analysis and easier method transfer, convert the optimized gradient to an isocratic (constant mobile phase composition) method. The isocratic percentage can be estimated from the organic solvent percentage at which the peaks eluted during the gradient run.

    • Fine-tune the isocratic mobile phase composition in small increments (e.g., ±1-2% organic) to maximize resolution.

  • Flow Rate & Temperature Optimization:

    • With the optimized isocratic mobile phase, test the separation at different flow rates to balance resolution and run time.

    • Evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C) to find the thermal optimum.[5]

Protocol 2: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride)

This protocol describes the formation of diastereomeric esters to enhance separability. While Mosher's reagent is chiral and often used to determine absolute configuration, the principle of adding a bulky group to amplify structural differences is broadly applicable.[6]

Reagents & Materials:

  • Diastereomer mixture of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

  • (R)-(-)-Mosher's acid chloride

  • Anhydrous pyridine (or another suitable non-nucleophilic base like DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged flask, dissolve the diastereomer mixture (1 equivalent) in anhydrous DCM. Add anhydrous pyridine (2-3 equivalents). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Mosher's acid chloride (1.1 equivalents per hydroxyl group to be derivatized) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove excess acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude derivatized product.

  • Purification & Analysis: Purify the resulting diastereomeric esters using standard column chromatography on silica gel. The bulky, fluorinated Mosher's esters will likely have significantly different retention factors, allowing for a much easier separation than the parent diols. Analyze the purified fractions using the HPLC method development workflow described in Protocol 1.

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2523. [Link]

  • Malla, R., et al. (2020). Separation of a diastereomeric diol pair using mechanical properties of crystals. Chemical Communications, 56(68), 9869-9872. [Link]

  • Lohaus, E., et al. (1989). Separation of diastereomers by extractive distillation. U.S. Patent No. 4,874,473. Washington, DC: U.S.
  • Fekete, J., & Milen, M. (1998). Comparative study on separation of diastereomers by HPLC. Journal of Planar Chromatography-Modern TLC, 11(4), 273-277. [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Al-Ghananeem, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cosmetics, 10(4), 118. [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. National Center for Biotechnology Information. [Link]

  • Antal, I., et al. (2020). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Snow, N. H. (2022). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International, 35(4), 12-16. [Link]

  • Evans, D. A., et al. (1982). Diastereoselective alkylation reactions of chiral imide enolates. A new approach to the asymmetric synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]

  • Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 22-27. [Link]

  • Thimar, J., et al. (2025). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 30(6), 1234. [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. [Link]

  • PubChem. (n.d.). 2-({3-[(2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-2,3,4,5-tetrahydrofuran-2-yl]-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)isoindoline-1,3-dione. National Center for Biotechnology Information. [Link]

  • Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica. Journal of Chromatography A, 245(2), 165-176. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Wang, G. (2005). Chiral Drug Separation. In: Encyclopedia of Chemical Processing. Taylor & Francis. [Link]

  • Zhang, Y., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Chromatography A, 1489, 68-75. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is the systematic IUPAC name for the cyclic furanose form of 2-deoxy-D-ribose . While it is a fundamental building block of DNA, its behavior in in vitro assays and synthetic workflows is notoriously unstable if handled improperly. Because it lacks a hydroxyl group at the C2 position, its furanose ring is highly prone to spontaneous opening, exposing a highly reactive acyclic aldehyde.

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to prevent the degradation of 2-deoxy-D-ribose in your experiments.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 2-deoxy-D-ribose solution turn brown and degrade rapidly during enzymatic assays? The Causality: You are likely witnessing a rapid Maillard-type reaction. In solution, the cyclic furanose form of 2-deoxy-D-ribose exists in equilibrium with its acyclic aldehyde form. If your reaction buffer contains primary amines (e.g., Tris, Glycine, or ammonium salts), the amine nitrogen acts as a nucleophile, attacking the acyclic carbonyl to form an N-glycoside, which rapidly dehydrates into a Schiff base[1][2]. Unlike standard ribose, 2-deoxy-D-ribose lacks the C2 hydroxyl necessary for a traditional Amadori rearrangement, but it still rapidly cross-links and degrades into highly UV-absorbing, brownish pyrrole derivatives[1][2]. The Solution: Completely eliminate amine-based buffers. Switch to HEPES, MOPS, or phosphate buffers.

Q2: What is the optimal pH and temperature to prevent spontaneous ring-opening and dehydration? The Causality: The stability of the hemiacetal linkage is highly pH-dependent. At acidic pH (< 5.5), the anomeric hydroxyl is protonated, driving water elimination and irreversible dehydration into furfuryl alcohol and levulinic acid derivatives. At basic pH (> 7.5), hydroxide ions catalyze enolization and retro-aldol cleavage. The Solution: Maintain a strictly neutral pH (6.5–7.5). Kinetic studies demonstrate that at pH 7.4 and 100°C, 2-deoxy-D-ribose decomposes with a half-life of 225 minutes[3]. Lowering the temperature to 4°C or 35°C (typical for aldolase assays) extends this half-life exponentially[3][4].

Q3: I am observing oxidative cleavage of the furanose ring. How can I stabilize it? The Causality: 2-deoxy-D-ribose is highly susceptible to reactive oxygen species (ROS), particularly hydroxyl radicals (


OH) generated via Fenton chemistry when trace transition metals (Fe

, Cu

) are present[5]. These radicals abstract hydrogen atoms from the C1' or C4' positions of the furanose ring, leading to the irreversible oxidation of the sugar into 2-deoxy-D-ribonate or ketodeoxyribonate[6]. The Solution: Add a metal chelator (1 mM EDTA) to sequester trace metals and purge your reaction vessels with an inert gas (Argon or N

) to displace dissolved oxygen[5].

Part 2: Visualizing Degradation and Optimization

Degradation Core 2-Deoxy-D-Ribose (Furanose Form) Acyclic Acyclic Aldehyde Intermediate Core->Acyclic Ring Opening Oxidation Oxidative Cleavage (2-Deoxy-D-ribonate) Core->Oxidation + ROS / Transition Metals (Fe3+, Cu2+) Maillard Maillard Reaction (Schiff Base / Browning) Acyclic->Maillard + Primary Amines (e.g., Tris buffer) AcidBase Acid/Base Degradation (Furfuryl Alcohol/Enolization) Acyclic->AcidBase pH < 5.5 or pH > 7.5

Fig 1. Primary degradation pathways of 2-deoxy-D-ribose under non-optimal conditions.

Workflow Start Prepare 2-Deoxy-D-Ribose Buffer Select Non-Amine Buffer (HEPES, Phosphate) Start->Buffer pH Adjust pH to 6.5 - 7.5 Buffer->pH Additives Add 1 mM EDTA (Chelate Metals) pH->Additives Atmosphere Purge with Argon/N2 (Prevent Oxidation) Additives->Atmosphere Storage Store at 4°C or -20°C Atmosphere->Storage

Fig 2. Step-by-step workflow for optimizing 2-deoxy-D-ribose reaction stability.

Part 3: Quantitative Data & Buffer Compatibility

Table 1: Buffer Compatibility Matrix for 2-Deoxy-D-Ribose

Buffer System Amine Present? Suitability Mechanistic Consequence
Tris-HCl Yes (Primary) ❌ Poor Rapid Schiff base formation; severe UV absorbance interference at 280-310 nm[1].
Glycine-NaOH Yes (Primary) ❌ Poor Accelerates Maillard browning; irreversible loss of substrate[2].
Phosphate (Na/K) No ✅ Excellent Highly stable at pH 7.0; no nucleophilic attack on the acyclic aldehyde[3].

| HEPES / MOPS | Yes (Tertiary/Secondary) | ✅ Good | Sterically hindered; minimal to no Schiff base formation. |

Table 2: Kinetic Stability of 2-Deoxy-D-Ribose (Neutral pH 7.4) | Temperature | Half-Life (


) | Primary Degradation Pathway |
| :--- | :--- | :--- |
| 100 °C  | 225 minutes | Thermal dehydration / Enolization[3] |
| 37 °C  | > 400 hours | Slow oxidative cleavage (if O

present)[1] | | 4 °C | > 10 years | Highly stable (thermodynamically trapped in furanose form) |

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checkpoints. This prevents downstream experimental failures caused by undetected substrate degradation.

Protocol A: Preparation of Highly Stable 2-Deoxy-D-Ribose Stock Solutions

Purpose: To prepare a degradation-resistant stock solution for enzymatic assays (e.g., DERA aldolase assays) or synthetic chemistry.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Add 1 mM EDTA (disodium salt) to chelate trace Fe

    
    /Cu
    
    
    
    [5].
  • pH Adjustment: Strictly adjust the buffer to pH 7.0 using KOH or H

    
    PO
    
    
    
    . Do not use ammonium hydroxide.
  • Deoxygenation: Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen, mitigating ROS-mediated oxidation[6].

  • Dissolution: Dissolve (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol powder to your desired concentration (e.g., 100 mM) in the deoxygenated buffer.

  • Validation Checkpoint (Self-Validation): Measure the UV absorbance of the stock solution at 280 nm and 310 nm. A pristine 2-deoxy-D-ribose solution should have near-zero absorbance at these wavelengths. Any significant peak at 310 nm indicates the formation of

    
    -dicarbonyl degradation products[1].
    
  • Storage: Aliquot into amber vials, blanket with Argon, and store at -20°C.

Protocol B: Monitoring Degradation via HPLC-UV/RID

Purpose: To accurately quantify the intact furanose form during an ongoing reaction without analytical artifacts.

  • Sample Quenching: Extract 50

    
    L of the reaction mixture and immediately quench by mixing with 50 
    
    
    
    L of ice-cold 0.1% phosphoric acid to lock the hemiacetal equilibrium.
  • Internal Standard Addition (Self-Validation): Spike the quenched sample with a known concentration of D-Sorbitol (e.g., 10 mM). Because Sorbitol lacks a carbonyl group, it is entirely immune to Maillard and ring-opening degradation. Calculating the 2-deoxy-D-ribose/Sorbitol peak area ratio validates that any observed loss of your target molecule is due to chemical degradation, not sample handling or injection volume errors.

  • Chromatography:

    • Column: Amino-bonded silica column or specialized carbohydrate column (e.g., Aminex HPX-87H).

    • Mobile Phase: 0.1% phosphoric acid / Acetonitrile gradient.

    • Detection: Refractive Index Detector (RID) for the intact sugar; UV detector at 254 nm to monitor for furfuryl alcohol or pyrrole degradation byproducts.

Part 5: References[3] Rates of decomposition of ribose and other sugars: implications for chemical evolution. PNAS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy_JCHFqDIPssXZuLXJSLi-8F_ZMtjruLMFtqXjCWZrsSravfsqwktTTqj_BZAwMfp8JGS5Lc4eecy_svBk1raWnnHojVCm_9Li-VPJPiQP7jGr0LGVSOAP-s42ylhmg_fAcOQSwUXzHetlhABwZM=[5] Inhibition of 2-deoxy-d-ribose degradation by the various biomaterials. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOiFs2cPpaev8CGxQ3jSLNm1Kb9SXkq8qCvYrsEfN5g8W6TLCbAuaTTnByjYpC2NpBmvA1BBKCDdX2Gi9fJaCt4c6ype9OZ3GqigzTP5Y9mKPmEtroHScDSfuLtZL0INvkjUR1Khx0qeoNe_agKrjh2JOreO66Y02Lb5P43FgRnJDGBMBePzkMSljlf6UGY8ZY76qPjayeUbRt0q2f1Jx1MvdIx8SSIV6wDMA9M8v0tEZO-lb09GyJ5c0USushltQcGS4=[6] Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHThjjwn8c1ykbKadFQniLy0P7FfBwOM6z8B0F_UXegxGDwR0EAtYGtFGw8Zs2-1TXNiQD8xuOIe2B80Wj79f0B09sgIFrNG1c2OlfuuXq239RMskDIOKlmow7AgfBl9MXXDAtPJSSZ2Hov7mBqJsI7zw==[1] The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2xsBpvxm8-mASFbHEDC4w7H8tyBMCPMiIeNTYXe0S_rDia5cZPtvcHQXU4MxjcHMDjI96WUweDbItBaNyfLw7hsVN6Uf2Kwz0h0JNHbimr3EScKI6DvuO9cCLwIY8tNwiEfr5xqvWi0czWWA=[4] Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning. VTT.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN-7IsUOz20UtTY161F3BJjIgp8RRvLlvF8B1W6FEjXe7C8iMPQcVPGv-6XUxNEQXlAqhNOlMHaCC21lWnI6w-h7WTO2sldFdEis9-46jcc_sCyLCGGalHMcTPuamA-TXOY6pICTZfECiAc-0XY5J9J2KZFCyyVI--X4_d1pkEs1XJWLfKkzv87IQY1dar-5OiqKcmKhBCazetWtdbnQF06QzRMrPrbOw0sg==[2] Maillard Reactions of Ribose 5-Phosphate and Amino Acids. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGH-43kJKos0l00jRMZNBQtlcwy6oa0LSuddLNewSXi84F8F5tETX6kFUrwKHFygpgdyuWXqLRNI_LAnYmHYAitQ6Qf066aqa_V_YN6QGR-DJ-icFTRkTMs-3OLJoWTTROutbp1GbnX52ObIA_r0xkfLdHkOFdLhsK16fzK5VCGqUWqQaXMqfG2TKncZ10I_DUICPitO8eVoBL9fvibUZKpHcy5Q==

Sources

Technical Support Center: Strategies for the Purification of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. This document serves as a resource for researchers, chemists, and drug development professionals encountering challenges in the analysis and purification of this highly polar furanose derivative. We will address common questions and provide actionable troubleshooting strategies grounded in established chemical principles.

The inherent structural features of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol—specifically its multiple hydroxyl groups and high polarity—present unique challenges that differentiate it from less polar small molecules.[1][2] Traditional purification methods, such as standard reversed-phase chromatography, are often ineffective. This guide provides the expertise needed to navigate these complexities, ensuring the high purity required for downstream applications.

Section 1: FAQ - Understanding Common Impurities

This section addresses the most frequently asked questions regarding the types of impurities encountered during the synthesis and handling of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

Q1: What are the most likely impurities I will encounter in my crude sample?

A1: Impurities can originate from starting materials, side-reactions, degradation, or residual materials from the workup. They can be broadly categorized as shown in the table below.

Impurity ClassSpecific ExamplesLikely Origin & Rationale
Process-Related Impurities Unreacted starting materials, reagents, catalysts.Incomplete reaction conversion or carry-over from upstream synthetic steps.
Stereoisomers Epimers (e.g., at C-2 or C-4), diastereomers.Lack of complete stereocontrol during synthesis. Base or acid-catalyzed epimerization can occur at stereocenters adjacent to the hemiacetal.
Structural Isomers & Tautomers Pyranose form (6-membered ring), open-chain aldehyde form.In solution, reducing sugars exist in equilibrium between different ring sizes (furanose and pyranose) and anomers (α and β).[3][4][5] This is not technically an impurity but complicates analysis.
Degradation Products Oxidized species (e.g., carboxylic acids), dehydration products.Exposure to harsh pH, high temperatures, or oxidizing agents can lead to decomposition. Furan derivatives can be formed in thermally processed materials.[6][7][8]
Residual Solvents Methanol, Ethanol, Dichloromethane, Ethyl Acetate, DMF.Solvents used during the reaction or initial purification steps that were not completely removed.[9][10]

Q2: My ¹H NMR spectrum shows a complex mixture of peaks, but my mass spectrometry data suggests the material is pure. What is happening?

A2: This is a classic analytical challenge for reducing sugars like your compound. In solution (especially in solvents like D₂O or MeOD), the molecule exists as an equilibrium mixture of four primary species: the α-furanose, β-furanose, and potentially the α-pyranose and β-pyranose forms.[3][4][5] While they all have the same mass, their distinct three-dimensional structures result in different chemical shifts in the NMR spectrum. This leads to what appears to be a complex mixture, even for a chemically pure sample. Advanced NMR techniques, such as 1D sel-TOCSY or FESTA, can be used to isolate the spectra of individual anomers to confirm the structure.[3][11]

Q3: How can I definitively identify residual solvents in my sample?

A3: The most direct method is ¹H NMR spectroscopy. Solvents have characteristic and well-documented chemical shifts. By dissolving your sample in a deuterated solvent you did not use in your synthesis (e.g., DMSO-d₆) and comparing the observed singlets, doublets, or triplets to a standard chemical shift table, you can identify and even quantify residual solvents relative to your product. For more volatile impurities, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly sensitive and standard method used in the pharmaceutical industry.[6]

Section 2: Troubleshooting Guide - Impurity Identification

Effective purification begins with accurate identification. This section provides a workflow and guidance for characterizing impurities in your sample.

Workflow for Impurity Characterization

The following diagram outlines a logical workflow for identifying unknown components in your crude product.

G cluster_0 cluster_1 cluster_2 A Crude Product B Initial Analysis: - ¹H NMR - LC-MS (HILIC) A->B C Data Interpretation B->C D Are Impurities Known? (e.g., Solvents, Reagents) C->D E Proceed to Purification Strategy D->E Yes F Characterize Unknowns D->F No G Advanced Analysis: - Isolate by Prep-HPLC - High-Res MS (HRMS) - 2D NMR (COSY, HSQC) F->G H Structure Elucidation G->H H->E

Caption: A decision workflow for the systematic identification of impurities.

Q4: My compound shows little to no retention on my standard C18 RP-HPLC column. What should I do?

A4: This is expected behavior. (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is highly polar and has minimal affinity for the non-polar C18 stationary phase, causing it to elute in or near the solvent front (void volume).[2][12] The recommended solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][13] This creates an aqueous layer on the surface of the stationary phase, allowing for the partitioning and retention of highly polar analytes like yours.

Q5: How do I develop a robust HILIC method for this compound?

A5: A systematic approach is key. Start with a generic gradient and then optimize the parameters. See Protocol 1 in the Protocols section for a detailed starting method. The key variables to adjust are:

  • Organic Solvent: Acetonitrile is the most common choice.

  • Aqueous Component: Water containing a buffer or additive.

  • Additive/Buffer: Small amounts of additives like ammonium formate or ammonium acetate (e.g., 10-20 mM) are crucial for good peak shape and reproducible retention times.[13]

  • Gradient: A typical gradient might run from 95% to 70% acetonitrile.

  • Column Choice: Amide or Diol-based columns are often good starting points for neutral, polar compounds like sugars.

Q6: What specific NMR signals can help me differentiate isomers?

A6: The anomeric proton (H1, adjacent to the ring oxygen and the C2-hydroxyl group) is the most diagnostic signal. It typically appears downfield from other sugar protons due to being bonded to two oxygen atoms. The coupling constant (³J) between H1 and H2 can help distinguish anomers: for many furanose and pyranose systems, this coupling is typically smaller for the trans relationship and larger for the cis relationship. Furthermore, the overall dispersion of peaks and their specific coupling patterns create a unique fingerprint for each isomer, which can be fully assigned using 2D NMR experiments like COSY and HSQC.

Section 3: Troubleshooting Guide - Impurity Removal

Once impurities are identified, a purification strategy can be developed. The high polarity of the target compound dictates the choice of methods.

Workflow for Purification Strategy Selection

This diagram helps guide the selection of an appropriate purification technique based on the nature of the impurities.

G A Crude Product Purity < 95%? B Assess Impurity Polarity (TLC / Analytical HPLC) A->B C Non-Polar Impurities Present? B->C D Liquid-Liquid Extraction or RP-Flash Chromatography C->D Yes E Polar Impurities Present? C->E No D->E F Is Product Crystalline? E->F Yes I Consider Derivatization (Protect-Purify-Deprotect) E->I No, and Separation is Poor G Recrystallization F->G Yes H Normal Phase / HILIC Flash Chromatography F->H No

Caption: Decision tree for selecting an appropriate purification strategy.

Q7: I am trying to use silica gel flash chromatography, but my compound either streaks badly or gets stuck on the column. What should I do?

A7: This is a common issue when purifying highly polar compounds on silica gel.[2][14] The numerous hydroxyl groups on your molecule form strong hydrogen bonds with the silanol groups of the stationary phase, leading to very strong retention. To elute your compound, you need a highly polar mobile phase.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Switch from common systems like Hexane/Ethyl Acetate to stronger systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol. You will likely need a high percentage of methanol (e.g., 10-30%).

    • Add a Modifier: Adding a small amount of a polar modifier can significantly improve peak shape. For neutral compounds, water can be effective. For slightly acidic or basic impurities, adding ~1% acetic acid or ammonium hydroxide, respectively, can help by suppressing secondary interactions.

    • Consider an Alternative Stationary Phase: If silica is not working, consider using a Diol or Amino-propyl functionalized silica phase, which can provide different selectivity for polar compounds.[14]

Q8: What is a good general approach for developing a recrystallization protocol for this compound?

A8: Recrystallization is an excellent and scalable purification method if your compound is crystalline and the impurity profile is suitable. The goal is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Screening Protocol:

    • Place ~20 mg of your crude material into several small vials.

    • Add a few drops of different solvents (e.g., Methanol, Ethanol, Isopropanol, Water, Acetonitrile) to each vial.

    • Heat the vials that do not dissolve at room temperature. If the solid dissolves upon heating, it is a potential recrystallization solvent.

    • Allow the heated, clear solutions to cool slowly to room temperature, then cool further in an ice bath. Observe for crystal formation.

    • If no single solvent works, try binary solvent systems (e.g., Ethanol/Water, Methanol/Ethyl Acetate). Dissolve the compound in a small amount of the "good" solvent (in which it is very soluble) and slowly add the "anti-solvent" (in which it is poorly soluble) until turbidity persists, then heat to re-dissolve and cool slowly.

Q9: When is it appropriate to use a protection-purification-deprotection strategy?

A9: This multi-step approach should be considered when other methods fail, particularly when you have impurities that are structurally very similar and have nearly identical polarity to your target compound.

  • Rationale: By converting the polar hydroxyl groups into less polar protecting groups (e.g., acetates, benzoates, or silyl ethers), you dramatically change the molecule's polarity. This "new" molecule can often be easily purified using standard normal-phase silica gel chromatography to remove the now-polar impurities. The final step is the chemical removal (deprotection) of the protecting groups to yield the pure target compound. This adds steps to your synthesis but can solve otherwise intractable purification problems.

Section 4: Key Experimental Protocols

Protocol 1: General Analytical HILIC Method

ParameterRecommended SettingRationale
Column Amide- or Diol-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)Provides good retention and selectivity for neutral polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Buffered aqueous phase is essential for peak shape and reproducibility.[13]
Mobile Phase B AcetonitrileThe primary organic solvent for HILIC.
Gradient 95% B -> 70% B over 5 minutesStarts with high organic content for retention and gradually increases aqueous content for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 1-5 µLKeep low to prevent peak distortion.
Sample Diluent 90:10 Acetonitrile:WaterThe sample solvent should be similar to the initial mobile phase to ensure good peak shape.
Detection ELSD, CAD, or Mass Spectrometry (MS)The compound lacks a strong UV chromophore, so these detection methods are more suitable.

Protocol 2: Preparative Silica Gel Flash Chromatography

ParameterRecommended SettingRationale
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective and widely available.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH)A common, strong solvent system for polar compounds.
Gradient Start with 2% MeOH in DCM, increase to 20% MeOH over 10-15 column volumes (CV)A gradient is crucial to elute the strongly-retained product while separating it from less polar impurities.
Sample Loading Dry load onto silica gelFor polar compounds, this is superior to liquid injection in a strong solvent, as it leads to better peak resolution.
Monitoring TLC using the same solvent system; stain with permanganate or p-anisaldehyde.The compound is not UV-active, requiring a chemical stain for visualization.
References
  • WIPO. (2015). WO2015059716A2 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl).
  • ResearchGate. (n.d.). 2-({3-[(2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-2,3,4,5-tetrahydrofuran-2-yl]-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)isoindoline-. ResearchGate. [Link]

  • PubChem. (n.d.). (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI. [Link]

  • Apicule. (n.d.). (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol. Apicule. [Link]

  • Pharmaffiliates. (n.d.). Lactulose Liquid - Impurity F | Chemical Name : (2Ξ,4Ξ)-2-(Hydroxymethyl)oxolane-2,4-diol. Pharmaffiliates. [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. [Link]

  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • ResearchGate. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • ACS Publications. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • Google Patents. (n.d.). US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
  • University of Strathclyde. (n.d.). A method for the analysis of sugars in biological systems using reductive amination in combination with hydrophilic interaction chromatography and. University of Strathclyde. [Link]

  • Google Patents. (n.d.). An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ePrints Soton. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ePrints Soton. [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • RSC Publishing. (2020). Spectroscopic diagnostic for the ring-size of carbohydrates in the gas phase: furanose and pyranose forms of GalNAc. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (2025). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. ResearchGate. [Link]

Sources

Strategies to improve the solubility of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Strategies for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, commonly known as 2-deoxy-D-ribose , in bioassays.

Introduction

2-deoxy-D-ribose is a highly polar monosaccharide, a fundamental component of DNA.[1] Its structure, rich in hydroxyl groups, confers high water solubility. Difficulties dissolving this compound in standard aqueous bioassay buffers are atypical and usually indicate underlying issues with experimental conditions, compound handling, or assay composition rather than inherent low solubility. This guide provides a structured approach to troubleshoot and resolve such challenges, ensuring reliable and reproducible bioassay results.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues encountered by researchers. Start here to diagnose your specific situation.

Q1: My 2-deoxy-D-ribose powder is not dissolving in my aqueous buffer. What should I check first?

Answer: Given the compound's high expected aqueous solubility (reportedly 100 g/L or 100 mg/mL at 20°C), immediate insolubility is a red flag.[2]

  • Verify Compound Identity and Purity: Confirm that the material is indeed 2-deoxy-D-ribose and meets the expected purity specifications (typically ≥95-99%).[3][4] Consult the Certificate of Analysis (CoA) for your specific lot.

  • Check for Contamination: Ensure that glassware and stir bars are scrupulously clean. Contaminants can act as nucleation sites for precipitation.

  • Assess Basic Dissolution Technique: Are you providing sufficient agitation (vortexing, stirring) and time for dissolution? For high concentrations, gentle warming (e.g., to 37°C) or sonication can be effective, but must be balanced with the compound's stability (see Q4).

  • Rule out a Saturated Solution: You may be attempting to create a concentration that exceeds its solubility limit in your specific buffer system. While highly soluble in pure water, its solubility in a buffer like PBS (pH 7.2) is reported to be lower, around 10 mg/mL.[3][5]

Q2: I prepared a stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

Answer: This is a classic case of "solvent-shifting" or "precipitation upon dilution." While 2-deoxy-D-ribose is reported to be soluble in DMSO (approx. 3-27 mg/mL), this is not the ideal primary solvent for this molecule.[3][6]

  • Mechanism: The compound is soluble in the highly polar, aprotic organic solvent (DMSO). However, when this concentrated organic stock is introduced into a predominantly aqueous buffer, the local solvent environment changes dramatically. The buffer has a lower capacity to solvate the compound than pure DMSO, causing it to crash out of solution.

  • The Expert Recommendation: For a polar, hydrophilic compound like 2-deoxy-D-ribose, the best practice is to prepare the primary stock solution directly in an aqueous solvent (high-purity water or the assay buffer itself).[3] Organic solvents are generally used for non-polar, hydrophobic compounds.[7]

Q3: The compound dissolves initially, but a precipitate forms over time or after temperature changes. Why?

Answer: This suggests either a stability issue or that you have created a supersaturated solution.

  • Chemical Instability: Deoxy-sugars can be susceptible to degradation under certain conditions, particularly at acidic pH.[8] The degradation products may be less soluble than the parent compound. It is recommended to use aqueous solutions of 2-deoxy-D-ribose on the same day they are prepared and avoid long-term storage in solution.[3]

  • Supersaturation: If you used heating to dissolve the compound, you might have created a supersaturated solution. Upon cooling to ambient or experimental temperatures (e.g., 37°C), the solubility limit decreases, causing the excess compound to precipitate.

Q4: My bioassay buffer has a high salt concentration. Could this be the problem?

Answer: Yes. High concentrations of salts can reduce the solubility of polar, non-ionic molecules like sugars.

  • The "Salting-Out" Effect: Water molecules that would normally be available to hydrate and dissolve the sugar molecules are instead tightly associated with the salt ions.[9] This effectively reduces the amount of "free" water available as a solvent, lowering the sugar's solubility.[10] This phenomenon is well-documented and is used intentionally in processes like protein precipitation.[9] If your assay permits, try preparing the compound in a lower-ionic-strength buffer or pure water first, then diluting it to the final concentration in the high-salt buffer.

Part 2: In-Depth Troubleshooting & Experimental Protocols

If the FAQs did not resolve your issue, follow these systematic guides.

Guide 1: Systematic Protocol for Solubility Assessment

This protocol helps you determine the practical solubility limit of your compound in your specific assay buffer.

  • Preparation: Dispense a precise volume (e.g., 1.0 mL) of your exact bioassay buffer into several clear glass vials.

  • Incremental Addition: Add a small, known weight of 2-deoxy-D-ribose (e.g., 1 mg) to the first vial.

  • Equilibration: Cap the vial and agitate at a consistent temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow it to reach equilibrium. Use a vortex mixer or rotator.

  • Visual Inspection: Observe the vial against a dark background. If the solution is completely clear with no visible solid particles, the compound is soluble at that concentration.

  • Titration: Continue adding small, pre-weighed increments of the compound to the same vial, repeating steps 3 and 4 after each addition.

  • Determine Saturation Point: The solubility limit is the highest concentration at which the compound fully dissolves. The first concentration where solid material remains undissolved after adequate equilibration time is the saturation point.

  • Confirmation (Optional): Centrifuge the saturated vial at high speed (e.g., >10,000 x g for 15 minutes). Carefully collect the supernatant and measure its concentration using an appropriate analytical method (e.g., HPLC-CAD, Refractive Index). This provides the thermodynamic solubility.

Guide 2: Best Practices for Preparing Aqueous Stock Solutions
  • Solvent of Choice: Use high-purity, sterile water or your final bioassay buffer as the primary solvent.[3]

  • Method:

    • Weigh the required amount of 2-deoxy-D-ribose into a sterile container.

    • Add approximately 80% of the final desired volume of the chosen aqueous solvent.

    • Mix thoroughly using a vortex mixer. If needed, use a sonicating water bath for short bursts (1-5 minutes) to break up aggregates.

    • Gentle Heat (Use with Caution): If necessary, warm the solution to no more than 37-40°C. Overheating can risk degradation.

    • Once fully dissolved, add the solvent to reach the final target volume and mix again.

    • Sterile-filter the final solution through a 0.22 µm filter if required for your assay.

  • Storage: As recommended, aqueous solutions should be prepared fresh for each experiment.[3] Avoid storing aqueous solutions for more than one day.

Part 3: Data Summary & Visualization

Table 1: Reported Solubility of 2-Deoxy-D-Ribose in Various Solvents
SolventReported SolubilityConcentration (mM)Source(s)Notes
Water100 mg/mL~745 mMHighly soluble.
Water27 mg/mL~201 mM[6]Solubility may vary based on conditions.
PBS (pH 7.2)~10 mg/mL~75 mM[3][5]Buffer components can reduce solubility vs. pure water.
Ethanol~5 mg/mL~37 mM[3][5]Moderate solubility.
DMSO3-27 mg/mL~22 - 201 mM[3][5][6]Not recommended as a primary stock solvent.
Dimethyl formamide (DMF)~10 mg/mL~75 mM[3][5]Not recommended as a primary stock solvent.

Note: Solubility can be batch and temperature-dependent. The values above should be used as a guideline. It is crucial to determine the solubility in your specific assay system experimentally.

Diagrams and Workflows

A logical workflow is critical for efficient troubleshooting.

G cluster_start Initial Problem cluster_diag Diagnostics cluster_sol Solutions & Protocols start Compound does not dissolve in aqueous buffer check_basics Q1: Verify Purity, Technique, Concentration start->check_basics check_solvent Q2: Using an organic stock (e.g., DMSO)? start->check_solvent check_stability Q3: Precipitates over time? start->check_stability check_buffer Q4: High salt concentration in buffer? start->check_buffer sol_basics Re-weigh, use fresh buffer, sonicate gently check_basics->sol_basics Issue persists sol_solvent Prepare fresh stock directly in water or buffer check_solvent->sol_solvent Yes sol_stability Prepare solution fresh, avoid heating, check pH check_stability->sol_stability Yes sol_buffer Decrease salt concentration or dissolve in water first check_buffer->sol_buffer Yes

Caption: Troubleshooting workflow for solubility issues.

G cluster_step1 Step 1: Stock Preparation cluster_step2 Step 2: Dilution cluster_step3 Step 3: Precipitation stock High concentration of 2-deoxy-D-ribose dissolved in 100% DMSO dilution Pipette small volume of DMSO stock into large volume of aqueous buffer stock->dilution Dilute for assay precipitate Local DMSO concentration drops rapidly. Aqueous buffer cannot solvate the high concentration of compound. RESULT: PRECIPITATION dilution->precipitate Solvent Shift

Caption: Mechanism of solvent-shifting precipitation.

References

  • 2-deoxy-D-Ribose SAFETY DATA SHEET. Szabo-Scandic. Available at: [Link]

  • 5-(Hydroxymethyl)oxolane-2,4-diol | C5H10O4 | CID 345751. PubChem. Available at: [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. Available at: [Link]

  • Safety Data Sheet: 2-Deoxy-D-ribose. Carl ROTH. Available at: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Available at: [Link]

  • (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. PubChem. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. PMC. Available at: [Link]

  • Summary of 2dDR stability studies. ResearchGate. Available at: [Link]

  • Salt vs. Sugar – A Dissolving Problem. Chemical Education Xchange. Available at: [Link]

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed. Available at: [Link]

  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ScholarWorks. Available at: [Link]

  • When a liquid is saturated with a substance (eg salt), can you continue to add a different solute (eg sugar)? Quora. Available at: [Link]

Sources

Technical Support Center: Handling & Storage of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol , universally known in the scientific community as [1]. As a critical deoxypentose sugar, it forms the structural backbone of DNA and is widely utilized in the synthesis of nucleoside analogs, biosensors, and pro-angiogenic wound-healing hydrogels[2][3].

Despite its ubiquitous biological presence, its status as a reducing sugar makes it highly reactive under improper storage conditions. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure the scientific integrity of your experiments.

Section 1: Solid-State Storage & Handling

Q: Why did my solid powder clump and turn slightly yellow after a few months of storage? A: This is a classic symptom of moisture-induced degradation. 2-Deoxy-D-ribose is highly hygroscopic[2].

  • Causality: When exposed to ambient humidity, the absorbed water provides a micro-environment for the cyclic furanose ring to open, forming a reactive aldehyde intermediate. This open-chain form is highly susceptible to oxidation and subsequent browning. The kinetic energy at room temperature accelerates this ring-opening equilibrium.

  • Solution: Store the solid powder at 2-8°C (or -20°C for multi-year stability) in a tightly sealed container protected from light[2][4][5].

  • Self-Validating Step: Always allow the sealed container to fully equilibrate to room temperature before opening. If the vial feels cold to the touch, do not open it; atmospheric condensation will instantly ruin the batch.

Section 2: Solution Preparation & Aqueous Stability

Q: Can I prepare a large batch of aqueous stock solution and store it at 4°C or -20°C for long-term use? A: No. Aqueous solutions of 2-deoxy-D-ribose degrade rapidly and should not be stored for more than 24 hours[5].

  • Causality: In aqueous environments, the molecule undergoes mutarotation, shifting the equilibrium toward the open-chain aldehyde form. This reactive species generates reactive oxygen species (ROS) and degrades over time[5]. Freezing aqueous solutions does not completely halt these hydrolytic and oxidative processes and can cause damaging concentration gradients during thawing.

  • Solution: Prepare organic solvent-free aqueous solutions fresh daily by directly dissolving the crystalline solid in your assay buffer immediately prior to use[5].

Q: My cell culture media containing this compound shows unexpected cytotoxicity. What went wrong? A: If you autoclaved the media with the sugar included, or if you pre-incubated it extensively with serum proteins, you likely induced a Maillard reaction.

  • Causality: The reactive aldehyde form of 2-deoxy-D-ribose crosslinks with primary amines (found in amino acids and serum proteins) under heat, forming toxic Advanced Glycation End-products (AGEs). Furthermore, at high concentrations (e.g., >15 mM), 2-deoxy-D-ribose can directly increase ROS levels, inducing apoptosis in certain cell lines like HL-60[5].

  • Solution: Always sterilize 2-deoxy-D-ribose solutions via 0.22 µm filtration (never autoclave) and add them to your protein-containing media immediately before the assay.

Section 3: Analytical Troubleshooting

Q: I am analyzing the purity via HPLC, but I see multiple peaks or a broad shoulder. Is my batch degraded? A: Not necessarily. This is often an artifact of the solvent system.

  • Causality: In polar solvents, 2-deoxy-D-ribose exists as a dynamic equilibrium mixture of α-furanose, β-furanose, and open-chain forms. Standard reverse-phase HPLC may partially resolve these anomers, appearing as multiple peaks.

  • Solution: Use a specialized carbohydrate column (e.g., HILIC) or perform chemical derivatization prior to analysis to lock the molecule into a single structural conformation.

Section 4: Safety & Exposure Control

Q: What are the primary safety risks during the handling of the dry powder? A: While 2-deoxy-D-ribose is generally safe and even used in topical cosmetic formulations[2], the primary physical hazard is dust generation.

  • Causality: Like many fine organic powders, the enrichment of fine dust in the air can lead to a combustible dust explosion hazard[6]. Additionally, inhalation of fine particulates can cause mechanical respiratory irritation.

  • Solution: Handle the powder in a well-ventilated area or fume hood. If large quantities are being weighed and dust is generated, wear a suitable respirator and ensure no ignition sources are nearby[6][7].

Quantitative Storage and Stability Metrics

ParameterStorage ConditionExpected Shelf LifeMechanistic Rationale
Solid Powder 2-8°C, desiccated, dark24 months[2]Minimizes thermal kinetic energy and moisture-driven ring opening.
Solid Powder -20°C, desiccated, dark> 4 years[5]Deep freezing halts nearly all oxidative and degradative pathways.
Aqueous Solution Room Temp or 4°C< 24 hours[5]Equilibrium shifts to reactive aldehyde; ROS generation and oxidation occur.
Organic Solvent -20°C (e.g., DMSO)Up to 1 monthLack of water prevents mutarotation, though slow oxidation may still occur.

Experimental Protocol: Preparation of Sterile Aqueous Stock Solutions

A self-validating methodology for in vitro and in vivo assays.

  • Thermal Equilibration: Remove the sealed vial of 2-deoxy-D-ribose from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes. Validation check: The vial exterior must be completely dry before opening to ensure no moisture is introduced.

  • Weighing: Rapidly weigh the required mass using an analytical balance. Reseal the primary container immediately and flush with an inert gas (e.g., Argon or Nitrogen) if possible[5].

  • Dissolution: Dissolve the powder in a degassed, amine-free buffer (e.g., PBS, pH 7.2-7.4). The maximum recommended solubility in PBS is approximately 10 mg/mL[5].

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter into a sterile tube. Do not autoclave.

  • Immediate Application: Utilize the solution in your biological assay immediately.

  • Disposal: Discard any unused aqueous solution after 24 hours to prevent the accumulation of degradation products[5].

Process Visualizations

Workflow Start Solid (4S,5R)-5-(hydroxymethyl) oxolane-2,4-diol (Store at 2-8°C, Desiccated) Weigh Equilibrate to RT before opening to prevent condensation Start->Weigh Dissolve Dissolve in degassed aqueous buffer (pH 7.0-7.4) Weigh->Dissolve Filter Sterile Filter (0.22 µm) Do not autoclave! Dissolve->Filter Use Immediate Use (In vitro / In vivo assays) Filter->Use Discard Discard unused aqueous solution after 24 hours Use->Discard

Workflow for the safe preparation and handling of 2-deoxy-D-ribose aqueous solutions.

Degradation Cyclic Cyclic Furanose Form (Stable Solid) Open Open-Chain Aldehyde (Reactive Intermediate) Cyclic->Open Aqueous Solution Equilibrium Oxidation Oxidation Products (ROS Generation) Open->Oxidation O2 / Light / Heat Maillard Maillard Reaction (Protein/Amine Crosslinking) Open->Maillard Primary Amines

Degradation pathways of 2-deoxy-D-ribose in aqueous solutions.

References

  • [1] Title: Deoxyribose | C5H10O4 | CID 9828112 Source: PubChem (National Institutes of Health) URL:[Link]

  • [4] Title: High-Purity 2-Deoxy-D-ribose CAS 533-67-5 Chemical Manufacturer in China Source: Foconsci Chemical URL: [Link]

  • [6] Title: Safety Data Sheet: 2-Deoxy-D-ribose Source: Carl ROTH URL:[Link]

Sources

Technical Support Center: Synthesis & Stabilization of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions in 2-Deoxy-D-ribofuranose Synthesis

Ticket ID: TCH-2DR-001 Priority: High (Molecule Instability) Assigned Specialist: Senior Application Scientist

Executive Summary & Molecular Context

User Query: "Why is my (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol degrading during workup, and how do I control the stereochemistry?"

Technical Analysis: The target molecule, 2-deoxy-D-ribofuranose , is notoriously more labile than its ribose counterpart. The absence of the C2-hydroxyl group removes the "neighboring group participation" effect that typically stabilizes glycosidic bonds and directs stereochemistry. Furthermore, the C2-methylene group increases the propensity for


-elimination  (forming conjugated enals) and acid-catalyzed dehydration  (forming furans).

This guide provides a self-validating troubleshooting framework to minimize these specific side reactions.

Critical Degradation Pathways (Troubleshooting)

Issue A: The "Yellowing" Effect (Base-Mediated -Elimination)

Symptom: Reaction mixture turns yellow/brown upon addition of base or during workup; NMR shows olefinic protons (conjugated system).

Root Cause: Under basic conditions, the C1-anomeric proton is deprotonated (or the ring opens to the aldehyde), followed by the elimination of the C3-hydroxyl group. This is a retro-Michael-type elimination driven by the formation of a conjugated


-unsaturated aldehyde.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Use DIPEA or 2,6-Lutidine instead of Et3N or NaOH.Sterically hindered bases minimize proton abstraction at C2/C1 while neutralizing acid byproducts.
Temperature Maintain < 0°C during basic quenching.Elimination has a higher activation energy than neutralization; kinetic control is essential.
Protecting Groups Avoid electron-withdrawing groups (EWGs) at C3 if strong bases are required elsewhere.EWGs at C3 increase the acidity of C2 protons, accelerating elimination. Use benzyl ethers (Bn) or silyl ethers (TBS) instead of esters (Ac/Bz) at C3 if base stability is needed.
Issue B: The "Black Oil" Effect (Acid-Catalyzed Dehydration)

Symptom: Product degrades into a dark tar on silica gel columns or during acid hydrolysis of acetals.

Root Cause: 2-Deoxy sugars are highly susceptible to acid-catalyzed dehydration. Unlike ribose, the transition state for ring opening and subsequent water loss to form furfuryl alcohol or levulinic acid is lower in energy.

Troubleshooting Protocol:

  • Column Chromatography:

    • Never use untreated silica gel.

    • Pre-treatment: Flush silica with 1% Et3N in Hexanes before loading.

    • Alternative: Use neutral alumina or reverse-phase (C18) silica which lacks acidic surface hydroxyls.

  • Hydrolysis (Deprotection):

    • Avoid mineral acids (HCl/H2SO4).

    • Method: Use Dowex 50W (H+ form) resin or 80% Acetic Acid at room temperature. Monitor by TLC every 15 mins.

    • Self-Validating Step: If the reaction mixture smells like caramel or burnt sugar, immediate neutralization is required (indicates furan formation).

Synthesis Module: The Barton-McCombie Deoxygenation

For users synthesizing the target from Ribose/Arabinose precursors.

Context: Removing the C2-OH often involves the Barton-McCombie radical deoxygenation. This radical pathway is prone to rearrangement side reactions.

Workflow Visualization:

BartonMcCombie Start Ribose Derivative (C2-OH) Xanthate C2-O-Thiocarbonyl (Xanthate/Thionocarbonate) Start->Xanthate TCDI or CS2/MeI Radical C2-Radical Intermediate Xanthate->Radical AIBN, Bu3SnH (Reflux) Rearrange SIDE REACTION: O-S Rearrangement (Heat induced) Xanthate->Rearrange Slow addition Overheating Elimination SIDE REACTION: Chugaev Elimination (>150°C) Xanthate->Elimination Extreme Heat Product 2-Deoxy-D-Ribose Derivative Radical->Product H-Abstraction

Caption: Critical control points in Radical Deoxygenation. Red dotted lines indicate thermal failure modes.

Optimization Guide:

  • Q: The reaction stalled, and I isolated the starting alcohol.

    • A: This is "Alcohol Regeneration."[1][2] It occurs if the radical intermediate collapses back to oxygen before fragmentation.

    • Fix: Increase the concentration of the H-donor (Bu3SnH or TTMSS). Ensure the reaction is strictly oxygen-free (degas with Argon for 20 mins).

  • Q: I want to avoid toxic Tin (Sn) residues.

    • A: Switch to Tris(trimethylsilyl)silane (TTMSS) with AIBN. It is cleaner and easier to purify, though slightly more expensive.

Stereochemical Control (Anomerization)

User Query: "I need the


-anomer, but I keep getting an 

mixture."

Technical Insight: In solution, 2-deoxy-D-ribose undergoes rapid mutarotation. Unlike glucose, you cannot rely on the "Anomeric Effect" to stabilize the


-form strongly, nor do you have a C2-group to direct neighboring group participation.

Stabilization Strategy:

  • Crystalline Locking:

    • Do not store the free sugar as an oil.

    • Protocol: Convert the crude oil into the N-phenylglycosylamine (anilide) derivative.

    • Reaction: React 2-deoxy-D-ribose with aniline in EtOH. The

      
      -anilide crystallizes selectively, "locking" the stereochemistry. This solid is stable for years and can be hydrolyzed back to the free sugar with mild acid when needed.
      
  • Kinetic Glycosylation:

    • If coupling to a base (nucleoside synthesis), use Sodium Salt Glycosylation .

    • Generate the

      
      -chloro sugar (using HCl/AcCl). This species exists in equilibrium but reacting it with the sodium salt of the nucleobase often favors the 
      
      
      
      -nucleoside via an
      
      
      -like inversion mechanism (Walden inversion).

FAQ: Rapid-Fire Troubleshooting

Q1: Can I use HPLC to purify the free sugar?

  • No. Standard C18 columns with acidic mobile phases (0.1% TFA) will degrade the sugar. Use Amino-functionalized silica (NH2-columns) with Acetonitrile/Water gradients. The basic amino groups prevent acid degradation and separate anomers effectively.

Q2: Why did my yield drop when scaling up the deprotection?

  • Exotherm Management. On a milligram scale, heat dissipation is fast. On a gram scale, the heat of neutralization or hydrolysis trapped in the viscous oil accelerates the "Black Oil" degradation.

    • Fix: Dilute the reaction 10x more than usual and add reagents slowly at 0°C.

Q3: How do I remove the benzyl groups without reducing the furanose ring?

  • Standard Pd/C hydrogenation is safe. The furanose ring is not susceptible to hydrogenolysis under standard conditions (1 atm H2, MeOH). However, ensure the media is not acidic (add NaHCO3 buffer) to prevent acetal hydrolysis during hydrogenation.

References

  • Barton-McCombie Deoxygenation Mechanism & Side Reactions

    • Barton, D. H. R., & McCombie, S. W. (1975).[3] A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1.

  • Stability of 2-Deoxy Sugars (Acid/Base Sensitivity)

    • Raudnitz, H. (1948). The stability of 2-deoxyribose.
  • Synthesis and Stereochemical Control

    • Wong, C. H., et al. (1995). Enzymes in Organic Synthesis: Deoxyribose-5-phosphate Aldolase.[4] Journal of the American Chemical Society.

  • Glycosylation Strategies for 2-Deoxy Sugars

    • Hou, D., & Lowary, T. L. (2009). Recent advances in the synthesis of 2-deoxy-glycosides.[5][6][7][8] Carbohydrate Research.

Sources

Validation & Comparative

Comparative Efficacy Guide: D- vs. L-2-Deoxyribofuranose Scaffolds in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Paradigm in Nucleoside Design

The compound (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is the IUPAC designation for D-2-deoxyribofuranose , the foundational sugar backbone of natural DNA[1]. For decades, early antiviral drug development relied exclusively on this natural D-configuration to synthesize nucleoside reverse transcriptase inhibitors (NRTIs). However, its enantiomer, (4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol (L-2-deoxyribofuranose ), has emerged as the superior synthetic scaffold for modern antiviral therapies[2].

While D-nucleoside analogs (e.g., zalcitabine, didanosine) effectively inhibit viral replication, their structural similarity to natural metabolites leads to severe off-target toxicity. The shift toward L-nucleosides (e.g., Lamivudine/3TC, Telbivudine) represents a breakthrough in stereochemical drug design, leveraging enantiomeric specificity to decouple antiviral efficacy from host cytotoxicity[3].

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

As a Senior Application Scientist evaluating nucleoside analogs, it is critical to understand the causality behind the efficacy of L-enantiomers. The success of an L-nucleoside relies on a precise biochemical paradox: host kinase promiscuity coupled with host polymerase selectivity .

  • Intracellular Activation (Kinase Promiscuity): Nucleoside analogs are prodrugs requiring sequential phosphorylation to their 5'-triphosphate (NTP) forms. Surprisingly, host cellular kinases (such as deoxycytidine kinase) are stereopromiscuous and readily phosphorylate L-nucleosides[4].

  • Viral Polymerase Inhibition: Viral polymerases, such as HIV-1 Reverse Transcriptase (RT) and Hepatitis B Virus (HBV) polymerase, possess highly flexible dNTP binding pockets. They readily accept L-NTP analogs, incorporating them into the nascent viral DNA strand and causing immediate chain termination[4].

  • Host Sparing (Polymerase Selectivity): The primary dose-limiting toxicity of D-NRTIs is the inhibition of host mitochondrial DNA polymerase γ (Pol γ), leading to lactic acidosis and myopathy. Host Pol γ is exquisitely stereoselective; the unnatural stereochemistry of L-nucleosides causes severe steric hindrance, preventing their binding and thereby sparing mitochondrial function[2].

G D_Nuc D-Nucleoside (Natural Config) Kinase Host Kinases (Phosphorylation) D_Nuc->Kinase L_Nuc L-Nucleoside (Unnatural Config) L_Nuc->Kinase D_Nuc_TP D-NTP Analog Kinase->D_Nuc_TP L_Nuc_TP L-NTP Analog Kinase->L_Nuc_TP Host_Pol Host DNA Pol γ (Mitochondria) D_Nuc_TP->Host_Pol Viral_Pol Viral Polymerase (HIV RT / HBV Pol) D_Nuc_TP->Viral_Pol L_Nuc_TP->Host_Pol Steric Exclusion L_Nuc_TP->Viral_Pol Tox Mitochondrial Toxicity (Off-target) Host_Pol->Tox Efficacy Chain Termination (Antiviral Efficacy) Viral_Pol->Efficacy

Mechanism of D- vs L-Nucleoside Analogs in Viral and Host Polymerase Selectivity.

Comparative Efficacy & Toxicity Profiling

Experimental data consistently demonstrates that substituting the D-2-deoxyribose scaffold with its L-enantiomer exponentially increases the therapeutic window. For instance, Lamivudine (3TC), an L-nucleoside, exhibits an EC₅₀ of 0.002 µM against HIV-1, compared to 0.2 µM for its D-counterpart, while completely eliminating the cytotoxicity seen in the D-enantiomer[2]. Similarly, Telbivudine (β-L-2'-deoxythymidine) achieves profound HBV DNA suppression with virtually no mitochondrial toxicity[5],[6].

Compound ScaffoldViral TargetAntiviral Efficacy (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (CC₅₀/EC₅₀)
D-BCH-189 (D-enantiomer)HIV-10.2 µM2.7 µM13.5
Lamivudine (3TC) (L-enantiomer)HIV-10.002 µM>100 µM>50,000
D-Thymidine analog HBV~1.5 µM<50 µM<33
Telbivudine (L-enantiomer)HBV0.19 µM>10,000 µM>52,000

Self-Validating Experimental Protocol: In Vitro Profiling

To objectively validate the superiority of an L-nucleoside over its D-enantiomer, researchers must employ a self-validating, three-phase assay system. This protocol ensures that efficacy is strictly correlated with the compound's stereochemistry and its specific interactions with viral vs. host enzymes.

Phase 1: Intracellular Phosphorylation Kinetics

Causality: Without conversion to the 5'-triphosphate form by host kinases, neither enantiomer can act as a polymerase substrate. This step validates cellular entry and kinase recognition.

  • Seed HepG2 cells in 6-well plates at

    
     cells/well and incubate overnight.
    
  • Treat parallel wells with 10 µM of radiolabeled [³H]-D-analog and [³H]-L-analog.

  • Harvest cells at predetermined time points (1, 4, 8, 24 hours) using 60% cold methanol extraction.

  • Separate the mono-, di-, and triphosphate metabolites using Strong Anion-Exchange (SAX) HPLC.

  • Expected Result: Both enantiomers should yield detectable triphosphate pools, confirming that host kinases do not strictly discriminate against the L-configuration.

Phase 2: Viral Polymerase Inhibition & Chain Termination

Causality: The L-NTP analog must bind the viral polymerase active site and terminate the DNA chain. This step quantifies direct antiviral potency.

  • Culture HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates.

  • Expose cells to serial dilutions (0.001 µM to 100 µM) of both D- and L-enantiomers for 9 days, refreshing the media and compounds every 3 days.

  • Lyse the cells and extract intracellular core-associated HBV DNA.

  • Quantify viral load via TaqMan quantitative PCR (qPCR) targeting the HBV core gene.

  • Expected Result: The L-enantiomer should exhibit a significantly lower EC₅₀ (higher potency) due to optimal alignment in the viral polymerase active site.

Phase 3: Mitochondrial Toxicity Assessment (Host Sparing)

Causality: D-analogs bind Pol γ, depleting mtDNA and causing mitochondrial dysfunction. L-analogs are sterically excluded, maintaining cellular homeostasis.

  • Culture CEM human lymphoblastoid cells with 10 µM and 50 µM of each compound for 14 days.

  • Extract total cellular DNA (containing both nuclear and mitochondrial DNA).

  • Perform multiplex qPCR targeting the mitochondrial ND2 gene (mtDNA) and the nuclear Alu repeat sequences (nDNA).

  • Calculate the mtDNA/nDNA ratio relative to a vehicle-treated control.

  • Expected Result: The D-enantiomer will show a dose-dependent drop in the mtDNA/nDNA ratio (indicating Pol γ inhibition). The L-enantiomer will maintain a ratio of ~1.0, proving its host-sparing safety profile.

References

1.[1] PubChem. "Deoxyribose | C5H10O4 | CID 9828112". National Institutes of Health (NIH). Available at:[Link] 2.[5] Gish, R. G., et al. "Safety and efficacy of telbivudine for the treatment of chronic hepatitis B". Therapeutics and Clinical Risk Management, PMC - NIH. Available at:[Link] 3.[4] "Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents". Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link] 4.[3] "Antiviral nucleoside analogs". Russian Chemical Reviews, PMC - NIH. Available at:[Link] 5.[2] "l-Nucleosides as chemotherapeutic agents". FEMS Microbiology Letters, Oxford Academic. Available at:[Link] 6.[6] "Full article: Safety and efficacy of telbivudine for the treatment of chronic hepatitis B". Therapeutics and Clinical Risk Management, Taylor & Francis. Available at:[Link]

Sources

Validation of an analytical method for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol using ICH guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison: Validation of a High-Sensitivity HILIC-CAD Method for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Executive Summary

The Challenge: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, commonly known as 2-Deoxy-D-ribose , is a critical intermediate in the synthesis of nucleoside analogs and oligonucleotide therapeutics. Its structural lack of a chromophore renders standard UV-Vis detection ineffective. Traditional methods like Refractive Index (RI) detection suffer from poor sensitivity, incompatibility with gradients, and susceptibility to thermal drift, creating a bottleneck in trace impurity analysis and cleaning validation.

The Solution: This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) . We compare this modern approach against the legacy HPLC-RI standard, demonstrating superior sensitivity (LOD < 10 ng), gradient stability, and robust specificity suitable for ICH Q2(R2) regulatory submissions.

The Molecule & The Analytical Gap

Target Analyte: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-ribose) CAS: 533-67-5 Molecular Weight: 134.13 g/mol [1]

Mechanistic Insight: The molecule exists in dynamic equilibrium between its cyclic furanose/pyranose forms and the open-chain aldehyde.

  • UV Limitation: The absence of conjugated

    
    -systems means UV detection is only possible at <200 nm, where solvent cut-off noise renders quantitation unreliable.
    
  • RI Limitation: While RI is "universal," it measures bulk property changes. It cannot execute gradient elution (essential for separating complex pharmaceutical matrices) without severe baseline drift.

Method Comparison: Legacy vs. Modern

The following table contrasts the legacy HPLC-RI method with the proposed HILIC-CAD workflow.

FeatureMethod A: Legacy (HPLC-RI) Method B: Proposed (HILIC-CAD) Verdict
Detection Principle Refractive Index (Bulk Property)Charged Aerosol (Particle Counting)CAD measures analyte mass directly.
Elution Mode Isocratic Only (Rigid)Gradient Compatible (Flexible)CAD allows impurity purging.
Sensitivity (LOD) ~10–50 µg/mL~5–10 ng/mLCAD is ~1000x more sensitive.
Selectivity Poor (Ion-exclusion often used)High (HILIC separates polar isomers)HILIC resolves anomers better.
Temperature Sensitivity Critical (Drift causes error)Robust (Nebulization removes solvent)CAD is more stable.

Detailed Experimental Protocol (HILIC-CAD)

This protocol is designed to be self-validating , meaning system suitability steps are embedded to flag failure modes before sample analysis.

Instrumentation & Conditions
  • System: UHPLC with quaternary pump (e.g., Thermo Vanquish or Agilent 1290).

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C; Power Function: 1.0).

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

    • Why Amide? Amide phases retain the water layer essential for partitioning polar sugars while preventing irreversible adsorption of the aldehyde form.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Why pH 9? Basic pH promotes the mutarotation equilibrium to be fast or stable, often improving peak shape for reducing sugars.

  • Mobile Phase B: Acetonitrile.[2]

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01090Initial
10.04060Linear
12.04060Hold
12.11090Re-equilibrate
20.01090End
Standard Preparation
  • Stock: Dissolve 100 mg 2-Deoxy-D-ribose in 100 mL 50:50 ACN:Water (1 mg/mL).

  • Working Std: Dilute to 10 µg/mL in 90:10 ACN:Water.

    • Critical: Diluent must match initial gradient conditions to prevent "solvent wash" effects where the analyte elutes in the injection plug.

Validation Framework (ICH Q2 Guidelines)

This section details the validation parameters, citing specific mechanistic reasons for the chosen criteria.

Specificity (Forced Degradation)
  • Objective: Prove the method distinguishes the main peak from degradants (e.g., levulinic acid).

  • Protocol: Expose sample to 0.1 N HCl and 0.1 N NaOH for 24 hours.

  • Acceptance: Peak purity cannot be determined by UV. Instead, use mass balance : The reduction in the main peak area must correlate with the appearance of degradant peaks.

Linearity & Range
  • Nuance: CAD response is curvilinear (Log-Log linear) over wide ranges but linear over narrow ranges.

  • Action: For wide range (0.1 µg/mL to 100 µg/mL), use a quadratic fit (

    
    ) or log-log transformation.
    
  • ICH Requirement:

    
     on the transformed data.
    
Accuracy (Recovery)
  • Protocol: Spike 2-Deoxy-D-ribose into the sample matrix (e.g., API intermediate solution) at 50%, 100%, and 150% of target concentration.

  • Acceptance: 95.0% – 105.0% recovery.

  • Why: HILIC is sensitive to matrix effects (salt suppression). This step validates that the nebulization efficiency is not altered by matrix salts.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) approach is preferred over Standard Deviation of Intercept for CAD.

  • Target:

    • LOD: S/N

      
       3 (Expected: ~10 ng/mL).
      
    • LOQ: S/N

      
       10 (Expected: ~50 ng/mL).
      

Visualizations

Figure 1: Analytical Workflow & Detection Logic

This diagram illustrates the flow from sample preparation to signal generation, highlighting the critical phase separation in HILIC and the particle detection in CAD.

G Sample Sample (2-Deoxy-D-ribose) Prep Dilution (90% ACN) Sample->Prep Dissolve HILIC HILIC Column (Amide Phase) Water Layer Partitioning Prep->HILIC Inject Nebulizer Nebulization (N2 Gas) HILIC->Nebulizer Elute Evap Evaporation Tube (35°C) Solvent Removal Nebulizer->Evap Aerosol Charge Corona Discharge (+ Charge Transfer) Evap->Charge Dry Particles Electrometer Electrometer (Current Measurement) Charge->Electrometer Charged Particles Data Chromatogram (pA vs Time) Electrometer->Data Signal

Caption: Figure 1: The HILIC-CAD mechanistic workflow. The critical "Water Layer Partitioning" step in the column ensures separation of polar glycols before the CAD converts them to dry particles for universal detection.

Figure 2: Validation Decision Tree (ICH Q2)

A logical flow for determining if the method meets regulatory acceptance criteria.

Validation Start Start Validation Specificity Specificity Test (Blank/Placebo Interference) Start->Specificity Linearity Linearity Test (5 Levels) Specificity->Linearity FitCheck Is R² > 0.99? Linearity->FitCheck PolyFit Apply Polynomial/Log Fit FitCheck->PolyFit No (CAD characteristic) Accuracy Accuracy (Spike Recovery) 50-150% FitCheck->Accuracy Yes PolyFit->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision RSDCheck RSD < 2.0%? Precision->RSDCheck Pass Method Validated RSDCheck->Pass Yes Fail Optimize Method RSDCheck->Fail No

Caption: Figure 2: Decision tree for ICH Q2 validation. Note the specific branch for Polynomial Fit, addressing the inherent non-linear response of Charged Aerosol Detectors over wide dynamic ranges.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Thermo Fisher Scientific. (2020). HPLC transfer and optimization of deoxycholic acid analysis using HPLC – Charged Aerosol Detector. Link

  • Scholars Research Library. (2012).[2] A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre. Link

  • PubChem. (2025).[3] 5-(Hydroxymethyl)oxolane-2,4-diol (Compound Summary). National Library of Medicine. Link

  • MDPI. (2024). Application of HPLC Coupled with a Charged Aerosol Detector to the Evaluation of Sugar Levels. Foods. Link

Sources

A Head-to-Head Comparison of Antiviral Nucleoside Analogs: Benchmarking (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol as a Potential Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of antiviral nucleoside analogs, with a focus on the structural and functional context of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the experimental methodologies crucial for evaluating these potent therapeutic agents.

Introduction to Antiviral Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral therapy, effectively combating a wide range of viral infections, including those caused by HIV, hepatitis B and C viruses, and herpesviruses.[1][2][3] These molecules are synthetic compounds that mimic naturally occurring nucleosides, the fundamental building blocks of DNA and RNA.[3] The therapeutic efficacy of nucleoside analogs lies in their ability to be recognized and processed by viral polymerases.[4] Upon phosphorylation to their active triphosphate form, they are incorporated into the growing viral nucleic acid chain, leading to premature chain termination and the inhibition of viral replication.[2][4]

The structural diversity of nucleoside analogs is a key factor in their broad-spectrum activity and in overcoming drug resistance.[1] Modifications to the nucleobase or the sugar moiety can significantly impact their substrate specificity for viral versus host cell enzymes, thereby influencing both their potency and their safety profile.[3] The compound of interest, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, represents a modified ribose sugar scaffold that could serve as a foundational component of novel nucleoside analogs.[5][6] Understanding its potential requires a thorough comparison with established antiviral nucleoside analogs.

Mechanism of Action: A Tale of Two Polymerases

The primary mechanism of action for most antiviral nucleoside analogs involves the targeting of viral DNA or RNA polymerases.[4] To exert their antiviral effect, these compounds must first be activated through a series of phosphorylations to their triphosphate form by host and/or viral kinases.[4] The resulting nucleoside triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the elongating viral DNA or RNA strand.

The lack of a 3'-hydroxyl group on the sugar moiety of many nucleoside analogs is a critical feature.[2] Once incorporated, this absence prevents the formation of the next phosphodiester bond, leading to chain termination.[2] The selectivity of these drugs stems from the higher affinity of viral polymerases for the analog compared to host cell polymerases, which minimizes interference with host cell DNA and RNA synthesis and, consequently, reduces cytotoxicity.[4]

Mechanism_of_Action cluster_Cell Host Cell NA Nucleoside Analog NA_P Nucleoside Analog Monophosphate NA->NA_P Host/Viral Kinase NA_PP Nucleoside Analog Diphosphate NA_P->NA_PP Host Kinase NA_PPP Active Nucleoside Analog Triphosphate NA_PP->NA_PPP Host Kinase Viral_Polymerase Viral Polymerase NA_PPP->Viral_Polymerase Viral_Genome Growing Viral DNA/RNA Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination (Inhibition of Replication) Viral_Genome->Chain_Termination

Caption: General mechanism of action for antiviral nucleoside analogs.

Head-to-Head Comparison: Efficacy and Cytotoxicity

A critical aspect of antiviral drug development is the evaluation of a compound's therapeutic window, which is the range between its effective concentration and its toxic concentration. This is quantitatively expressed by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[7][8] A higher SI value indicates a more promising therapeutic candidate.[8]

The following table summarizes the in vitro antiviral activity and cytotoxicity of several well-established nucleoside analogs against their respective target viruses. This provides a benchmark against which novel compounds, such as those potentially derived from a (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol scaffold, can be compared.

CompoundTarget VirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)
Ribavirin Respiratory Syncytial Virus (RSV)HEp-23.7>40>10.8
Remdesivir SARS-CoV-2Vero E60.35>70>200[9]
Sofosbuvir Hepatitis C Virus (HCV)Huh-70.04>100>2500
Lamivudine (3TC) HIV-1MT-40.0045>100>22222
Acyclovir Herpes Simplex Virus-1 (HSV-1)Vero0.1>300>3000

Note: The EC50, IC50, and CC50 values can vary depending on the cell line, virus strain, and experimental conditions used.[8]

Experimental Protocols: The Foundation of Reliable Data

The determination of CC50 and EC50/IC50 values relies on standardized and reproducible in vitro assays. The following protocols provide a detailed methodology for these crucial experiments.

Determination of 50% Cytotoxic Concentration (CC50)

The CC50 value is determined to assess the concentration of the antiviral drug that causes a 50% reduction in the viability of uninfected host cells.[8][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, A549, MDCK) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in cell culture medium. The concentration range should be broad enough to encompass both minimal and complete cytotoxicity.

  • Compound Treatment: Remove the medium from the wells and add the prepared compound dilutions in triplicate. Include control wells with untreated cells (100% viability) and wells with medium only (background).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[10]

CC50_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of compound A->B C Treat cells with compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate CC50 value G->H

Caption: Workflow for CC50 determination using the MTT assay.[10]

Determination of 50% Effective/Inhibitory Concentration (EC50/IC50)

The EC50 or IC50 is the concentration of the antiviral drug that inhibits viral replication by 50%.[7][8]

Principle: A common method to determine the antiviral efficacy is the cytopathic effect (CPE) reduction assay.[11] This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours.

  • Cell Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, treat the cells with serial dilutions of the antiviral compound. Include untreated, infected cells (virus control) and untreated, uninfected cells (cell control).

  • Incubation: Incubate the plate until approximately 80-90% CPE is observed in the virus control wells.[11]

  • Quantification of Cell Viability: Quantify the number of viable cells using a method such as the MTT assay or neutral red uptake assay.[11]

  • Data Analysis: Plot the percentage of viral inhibition against the drug concentration and determine the EC50/IC50 value as the concentration that achieves 50% inhibition of viral replication compared to the untreated, infected control cells.

Conclusion

The landscape of antiviral drug discovery is continually evolving, with a persistent need for novel scaffolds that can be developed into potent and safe therapeutics.[1][4] While (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol itself is a sugar moiety and not an active antiviral, its structure represents a potential starting point for the synthesis of new nucleoside analogs. The established antiviral agents discussed in this guide provide a crucial benchmark for the evaluation of such novel compounds. A rigorous and standardized approach to determining the cytotoxicity and antiviral efficacy, as detailed in the provided protocols, is paramount for identifying promising candidates for further preclinical and clinical development. The ultimate goal is to develop antiviral agents with a high selectivity index, ensuring maximal therapeutic benefit with minimal harm to the host.

References

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

  • Labinsights. (2023, May 8). CC50/IC50 Assay Services for Pharmaceutical Safety. [Link]

  • MDPI. (2021, December 29). Nucleoside Analogs. [Link]

  • ResearchGate. (2009). 2-({3-[(2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-2,3,4,5-tetrahydrofuran-2-yl]-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)isoindoline-. [Link]

  • MDPI. (2023, August 17). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. [Link]

  • PubChem. (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol;pentane-1,2,3,4,5-pentol. [Link]

  • National Center for Biotechnology Information. (2021, May 14). Antiviral nucleoside analogs. [Link]

  • apicule. (4R,5R)-3,3-difluoro-5-(hydroxymethyl)oxolane-2,4-diol (CAS No: 861445-88-7). [Link]

  • ResearchGate. FDA approved nucleos(t)ide analogs as antiviral drugs. [Link]

  • PubMed. (1996, April). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. [Link]

  • PubChem. 5-(Hydroxymethyl)oxolane-2,4-diol. [Link]

  • ResearchGate. Calculated IC 50 and selective index (SI) of tested compounds by plaque.... [Link]

  • National Center for Biotechnology Information. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. [Link]

  • PubMed. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. [Link]

  • MDPI. (2024, December 13). In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. [Link]

  • GoodRx. Popular Nucleoside Analogue Antivirals List, Drug Prices and Medication Information. [Link]

  • ASM Journals. (2019, April 24). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. [Link]

  • ResearchGate. Determination of IC 50 values for abacavir compounds: MTT assay was.... [Link]

  • MDPI. (2022, January 12). Low Selectivity Indices of Ivermectin and Macrocyclic Lactones on SARS-CoV-2 Replication In Vitro. [Link]

  • RSC Publishing. (2026, January 2). Prodrug strategies in developing antiviral nucleoside analogs. [Link]

  • Semantic Scholar. (2022, January 18). Preclinical toxicity test results of a new antiviral–immune-modulator compound consisting of flavonoid molecules (COVID-19. [Link]

  • AZoLifeSciences. (2025, February 20). What are Nucleoside Analogs?. [Link]

  • PLOS One. (2016, September 29). Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. [Link]

  • National Center for Biotechnology Information. (2017, March 21). Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. [Link]

  • MDPI. (2025, July 10). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. [Link]

  • ResearchGate. Cytotoxic activity (CC 50 ) and evaluation of antiviral activity (EC 50.... [Link]

  • Google Patents. WO2015059716A2 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl) -.

Sources

Confirming the absolute configuration of synthetic (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Absolute Configuration of Synthetic (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol: A Comparative Analytical Guide

Introduction Synthetic (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol—chemically recognized as the furanose form of 2-deoxy-D-ribose—is a foundational chiral building block in the development of nucleoside analog therapeutics. The precise stereochemistry at the C4 and C5 positions of the oxolane ring (corresponding to C3 and C4 of the sugar backbone) dictates the biological activity, target binding affinity, and safety profile of the final active pharmaceutical ingredient (API).

Validating this absolute configuration is a critical regulatory and scientific hurdle. Because enantiomers exhibit identical scalar physical properties, advanced chiroptical and diffraction techniques are required. This guide objectively compares three orthogonal methodologies—Single-Crystal X-ray Diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and the Modified Mosher’s Method (NMR)—providing researchers with causality-driven protocols and self-validating workflows to definitively confirm the (4S,5R) configuration.

Comparative Analysis of Analytical Methodologies

To select the optimal validation strategy, researchers must weigh sample state, destruction, and computational requirements.

MethodologySample StateSample DestructionPrimary Output MetricConfidence LevelIdeal Use Case
SCXRD Single CrystalNon-destructiveFlack ParameterAbsolute (Gold Standard)Crystalline solids; final API validation.
VCD Solution (Deuterated)Non-destructiveEnantiomeric Similarity IndexHigh (requires DFT)Amorphous solids/liquids; dynamic conformations.
Mosher's NMR SolutionDestructive (Derivatized)Δδ (δS - δR)HighRoutine lab validation; secondary hydroxyls.

Single-Crystal X-ray Diffraction (SCXRD): The Absolute Standard

SCXRD is the definitive method for absolute configuration determination. It relies on the anomalous dispersion of X-rays by the atoms in the crystal lattice.

Causality & Logic: For light-atom molecules like (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (containing only C, H, and O), standard Molybdenum (Mo-Kα) radiation produces extremely weak anomalous scattering. To generate a statistically significant Flack parameter, Copper (Cu-Kα) radiation is strictly required 1. The longer wavelength of Cu-Kα (1.5418 Å) interacts more strongly with the core electrons of oxygen, amplifying the resonant scattering effect needed to distinguish enantiomers 2.

Self-Validating Protocol:

  • Crystallization: Dissolve 50 mg of the oxolane in a minimal volume of warm ethyl acetate. Slowly diffuse hexane into the solution in a sealed chamber. Causality: Vapor diffusion promotes slow, ordered lattice growth, preventing twinning and defects that skew diffraction intensities.

  • Data Collection: Mount a high-quality single crystal on a diffractometer equipped with a Cu-Kα microfocus source. Collect a full sphere of diffraction data at cryogenic temperatures (100 K) to minimize thermal motion.

  • Structure Refinement: Solve the structure using direct methods and refine against F² using full-matrix least-squares.

  • Validation: Calculate the Flack parameter. A self-validating system requires the Flack parameter to be ~0 with an estimated standard deviation (esd) < 0.1. A value of ~1 indicates the inverted (4R,5S) enantiomer.

SCXRD A Synthesized (4S,5R)-Oxolane B Vapor Diffusion Crystallization (EtOAc/Hexane) A->B C Cu-Kα X-ray Diffraction (Maximize Anomalous Dispersion) B->C D Structure Solution & Refinement C->D E Flack Parameter Calculation D->E F Absolute Configuration Confirmed (Flack ≈ 0) E->F Validated

SCXRD workflow utilizing Cu-Kα radiation for light-atom absolute configuration validation.

Vibrational Circular Dichroism (VCD): The Solution-State Fingerprint

When crystallization is unachievable, VCD provides a robust alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.

Causality & Logic: The furanose ring is highly flexible, rapidly interconverting between various envelope and twist conformations (e.g., C2'-endo and C3'-endo) in solution 3. Because VCD spectra are highly sensitive to 3D geometry, the experimental spectrum is a Boltzmann-weighted average of all conformers. Therefore, experimental VCD must be coupled with rigorous Density Functional Theory (DFT) calculations. Deuterated solvents (e.g., DMSO-d6) are used to prevent solvent IR bands from masking the critical C-O and C-H stretching regions (1000–1500 cm⁻¹) 4.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the oxolane in 150 μL of DMSO-d6.

  • Spectral Acquisition: Acquire IR and VCD spectra at 4 cm⁻¹ resolution for 8,000 scans. Self-validation: Simultaneously measure the pure solvent under identical conditions to subtract baseline artifacts and validate optical purity.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level.

  • Spectral Alignment: Calculate the theoretical VCD spectra for the (4S,5R) configuration and compare it against the experimental data. A high Enantiomeric Similarity Index confirms the assignment.

VCD A Sample in DMSO-d6 B Experimental VCD/IR (1000-1500 cm⁻¹) A->B F Spectral Alignment (Exp vs. Calc) B->F C Conformational Search (MMFF94) D DFT Optimization (B3LYP/6-311+G*) C->D E Theoretical VCD/IR Calculation D->E E->F G (4S,5R) Assignment Confirmed F->G High ESI

Parallel experimental and computational VCD workflow for stereochemical assignment.

Modified Mosher’s Method (NMR): The Derivatization Approach

The Modified Mosher's Method utilizes NMR spectroscopy to determine the absolute configuration of secondary alcohols, specifically targeting the C4 hydroxyl group of our oxolane ring.

Causality & Logic: The oxolane is reacted separately with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters 5. In solution, the MTPA ester adopts a preferred conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA group creates a magnetic shielding cone. Protons situated on the same side as the phenyl ring experience an upfield chemical shift (lower δ). By calculating the difference in chemical shifts (Δδ = δS - δR), researchers can map the spatial arrangement of substituents around the C4 chiral center.

Self-Validating Protocol:

  • Derivatization: Divide the sample into two 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous pyridine-d5. Add (R)-MTPA-Cl to one and (S)-MTPA-Cl to the other. Causality: Pyridine-d5 acts as both the solvent for NMR and the base to scavenge the HCl byproduct, driving the reaction to completion.

  • NMR Acquisition: Acquire high-resolution 1H and 13C NMR spectra (≥ 500 MHz) for both the (S)-MTPA and (R)-MTPA esters.

  • Data Analysis: Calculate Δδ (δS - δR) for the protons at C3 and C5. Self-validation: A consistent distribution of positive Δδ values on one side of the MTPA plane and negative values on the other validates the spatial model, confirming the (4S) configuration at the secondary hydroxyl.

Mosher A Oxolane (Secondary OH at C4) B React with (R)-MTPA-Cl in Pyridine-d5 A->B C React with (S)-MTPA-Cl in Pyridine-d5 A->C D (S)-MTPA Ester B->D E (R)-MTPA Ester C->E F Acquire 1H/13C NMR D->F E->F G Calculate Δδ (δS - δR) F->G H Spatial Mapping confirms (4S) G->H Consistent Δδ

Modified Mosher's method workflow for determining secondary hydroxyl configuration.

Quantitative Data Summary

The following table summarizes the expected quantitative thresholds required to definitively confirm the (4S,5R) absolute configuration across the three methodologies.

MethodologyKey MetricExpected Value for (4S,5R)Interpretation Rule
SCXRD Flack Parameter0.00 ± 0.05Values near 0 confirm the model; values near 1 indicate the inverted (4R,5S) structure.
VCD Enantiomeric Similarity Index> 0.80A high positive ESI indicates a strong match between the theoretical (4S,5R) model and experimental data.
Mosher's NMR Δδ (δS - δR)Consistent +/- splitPositive Δδ for C5 protons and negative Δδ for C3 protons confirms the (4S) configuration at the C4 center.

References

  • Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry.
  • Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism. Organic Letters.
  • Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. National Institutes of Health (PMC).
  • Structural Characterization of Neutral and Acidic Glycolipids from Thermus thermophilus HB8. PLOS One.
  • A Simple and Efficient Synthesis of 2-Deoxy-l-ribose from 2-Deoxy-d-ribose. Synlett (Thieme).

Sources

Orthogonal methods for validating the purity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods for Validating the Purity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2-Deoxy-D-ribose)

Executive Summary

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, universally known as 2-deoxy-D-ribose , is a critical chiral building block in the synthesis of nucleoside analogs and oligonucleotide therapeutics. Validating its purity is notoriously difficult due to its high polarity, the absence of a UV-absorbing chromophore, and its existence as an equilibrium of anomeric forms in solution.

As a Senior Application Scientist, I approach purity validation not by relying on a single technique, but by constructing a self-validating analytical ecosystem. This guide provides an authoritative comparison of orthogonal methods—HILIC-CAD, GC-MS via derivatization, and quantitative 1H-NMR (qNMR)—to establish a rigorous, mathematically sound purity profile.

Analytical Challenges: The Chemistry Dictating the Method

To design an effective assay, we must first understand the physicochemical causality of the analyte:

  • Optical Invisibility : 2-Deoxy-D-ribose lacks conjugated π-systems. Attempting to use standard UV detection (e.g., 210 nm) results in poor sensitivity, severe baseline drift, and "invisible" impurities.

  • Extreme Polarity : The polyhydroxylated furanose ring prevents retention on standard reversed-phase (C18) columns, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mutarotation : In aqueous or polar solutions, the molecule exists in an equilibrium between its α-furanose, β-furanose, and trace open-chain aldehyde forms. If not chemically locked or chromatographically resolved, this causes peak splitting and inaccurate quantitation.

Method 1: HILIC with Charged Aerosol Detection (CAD)

Causality & Rationale: Because UV is ineffective for carbohydrates, aerosol-based detectors like CAD or Evaporative Light Scattering Detectors (ELSD) are the industry standard[1]. CAD provides a near-universal, mass-dependent response for non-volatile analytes, irrespective of their chemical structure[2]. Coupling CAD with a HILIC stationary phase (e.g., an amino-propyl column) ensures adequate retention of the polar 2-deoxy-D-ribose while providing the volatile mobile phase required for aerosol detection.

Self-Validating Protocol:

  • Sample Preparation : Dissolve 2-deoxy-D-ribose in 50:50 Acetonitrile:Water to a concentration of 1.0 mg/mL. Prepare a blank of the exact same diluent.

  • Chromatographic Conditions :

    • Column: Amino-propyl HILIC (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Isocratic 75% Acetonitrile / 25% Water (v/v)[2].

    • Flow Rate: 1.0 mL/min.

    • CAD Settings: Evaporator temperature at 35°C, data collection at 10 Hz.

  • System Suitability & Validation : Inject the standard six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0%. The blank must show no co-eluting peaks at the retention time of 2-deoxy-D-ribose, proving the absence of solvent-induced artifacts.

Method 2: GC-MS via Two-Step Derivatization

Causality & Rationale: Gas chromatography offers exceptional resolution that is orthogonal to LC, but 2-deoxy-D-ribose is non-volatile and thermally labile. Furthermore, direct silylation of the cyclic hemiacetal yields multiple peaks (one for each anomer), complicating quantitation[3]. To solve this, a two-step derivatization is employed: first, methoximation opens the ring and locks the anomeric carbon as an oxime; second, silylation converts the remaining hydroxyls into volatile trimethylsilyl (TMS) ethers[4].

Self-Validating Protocol:

  • Methoximation (Step 1) : Weigh 10 mg of sample into a glass vial. Add 0.5 mL of Methoxyamine Hydrochloride in pyridine (20 mg/mL). Cap and heat at 70°C for 30 minutes to lock the aldehyde[3].

  • Silylation (Step 2) : Allow to cool, then add 0.5 mL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat again at 70°C for 30 minutes[5].

  • GC-MS Conditions : Use a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS). Temperature program: 100°C (hold 2 min), ramp 10°C/min to 280°C.

  • System Suitability & Validation : The protocol is self-validating if the chromatogram yields a single, sharp peak cluster for the derivatized 2-deoxy-D-ribose (the syn/anti oxime isomers elute closely and are integrated together). The presence of >2 distinct widely-separated peaks indicates incomplete methoximation, invalidating the run.

G Alpha α-Anomer (Furanose) Linear Linear Aldehyde (Trace Equilibrium) Alpha->Linear Mutarotation Beta β-Anomer (Furanose) Beta->Linear Mutarotation Methoximation Step 1: Methoximation (Methoxyamine HCl) Linear->Methoximation Oxime Methoxime Derivative (Locks Anomeric Center) Methoximation->Oxime Silylation Step 2: Silylation (MSTFA / Pyridine) Oxime->Silylation Volatile TMS-Ether Oxime (GC-MS Amenable) Silylation->Volatile

Caption: Derivatization pathway of 2-deoxy-D-ribose overcoming mutarotation for GC-MS analysis.

Method 3: Quantitative 1H-NMR (qNMR)

Causality & Rationale: Unlike chromatographic methods that rely on relative area normalization (which ignores "invisible" impurities like inorganic salts), qNMR is a primary ratio method. The signal integral is strictly proportional to the number of nuclei, allowing for absolute mass fraction purity determination using an internal standard, completely eliminating the need for a 2-deoxy-D-ribose reference material[6][7].

Self-Validating Protocol:

  • Sample Preparation : Accurately weigh ~20.0 mg of 2-deoxy-D-ribose and ~10.0 mg of a certified reference standard (e.g., Maleic acid, purity >99.9%) into a vial. Dissolve in 0.6 mL of Deuterium Oxide (D2O).

  • Acquisition Parameters :

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be > 5 × T1 of the slowest relaxing proton (typically set to 30 seconds for quantitative carbohydrate analysis) to ensure complete magnetization recovery[6].

    • Scans: 64 for high signal-to-noise ratio (S/N > 250:1).

  • System Suitability & Validation : Integrate the sharp maleic acid singlet at ~6.28 ppm (2 protons). Integrate the anomeric protons of 2-deoxy-D-ribose (the α and β anomeric signals appear as distinct multiplets between 5.3 and 5.6 ppm; sum them for 1 proton equivalent). The baseline must be perfectly flat, and phase correction must be manual. If the S/N ratio is < 250:1, the quantitation is rejected.

Method 4: Mass Balance (Karl Fischer & ROI)

Chromatographic purity does not equal absolute purity. To achieve a true mass balance, the LC or GC purity must be mathematically corrected for water content (via Karl Fischer titration) and inorganic residues (via Residue on Ignition / sulfated ash).

G Sample 2-Deoxy-D-ribose Batch Sample Chrom Chromatographic Purity Sample->Chrom Absolute Absolute Quantitation Sample->Absolute Orthogonal Mass Balance Correction Sample->Orthogonal LC HILIC-CAD (Non-Volatiles) Chrom->LC GC GC-FID/MS (Derivatized Volatiles) Chrom->GC qNMR 1H qNMR (Primary Ratio Method) Absolute->qNMR KF Karl Fischer (Water Content) Orthogonal->KF ROI Residue on Ignition (Inorganics) Orthogonal->ROI Final True Mass Fraction Purity %P = (100 - %H2O - %ROI) × %Chrom LC->Final GC->Final qNMR->Final Cross-Validation KF->Final ROI->Final

Caption: Orthogonal purity validation framework for establishing mass balance.

Quantitative Data Presentation: Method Comparison

Analytical MethodDetection MechanismPrimary ApplicationLimit of Detection (LOD)Key AdvantageLimitation
HILIC-CAD Aerosol Light ScatteringNon-volatile organic impurities~10-20 ng on columnUniform response factorNon-linear calibration curve
GC-MS Electron Ionization (EI)Volatile/derivatized organics< 1 ng on columnHigh peak capacity & IDRequires extensive derivatization
1H qNMR Nuclear Spin ResonanceAbsolute mass fraction purity~0.1% w/wNo reference standard neededHigh capital equipment cost
Karl Fischer Iodine/Water RedoxMoisture content10 ppmHighly specific to H₂ODestructive testing

References

  • High-Performance Liquid Chromatography Determination of Free Sugars and Mannitol in Mushrooms Using Corona Charged Aerosol Detection. Food Analytical Methods.[Link]

  • The principles of ELSD. Peak Scientific.[Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek.[Link]

  • Characterization of an easy-to-use method for the routine analysis of the central metabolism using an affordable low-resolution GC-MS system. PubMed (NIH).[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Benchmarking the In Vitro Metabolic Activity of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol Against the Standard Inhibitor 2-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of metabolic modulation and oncology drug development, targeting cellular energy pathways and oxidative stress responses is a primary strategy. This guide provides a rigorous in vitro benchmarking of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol —widely known in the literature as 2-Deoxy-D-ribose (2dDR) —against the gold-standard metabolic inhibitor, 2-Deoxy-D-glucose (2-DG) . While 2-DG acts as a blunt instrument to competitively inhibit glycolysis, 2dDR operates through a divergent mechanism, inducing targeted apoptosis via severe oxidative stress, protein glycation, and product inhibition of thymidine phosphorylase. As a Senior Application Scientist, I have structured this guide to unpack the causality behind their mechanisms and provide self-validating experimental protocols for evaluating their comparative efficacy.

Mechanistic Divergence: 2dDR vs. 2-DG

To accurately benchmark these two deoxy-sugars, we must first delineate their distinct mechanisms of action.

The Standard Inhibitor: 2-Deoxy-D-glucose (2-DG) 2-DG is a glucose analog that enters the cell via GLUT transporters. It is phosphorylated by Hexokinase II to 2-DG-6-phosphate but cannot be further metabolized by phosphoglucose isomerase. This results in the competitive1[1], leading to rapid intracellular ATP depletion and cell cycle arrest.

The Test Compound: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2dDR) Unlike 2-DG, 2dDR does not directly arrest glycolysis. Instead, it is a highly reactive reducing sugar formed endogenously by the catabolism of thymidine via thymidine phosphorylase (TPase). When administered in vitro, 2dDR rapidly enters cells and drives cytotoxicity by2[2]. Furthermore, 2dDR and its phosphorylated derivatives act as3[3], trapping the enzyme in a closed dead-end complex. This dual action—ROS generation and TPase inhibition—makes 2dDR a potent inducer of apoptosis in specific cancer cell lines (e.g., HL-60 and HIT-T15).

G cluster_0 Standard Inhibitor (2-DG) cluster_1 Test Compound (2dDR) A1 2-Deoxy-D-glucose A2 Hexokinase II Blockade A1->A2 A3 ATP Depletion A2->A3 B1 (4S,5R)-5-(hydroxymethyl) oxolane-2,4-diol B2 Ribokinase Phosphorylation & TPase Inhibition B1->B2 B3 ROS & Glycation B2->B3 B4 Apoptosis B3->B4

Fig 1: Divergent metabolic disruption pathways of 2-DG and 2dDR in cellular models.

Quantitative Benchmarking Data

To facilitate direct comparison, the following table synthesizes the quantitative in vitro parameters of both compounds when assayed in human cell lines.

Parameter(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (2dDR)2-Deoxy-D-glucose (2-DG)
Primary Mechanism ROS generation, glycation, TPase product inhibitionCompetitive Hexokinase II inhibition
Metabolic Target Ribokinase / Thymidine PhosphorylaseHexokinase II / Glycolysis
Cellular Consequence Apoptosis / Necrosis via oxidative stressATP depletion / Cell cycle arrest
Typical Working Conc. 10 - 30 mM (in vitro)1 - 10 mM (in vitro)
Orthogonal Rescue Agent N-acetyl-L-cysteine (NAC) / AminoguanidineExogenous Pyruvate / Mannose
Phenotypic Readout 4[4]Halts lactate production; drops ATP by >80%
Self-Validating Experimental Protocols

A robust in vitro assay must be a self-validating system . If we simply measure cell death, we cannot prove how the cell died. Therefore, we multiplex an ATP-depletion readout (to validate 2-DG's mechanism) with a ROS-generation readout (to validate 2dDR's mechanism). Furthermore, we establish causality by introducing orthogonal rescue agents: N-acetyl-L-cysteine (NAC) to neutralize 2dDR-induced ROS, and exogenous pyruvate to bypass the 2-DG glycolytic block.

Workflow S1 Cell Culture (HL-60 / HIT-T15) S2 Compound Treatment (2dDR vs. 2-DG) S1->S2 S3 Multiplex Assay (ATP + ROS) S2->S3 S4 Mechanistic Rescue (NAC / Pyruvate) S3->S4 S5 Data Synthesis S4->S5

Fig 2: Self-validating in vitro experimental workflow for benchmarking metabolic modulators.

Protocol: Multiplexed Metabolic Disruption Assay

Objective: Differentiate the cytotoxic causality of 2dDR against 2-DG in HL-60 human leukemia cells.

Step 1: Cell Seeding and Pre-treatment (The Control Matrix)

  • Seed HL-60 cells in a 96-well opaque plate at a density of

    
     cells/well in RPMI-1640 medium (10% FBS).
    
  • Causality Check: Pre-treat designated rescue wells with either 5 mM NAC (ROS scavenger) or 10 mM Sodium Pyruvate (glycolytic bypass) for 2 hours prior to compound addition.

Step 2: Compound Administration

  • Administer 2dDR at a final concentration of 15 mM.

  • Administer 2-DG at a final concentration of 5 mM.

  • Incubate the plates at 37°C, 5% CO₂ for 24 hours.

Step 3: ROS Quantification (DCFDA Assay)

  • Wash cells with PBS and incubate with 10 µM H₂DCFDA for 30 minutes in the dark.

  • Measure fluorescence (Ex/Em = 485/535 nm). Validation: 2dDR wells should show a >3-fold spike in fluorescence. 2-DG wells should remain near baseline. NAC pre-treatment must abrogate the 2dDR fluorescence spike, proving the cytotoxicity is ROS-dependent.

Step 4: ATP Quantification (Luminescence Assay)

  • In a parallel plate, add CellTiter-Glo® reagent (1:1 ratio with media) to lyse cells and stabilize the luminescent signal.

  • Incubate for 10 minutes and read luminescence. Validation: 2-DG wells should show severe ATP depletion. 2dDR wells will show moderate ATP depletion secondary to apoptosis. Pyruvate pre-treatment must rescue the ATP levels in the 2-DG cohort, proving the mechanism of death was glycolytic starvation.

Field-Proven Insights for Drug Development

From an application scientist's perspective, benchmarking 2dDR against 2-DG reveals critical strategic insights for oncology drug design. 2-DG is a blunt metabolic hammer; while effective at starving cells, its lack of specificity often leads to systemic toxicity in clinical trials.

Conversely, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol leverages the tumor microenvironment. Tumors overexpressing thymidine phosphorylase naturally accumulate high levels of 2dDR. By understanding that 2dDR induces apoptosis via ROS and protein glycation, drug developers can design synergistic therapies—for instance, combining exogenous 2dDR analogs with glutathione-depleting agents to push cancer cells past their oxidative stress threshold, while sparing healthy tissue that does not overexpress TPase.

References
  • 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. PubMed (nih.gov).
  • Structural basis for non-competitive product inhibition in human thymidine phosphorylase: implications for drug design. PMC (nih.gov).
  • 2-deoxy-D-Ribose - Cayman Chemical. Caymanchem.com.
  • In Silico Evaluation of Binding of 2-Deoxy-D-Glucose with Mpro of nCoV to Combat COVID-19. PMC (nih.gov).

Sources

Cross-validation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol quantification methods

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol Quantification Methods

Executive Summary: The Analytical Challenge

The analyte (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol , commonly known as the furanose form of 2-deoxy-D-ribose , presents a unique quantification challenge in drug development and metabolic profiling. As the backbone of DNA and a critical marker of oxidative stress (via the 2-deoxypentos-4-ulose pathway), its accurate measurement is non-negotiable.

However, its high polarity, lack of a strong chromophore, and existence in dynamic equilibrium (anomeric


 forms and open-chain aldehyde) render standard reverse-phase HPLC and UV detection ineffective.

This guide objectively compares and cross-validates the two "Gold Standard" methodologies: HILIC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry). We establish a protocol where GC-MS serves as the structural validator for the high-throughput HILIC-MS/MS workflow.

Comparative Analysis of Methodologies

Method A: HILIC-MS/MS (The High-Throughput Standard)
  • Principle : Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar sugar on a stationary phase (e.g., Amide or Polymeric) using an organic-rich mobile phase. Detection is achieved via ESI (Electrospray Ionization) in negative mode or positive mode with ammonium adducts.

  • Best For : Large-scale pharmacokinetic (PK) studies, complex biological matrices (plasma, urine), and avoiding derivatization artifacts.

Method B: GC-MS (The Structural Validator)
  • Principle : Requires chemical derivatization (typically oximation followed by silylation) to lock the ring structure and increase volatility. Separation occurs on a non-polar capillary column with Electron Impact (EI) ionization.

  • Best For : Confirming isomeric purity, distinguishing between structural isomers (e.g., ribose vs. deoxyribose), and absolute quantification when matrix interference in LC-MS is suspected.

Method C: Thiobarbituric Acid (TBA) Assay (The Screening Tool)
  • Principle : Colorimetric reaction forming a pink chromophore.

  • Status : Obsolete for quantitative validation due to severe cross-reactivity with lipid peroxidation products (MDA). It is mentioned here only to advise against its use for critical data.

Performance Data Comparison

FeatureMethod A: HILIC-MS/MSMethod B: GC-MS (MOX-TMS)Method C: TBA Assay
LOD (Limit of Detection) 0.5 – 1.0 ng/mL5.0 – 10.0 ng/mL> 500 ng/mL
Linearity (

)
> 0.998> 0.995~ 0.95
Specificity High (MRM transitions)Very High (EI Fragmentation)Low (Interference prone)
Sample Prep Time Low (Protein Precip.)High (Derivatization: 2-3 hrs)Low
Throughput 5-8 mins/sample20-30 mins/sampleBatch mode
Isomer Resolution Moderate (Anomers often co-elute)High (Separates

anomers)
None

Detailed Experimental Protocols

Protocol A: HILIC-MS/MS Workflow
  • Column : Waters BEH Amide or Phenomenex Luna NH2 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase :

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.[1][2]

  • Gradient : 90% B to 60% B over 5 minutes.

  • MS Parameters : ESI Negative Mode. Target transition:

    
     133.1 
    
    
    
    71.1 (loss of water/ring cleavage).
  • Critical Step : Maintain high pH (9.0) to enhance ionization of the hydroxyl groups in negative mode.

Protocol B: GC-MS Validation Workflow (MOX-TMS)
  • Derivatization :

    • Oximation : Add 50 µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C. (Locks the open chain to prevent multiple peaks).

    • Silylation : Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min at 37°C.

  • Column : DB-5MS or equivalent (30m x 0.25mm).

  • Temp Program : 70°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • Ions Monitored :

    
     234 (M-15), 103 (CH2OTMS).
    

Cross-Validation Strategy: The "Orthogonal Check"

To ensure data integrity (E-E-A-T), you must not rely on a single detection principle. Use the following decision tree to validate your primary LC-MS data using GC-MS.

Visualizing the Validation Logic

CrossValidation cluster_0 Validation Loop Start Sample Analysis Request (2-deoxy-D-ribose) LCMS Primary Screen: HILIC-MS/MS Start->LCMS Criteria Does Accuracy meet 85-115% criteria? LCMS->Criteria Report Release Data Criteria->Report Yes (Routine) GCMS Orthogonal Validation: GC-MS (MOX-TMS) Criteria->GCMS No (or New Matrix) Compare Calculate % Difference: ((LC-GC)/Average) * 100 GCMS->Compare Pass Difference < 15% Validate LC Method Compare->Pass Consistent Fail Difference > 15% Investigate Matrix Effect Compare->Fail Discrepancy Pass->Report

Caption: Orthogonal cross-validation workflow ensuring LC-MS/MS accuracy using GC-MS as the reference method.

Expert Insights & Troubleshooting

  • The "Anomeric" Trap :

    • Issue: In solution, (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol equilibrates between

      
      -furanose, 
      
      
      
      -furanose, and trace pyranose forms.
    • LC-MS Impact: You may see split peaks or broad tailing.

    • Solution: Use a high-pH mobile phase (pH 9.0) or high temperature (50°C) to collapse the anomers into a single averaged peak, or use the MOX-TMS GC-MS method which chemically locks the sugar into two distinct oxime isomers (syn/anti) that can be summed.

  • Matrix Suppression :

    • Issue: Phospholipids in plasma elute in the HILIC range, suppressing the sugar signal.

    • Solution: Implement a "Divert Valve" to send the first 1.5 minutes of flow (containing salts/lipids) to waste. Mandatory use of a stable isotope internal standard (e.g.,

      
      C
      
      
      
      -2-deoxyribose
      ).
  • In-Source Fragmentation :

    • Issue: Deoxyribose is fragile. High desolvation temps can cause premature water loss (

      
       133 
      
      
      
      115) before the quadrupole.
    • Solution: Optimize "Cone Voltage" or "Declustering Potential" using a pure standard infusion before running samples.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 345751, 5-(Hydroxymethyl)oxolane-2,4-diol. Retrieved from [Link]

  • Chilton, J. et al. (2022). Development and validation of an LC-MS/MS method for the quantification of artificial sweeteners and sugars in human matrices. Biomedical Chromatography. Retrieved from [Link]

  • Dedon, P. C. et al. (2007). GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA. Chemical Research in Toxicology. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: Guide to Chromatography Technique Selection. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, particularly in the realms of antiviral and anticancer therapies, nucleoside analogues represent a cornerstone of medicinal chemistry.[1] Their structural similarity to endogenous nucleosides allows them to interfere with nucleic acid synthesis and other vital cellular processes.[2] The furanose ring, a common scaffold in these analogues, is a critical determinant of their biological activity and pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-L-ribofuranose, and its structurally modified derivatives. Our focus will be on understanding how specific chemical modifications to this furanose scaffold can influence its susceptibility to metabolic enzymes, thereby impacting its therapeutic potential.

Introduction: The Significance of Metabolic Stability in Nucleoside Analogue Drug Design

The journey of a drug from administration to its target site is fraught with metabolic hurdles. The liver, the body's primary metabolic hub, is equipped with a vast arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, designed to chemically modify and eliminate foreign compounds (xenobiotics).[3] For a nucleoside analogue to be effective, it must not only reach its target but also persist for a sufficient duration to exert its therapeutic effect. Rapid metabolism can lead to a short half-life, poor bioavailability, and the formation of potentially toxic byproducts.[4]

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol serves as a key structural motif in various nucleoside analogues. Its metabolic fate is a critical consideration for drug developers. This guide will explore how rational chemical modifications can be employed to enhance the metabolic stability of this scaffold, a key strategy in optimizing the pharmacokinetic properties of novel drug candidates.

The Parent Scaffold: Metabolic Profile of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

The metabolism of the parent 2-deoxy-L-ribofuranose scaffold, when incorporated into a nucleoside analogue, can be multifaceted. The primary sites of metabolic attack are often the hydroxyl groups and the glycosidic bond that links the sugar to the nucleobase.

Key Metabolic Pathways:

  • Oxidation: Cytochrome P450 enzymes can catalyze the hydroxylation of the furanose ring, introducing additional polar groups and facilitating subsequent conjugation and excretion.[5]

  • Glycosidic Bond Cleavage: Enzymatic hydrolysis of the N-glycosidic bond by phosphorylases can release the nucleobase and the sugar moiety, inactivating the drug. The stability of this bond is a crucial determinant of the drug's half-life.[6]

The inherent metabolic liabilities of the unmodified scaffold necessitate the exploration of chemical modifications to enhance its stability.

Structural Modifications to Enhance Metabolic Stability: A Comparative Analysis

To illustrate the impact of structural modifications on metabolic stability, we will compare the parent scaffold with two representative derivatives: a 2'-fluorinated analogue and an analogue with a modified 5'-hydroxymethyl group.

Derivative 1: 2'-Fluorination of the Furanose Ring

The substitution of the hydroxyl group at the 2'-position with a fluorine atom is a well-established strategy in nucleoside analogue design.[7]

Rationale for 2'-Fluorination:

  • Increased Glycosidic Bond Stability: The strong electron-withdrawing nature of the fluorine atom significantly stabilizes the N-glycosidic bond against both acidic and enzymatic hydrolysis.[6] This increased stability is a major contributor to the enhanced metabolic half-life of many fluorinated nucleoside drugs.[8]

  • Minimal Steric Hindrance: The fluorine atom is isosteric to a hydrogen atom, meaning it has a similar size. This minimizes disruptions to the overall conformation of the nucleoside, often preserving its ability to interact with target enzymes.[8]

Derivative 2: Modification of the 5'-Hydroxymethyl Group

The 5'-hydroxymethyl group is a primary site for phosphorylation, a necessary activation step for many nucleoside analogues to exert their therapeutic effect. However, it can also be a site for metabolic modification.

Rationale for 5'-Hydroxymethyl Group Modification:

  • Blocking Oxidation: Conversion of the primary alcohol to an ether or an ester can block or hinder oxidation by alcohol dehydrogenases or CYPs.

  • Prodrug Strategies: Modification of this group is a common prodrug approach to improve bioavailability and cellular uptake. While not directly enhancing the stability of the core scaffold, it influences the overall metabolic profile of the drug.

Experimental Data: In Vitro Metabolic Stability Assessment

To quantify and compare the metabolic stability of the parent scaffold and its derivatives, a standard in vitro assay using human liver microsomes (HLM) is employed. HLMs are a subcellular fraction of liver cells that are rich in drug-metabolizing enzymes, particularly CYPs.[9]

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro metabolic stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (Parent or Derivative) Incubation Incubate at 37°C Compound->Incubation HLM Human Liver Microsomes (HLM) HLM->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Supernatant Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

Detailed Experimental Protocol: LC-MS/MS Quantification

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for accurately quantifying the disappearance of the parent compound over time.[10][11]

Step-by-Step Protocol:

  • Incubation:

    • Prepare a reaction mixture containing the test compound (1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer (100 mM, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (1 mM final concentration).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the analyte and internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).

    • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.[12]

Comparative Data Summary

The following table summarizes the hypothetical but expected results from the in vitro metabolic stability assay for the parent scaffold and its derivatives, based on established principles of structure-metabolism relationships.

CompoundStructural ModificationExpected In Vitro Half-life (t½, min)Expected Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Expected Outcome
Parent Scaffold None1546.2Susceptible to oxidation and glycosidic bond cleavage.
Derivative 1 2'-Fluoro> 60< 11.5Increased stability of the N-glycosidic bond due to the electron-withdrawing fluorine atom.[6][8]
Derivative 2 5'-O-Methyl2527.7Blockade of the primary site of oxidation at the 5'-position.

Discussion and Mechanistic Insights

The comparative data clearly illustrates the profound impact of targeted chemical modifications on the metabolic stability of the (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol scaffold.

The Protective Effect of Fluorination: The significantly longer half-life and lower intrinsic clearance of the 2'-fluoro derivative are consistent with extensive literature on fluorinated nucleosides.[4][7] The high electronegativity of fluorine alters the electronic properties of the furanose ring, making the anomeric carbon less susceptible to nucleophilic attack, thereby fortifying the glycosidic bond.

Site-Specific Protection: Modification of the 5'-hydroxymethyl group provides a moderate increase in stability by shielding a potential site of metabolism. This strategy highlights the importance of identifying and protecting metabolic "hotspots" within a molecule.

The interplay between the parent compound and its metabolizing enzymes can be visualized as follows:

metabolism cluster_compound Nucleoside Analogue cluster_enzymes Metabolic Enzymes cluster_metabolites Metabolic Outcome Parent (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol (Parent Scaffold) CYP450 Cytochrome P450s Parent->CYP450 Oxidation Phosphorylase Phosphorylases Parent->Phosphorylase Glycosidic Cleavage Fluoro 2'-Fluoro Derivative Fluoro->CYP450 Reduced Oxidation Fluoro->Phosphorylase Blocked Cleavage Stable Increased Systemic Exposure Fluoro->Stable Methyl 5'-O-Methyl Derivative Methyl->CYP450 Blocked 5'-Oxidation Methyl->Stable Oxidized Oxidized Metabolites CYP450->Oxidized Cleaved Cleaved Nucleobase + Sugar Moiety Phosphorylase->Cleaved

Caption: Metabolic pathways of the parent scaffold and its derivatives.

Conclusion and Future Directions

This comparative guide underscores the critical role of metabolic stability in the design of novel nucleoside analogues based on the (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol scaffold. Through rational chemical modifications, such as 2'-fluorination and protection of metabolic hotspots, it is possible to significantly enhance the metabolic half-life and intrinsic clearance of these compounds.

The in vitro metabolic stability assays, coupled with sensitive LC-MS/MS quantification, provide an indispensable tool for early-stage drug discovery, enabling the selection of candidates with favorable pharmacokinetic profiles. Future research will continue to explore novel chemical modifications and prodrug strategies to further optimize the metabolic stability and therapeutic efficacy of this important class of molecules.

References

  • Heudi, O., Barteau, S., Picard, F., & Kretz, O. (2009). A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447-464.
  • Mehellou, Y., Balzarini, J., & De Clercq, E. (2018). The 2'-hydroxyl group of the ribose of nucleosides is a key determinant of their interaction with cellular enzymes and of their biological activities. Journal of Medicinal Chemistry, 61(17), 7435-7455.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44.
  • PubChem. (n.d.). 2-Deoxy-L-ribose. Retrieved from [Link]

  • RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394.
  • Singh, R., Lillard, J. W., & Singh, S. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394.
  • U.S. Food and Drug Administration. (2020).
  • Zgair, A., Lee, J. B., & Gershkovich, P. (2016). The role of cytochrome P450 enzymes in drug metabolism. IntechOpen.

Sources

Safety Operating Guide

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: 2-Deoxy-D-ribose (Furanose form)

Executive Summary: Immediate Operational Directive

Do not dispose of this compound down the laboratory drain.

While (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is not classified as an acute toxin or a P-list/U-list hazardous waste under RCRA (Resource Conservation and Recovery Act), it poses a significant Biological Oxygen Demand (BOD) burden on wastewater treatment systems. In a Drug Development or GLP environment, all quantities must be segregated into Non-Hazardous Chemical Waste streams to maintain environmental compliance and audit readiness.

Chemical Identity & Hazard Profile

To ensure accurate waste tagging, cross-reference your specific lot with the data below. This compound exists in equilibrium, but the specific nomenclature provided refers to the cyclic furanose form of 2-deoxy-D-ribose.

ParameterData
IUPAC Name (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
Common Name 2-Deoxy-D-ribose
CAS Number 533-67-5 (General) / 1831121-84-6 (Specific Stereoisomer)
Molecular Formula C₅H₁₀O₄
Physical State White to off-white crystalline solid
Solubility Highly soluble in water; soluble in pyridine, ethanol
GHS Classification Not Classified (Non-Hazardous)
Combustibility Combustible solid (May form explosive dust clouds if finely dispersed)

The "Why": Scientific Rationale for Disposal Protocols

As a Senior Application Scientist, I often see researchers treat sugars as "safe to flush." This is a critical compliance error.

The Mechanism of Environmental Impact (BOD)

Although non-toxic to humans, 2-deoxy-D-ribose is a high-energy nutrient source for bacteria.

  • Discharge: When flushed, it enters the wastewater stream.

  • Microbial Bloom: Aerobic bacteria in the water rapidly metabolize the sugar.

  • Oxygen Depletion: This metabolic process consumes massive amounts of dissolved oxygen (DO).

  • Hypoxia: The drop in DO creates hypoxic zones, killing aquatic life (fish kills) and disrupting the efficiency of municipal treatment plants [1, 4].

The Self-Validating System: By segregating this waste, you protect your facility’s wastewater permit. If your facility’s effluent is tested and shows a spike in BOD, a segregated waste log proves the load did not originate from your lab sinks.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Excess Stock)

Goal: Prevent dust generation and ensure thermal destruction.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Constituent: 2-Deoxy-D-ribose.[1][2][3]

    • Hazard Checkbox: None (or "Low Hazard").[3]

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) as this creates a potential combustion hazard.

  • Disposal Path: Hand off to EHS for Incineration .

    • Note: While landfilling is legally permissible for non-hazardous sugars in some jurisdictions, incineration is the GLP standard to prevent "cradle-to-grave" liability.

Scenario B: Aqueous Solutions (Buffers, Reaction Mixtures)

Goal: Prevent high-BOD discharge.

  • Assessment:

    • If the solution contains only water and sugar: Collect in the "Aqueous Non-Hazardous" carboy.

    • If the solution contains sodium azide (preservative): Collect in "Aqueous Toxic" waste (Azide forms explosive salts in copper drains).

  • Neutralization: Ensure pH is between 5 and 9 before adding to the carboy to prevent reactions with other wastes.

  • Volume Management: Leave 10% headspace in the carboy to allow for thermal expansion.

Scenario C: Mixed Solvent Waste (HPLC/Reaction Waste)

Goal: Compliance with the "Mixture Rule."

If the sugar is dissolved in organic solvents (Methanol, Acetonitrile, Pyridine):

  • The Solvent Rules: The waste stream is dictated by the most hazardous component.

  • Action: Dispose of as Flammable/Organic Solvent Waste .

  • Tagging: List "2-Deoxy-D-ribose" as a trace contaminant on the tag. This prevents confusion during the waste profiling process at the incineration facility.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

DisposalWorkflow Start Waste: (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidBin Bin: Non-Hazardous Solid (Label: High BOD) SolidPath->SolidBin SolventCheck Contains Organic Solvents? LiquidPath->SolventCheck AqueousOnly Aqueous Only SolventCheck->AqueousOnly No (Water/Buffer) OrganicMix Mixed with Solvents (MeOH, ACN, Pyridine) SolventCheck->OrganicMix Yes LiquidBin_Aq Carboy: Aqueous Non-Haz (Do NOT Drain Pour) AqueousOnly->LiquidBin_Aq LiquidBin_Org Carboy: Flammable/Organic (Solvent Dictates Class) OrganicMix->LiquidBin_Org FinalDest Final Disposal: Incineration / Fuel Blending SolidBin->FinalDest LiquidBin_Aq->FinalDest LiquidBin_Org->FinalDest

Figure 1: Decision tree for segregating 2-deoxy-D-ribose waste streams based on physical state and solvent contamination.

Emergency Procedures (Spill Cleanup)

In the event of a spill in the laboratory:

  • PPE: Wear standard nitrile gloves and safety glasses. Respiratory protection is not required unless large dust clouds are generated.

  • Dry Spill:

    • Do not sweep vigorously (dust explosion risk).

    • Use a wet paper towel or a HEPA vacuum to collect the powder.

    • Place waste in a sealed bag and transfer to the Solid Waste bin.

  • Wet Spill:

    • Absorb with paper towels or vermiculite.

    • Clean the surface with water and detergent to remove sticky residue (prevents bacterial growth on bench surfaces).

References

  • AOSTS. (2018). Biochemical Oxygen Demand (BOD) in Wastewater Treatment. Retrieved from [Link]

  • Carl Roth. (2020). Safety Data Sheet: 2-Deoxy-D-ribose. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020).[4] The NIH Drain Discharge Guide.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[5] Sugar Processing Effluent Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this definitive operational guide to bridge the gap between regulatory safety data and practical, field-proven laboratory execution.

Structurally identified as 2-deoxy-D-erythro-pentofuranose (commonly known as 2-deoxy-D-ribose), (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol is frequently utilized in pharmaceutical drug development as for analytical method validation (AMV) and quality control (QC) workflows[1].

While classified as a non-hazardous biochemical under standard GHS criteria[2], its physical state as an off-white, finely milled powder presents specific logistical challenges. Frictional static, aerosolization, and mechanical irritation require a deliberate, self-validating approach to personal protective equipment (PPE) and handling.

Quantitative Risk Assessment & Physical Profile

Understanding the physical properties of a compound is the first step in explaining the causality behind its safety protocols. Because this compound is highly water-soluble[3], it interacts rapidly with mucous membranes, making dust control the primary operational priority.

Table 1: Physical & Chemical Properties

Property Quantitative Value Causality / Operational Impact Reference
Molecular Formula C₅H₁₀O₄ Dictates biochemical stability. [1]
Molecular Weight 134.13 g/mol Lightweight nature increases aerosolization risk. [4]
Melting Point 91 °C (195.8 °F) Stable at room temperature; no vapor hazard. [5]
pH (5% Aqueous) 6.5 - 7.5 Neutral pH prevents chemical burns upon skin contact. [5]

| Water Solubility | Soluble | Allows for rapid, residue-free aqueous decontamination. |[3] |

Personal Protective Equipment (PPE) Matrix

We do not wear PPE merely for compliance; we wear it to engineer out specific physical risks. The following matrix details the required gear and the mechanistic reasoning behind each choice.

Table 2: PPE Specifications and Causality

Equipment Category Recommended Specification Causality (Why this is required)
Ocular Protection Safety goggles with side shields (EN 166 / OSHA 29 CFR 1910.133) Defends against mechanical micro-abrasions to the cornea caused by airborne particulates during spatulation[5].
Dermal Protection Nitrile rubber gloves (EN 374), minimum 0.11 mm thickness Provides a sufficient barrier against moisture-induced adherence to the skin, preventing mild dermal irritation[2].
Respiratory Protection N95 (US) or P1 particulate filter (EN 143) Filters at least 80% of airborne particles[2], mitigating the primary risk of upper respiratory tract irritation[5].

| Body Protection | Standard laboratory coat (cotton/poly blend) | Minimizes electrostatic charge accumulation on the body, which otherwise attracts fine, lightweight powders. |

Experimental Workflow: Precision Handling Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Each step contains a built-in verification check to confirm that the safety and integrity of the operation have been maintained.

Step 1: Environmental Preparation

  • Action: Locate the analytical balance within a localized exhaust ventilation system or a powder-weighing draft shield.

  • Causality: Captures fugitive dust at the source before it reaches the operator's breathing zone.

Step 2: Static Mitigation

  • Action: Discharge the weighing spatulas and weigh boats using an anti-static bar or zero-stat gun.

  • Causality: Powders like 2-deoxy-D-ribose are highly prone to static cling. Mitigating static prevents sudden aerosolization and ensures accurate mass measurements.

Step 3: Transfer Technique

  • Action: Utilize a micro-spatula. Lower the spatula directly to the surface of the weigh boat before releasing the powder. Do not drop the solid from a height.

  • Validation Check: The balance reading should stabilize instantly. Fluctuating readings indicate that micro-currents are aerosolizing the powder.

Step 4: Decontamination

  • Action: Wipe down the balance pan and draft shield with a lint-free wipe lightly dampened with deionized water.

  • Validation Check: After the weigh boat is removed and the balance is wiped, the scale must return to absolute zero. This confirms no fugitive dust has settled on the weighing pan[3].

Spill Management & Disposal Plan

In the event of a spill, standard sweeping is strictly prohibited. The following protocol leverages the compound's chemical properties for safe neutralization.

Step 1: Immediate Containment

  • Restrict access to the spill area to prevent personnel from tracking the fine powder throughout the laboratory.

Step 2: Aerosol Suppression (Critical Step)

  • Action: Do not dry sweep.

  • Causality: Dry sweeping mechanically forces the fine particles into the air, drastically increasing the inhalation risk[5].

Step 3: Aqueous Collection

  • Action: Cover the spill with a damp absorbent pad. Allow 30 seconds for the powder to dissolve into the pad, then wipe inward.

  • Causality: Because the compound is highly water-soluble, water acts as a binding agent, completely eliminating dust generation[3].

Step 4: Surface Validation & Disposal

  • Validation Check: Inspect the wiped surface under oblique lighting. The complete absence of crystalline residue confirms total decontamination.

  • Disposal: Place all contaminated wipes into a designated solid chemical waste container. While the compound is not an environmental hazard[3], laboratory compliance dictates it must be incinerated as solid chemical waste.

Workflow Visualization

HandlingWorkflow Start Risk Assessment (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol PPE Don PPE (N95, Nitrile Gloves, Goggles) Start->PPE Weighing Analytical Weighing (Vented Enclosure / Fume Hood) PPE->Weighing Decision Spill Occurs? Weighing->Decision SpillResponse Spill Response (Wet Wipe / No Dry Sweeping) Decision->SpillResponse Yes Success Proceed to AMV/QC Assay Decision->Success No Disposal Waste Disposal (Solid Chemical Waste) SpillResponse->Disposal Success->Disposal Post-Assay

Workflow for handling and spill management of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
Reactant of Route 2
(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.